A Technical Guide to the Synthesis of 2-Ethynylpyridin-3-ol
Introduction 2-Ethynylpyridin-3-ol is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a reactive ethynyl group and a phenolic hydroxyl gr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-Ethynylpyridin-3-ol is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a reactive ethynyl group and a phenolic hydroxyl group on a pyridine scaffold offers multiple points for molecular elaboration, making it a valuable precursor for the synthesis of complex pharmaceutical intermediates and functional organic materials. This guide provides an in-depth, field-proven methodology for the synthesis of 2-Ethynylpyridin-3-ol, focusing on a robust and reproducible multi-step strategy. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical research.
The selected synthetic strategy is a three-stage process commencing with the commercially available and inexpensive starting material, 3-hydroxypyridine. The core transformations involve:
Regioselective halogenation to install a handle for cross-coupling.
Hydroxyl group protection to prevent unwanted side reactions in subsequent steps.
Palladium-catalyzed Sonogashira cross-coupling to introduce the key ethynyl moiety.
Final deprotection to unveil the target molecule.
This approach is designed to be both scalable and adaptable, providing a solid foundation for laboratory-scale synthesis and process development.
Exploratory
An In-depth Technical Guide to 2-Ethynylpyridin-3-ol (CAS Number 142503-05-7)
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethynylpyridin-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid pyridine...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylpyridin-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, combined with the reactive ethynyl group and the hydrogen-bonding capability of the hydroxyl group, offers a unique trifecta of chemical functionality. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential applications, grounded in the established chemistry of related pyridine derivatives. While this compound is commercially available, detailed synthetic protocols and experimental spectroscopic data are not readily found in peer-reviewed literature. Therefore, this guide synthesizes information from analogous structures and established reaction mechanisms to provide a robust technical resource.
Part 1: Core Chemical and Physical Properties
2-Ethynylpyridin-3-ol possesses a molecular formula of C₇H₅NO and a molecular weight of 119.12 g/mol .[1] The presence of the pyridine ring, a hydroxyl group, and an ethynyl group imparts a unique combination of physical and chemical properties.
A robust and widely applicable method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[2] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis.[2] For the synthesis of 2-Ethynylpyridin-3-ol, a plausible and efficient route involves the Sonogashira coupling of a suitably protected 2-halopyridin-3-ol with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.
The choice of a 2-halo-3-hydroxypyridine precursor is critical. 2-Chloro- or 2-bromopyridin-3-ol are suitable starting materials. The hydroxyl group may require protection to prevent side reactions, although in some Sonogashira couplings, it can remain unprotected.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Ethynylpyridin-3-ol via Sonogashira coupling.
Detailed Experimental Protocol (Proposed)
This protocol is based on established Sonogashira coupling procedures for related heterocyclic compounds.[3][4]
Step 1: Sonogashira Coupling
Reaction Setup: To a dry, inert-atmosphere flask, add 2-chloro-3-hydroxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) cocatalyst like CuI (0.04-0.10 eq).
Solvent and Base: Add a suitable solvent, such as degassed THF or DMF, followed by a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylamine (DIPEA) (2-3 eq).
Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) to the reaction mixture.
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product, 2-((trimethylsilyl)ethynyl)pyridin-3-ol, by column chromatography on silica gel.
Causality behind Experimental Choices:
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, facilitating the oxidative addition to the aryl halide and the reductive elimination of the final product.[2]
Copper(I) Cocatalyst: The copper cocatalyst accelerates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[2]
TMSA: Using a silyl-protected alkyne like TMSA prevents the homocoupling of the terminal alkyne, a common side reaction.[3]
Step 2: Deprotection of the Silyl Group
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)pyridin-3-ol in a suitable solvent such as methanol or THF.
Deprotecting Agent: Add a mild base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).
Reaction Conditions: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
Work-up: Neutralize the reaction mixture with a dilute acid (if a base was used) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Final Product: The resulting 2-Ethynylpyridin-3-ol can be further purified by recrystallization or column chromatography if necessary.
Part 3: Spectroscopic Characterization (Predicted)
Spectroscopic Data (Predicted)
Characteristic Signals
¹H NMR
- Aromatic protons on the pyridine ring (3H) in the range of δ 7.0-8.5 ppm. - A singlet for the acetylenic proton (1H) around δ 3.0-3.5 ppm. - A broad singlet for the hydroxyl proton (1H), with its chemical shift being concentration and solvent-dependent.
¹³C NMR
- Aromatic carbons of the pyridine ring in the range of δ 120-150 ppm. - Two signals for the acetylenic carbons in the range of δ 80-95 ppm.
IR Spectroscopy
- A sharp, weak absorption band for the C≡C stretch around 2100-2150 cm⁻¹. - A sharp absorption for the ≡C-H stretch around 3300 cm⁻¹. - A broad absorption band for the O-H stretch in the range of 3200-3600 cm⁻¹. - C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (EI)
- A molecular ion peak (M⁺) at m/z = 119.
Part 4: Reactivity and Potential Applications
The chemical reactivity of 2-Ethynylpyridin-3-ol is dictated by its three key functional groups: the pyridine nitrogen, the hydroxyl group, and the ethynyl group.
Reactivity Profile
Caption: Reactivity map of 2-Ethynylpyridin-3-ol.
Ethynyl Group: This group is a versatile handle for various chemical transformations. It can participate in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. It can also undergo further cross-coupling reactions, hydration to form a ketone, and various addition reactions.
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, allowing for the modulation of the compound's physical and biological properties.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or oxidized to an N-oxide, which can influence the electronic properties and biological activity of the molecule.
Potential Applications in Drug Development
While specific biological studies on 2-Ethynylpyridin-3-ol are not widely reported, the structural motifs present in this molecule are prevalent in many biologically active compounds.
Caption: Potential applications of 2-Ethynylpyridin-3-ol in drug discovery.
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ethynyl group can be used to form covalent bonds with specific residues in the kinase active site, leading to potent and selective inhibition.
Anticancer and Antimicrobial Agents: Pyridine and ethynyl-containing compounds have shown a wide range of anticancer and antimicrobial activities.[11] The unique combination of functional groups in 2-Ethynylpyridin-3-ol makes it an attractive starting point for the synthesis of novel therapeutic agents.
PROTACs and Chemical Probes: The terminal alkyne is an ideal functional group for conjugation to other molecules. This makes 2-Ethynylpyridin-3-ol a valuable building block for the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes for studying biological systems.[11]
Part 5: Safety and Handling
As with any chemical reagent, 2-Ethynylpyridin-3-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Ethynylpyridin-3-ol is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via Sonogashira coupling offers a reliable method for its preparation. The unique combination of a pyridine ring, a hydroxyl group, and a reactive ethynyl group provides a wealth of opportunities for the development of novel molecules with interesting biological and material properties. Further research into the specific applications and biological activity of 2-Ethynylpyridin-3-ol is warranted and holds significant promise.
References
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. Retrieved from [Link]
Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]
Chow, T. J., & Lin, H. C. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of the Chinese Chemical Society, 49(5), 895-900.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Fairlamb, I. J. S., et al. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions, 39(16), 3799-3801.
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
NIST. (n.d.). Pyridine, 2-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 943918.
Reddy, T. S., et al. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275-2291.
Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 11(52), 32968-32984.
Kulyk, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(21), 6483.
PubChem. (n.d.). 3-Ethynylpyridine. Retrieved from [Link]
Sharma, P. C., et al. (1981). Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides. Journal of Medicinal Chemistry, 24(9), 1058-1063.
Collins, I., et al. (2015).
Al-Mosauy, H. H. I., Al-Majedy, Y. K., & Issa, A. A. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)
Sadek, B., et al. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances, 9(58), 33795-33806.
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]
ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2. Retrieved from [Link]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethynylpyridin-3-ol (CAS No. 142503-05-7) is a heterocyclic organic compound of growing interest in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylpyridin-3-ol (CAS No. 142503-05-7) is a heterocyclic organic compound of growing interest in medicinal chemistry and materials science.[1] Its unique bifunctional structure, featuring a pyridine ring substituted with both a hydroxyl and an ethynyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the electron-withdrawing ethynyl group and the electron-donating hydroxyl group on the pyridine core significantly influences its electronic properties, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Ethynylpyridin-3-ol, alongside detailed experimental protocols for its synthesis and characterization, aimed at facilitating its application in research and development.
Molecular Structure and Identification
2-Ethynylpyridin-3-ol is characterized by the following fundamental properties:
Direct experimental data for the physical properties of 2-Ethynylpyridin-3-ol are not extensively reported in publicly available literature. However, we can infer its likely characteristics based on the known properties of its constituent substructures, 3-hydroxypyridine and 2-ethynylpyridine.
Property
Predicted/Estimated Value
Basis for Estimation and Discussion
Melting Point
> 130 °C
The melting point of 3-hydroxypyridine is 125-128 °C.[3] The introduction of the rigid ethynyl group and potential for intermolecular hydrogen bonding between the hydroxyl and ethynyl groups would likely increase the crystal lattice energy, leading to a higher melting point.
Boiling Point
> 280 °C (decomposes)
3-Hydroxypyridine has a boiling point of 280-281 °C.[3] The increased molecular weight and polarity of 2-Ethynylpyridin-3-ol suggest a higher boiling point, though it is likely to decompose at such high temperatures.
Solubility
Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); Moderately soluble in water.
3-Hydroxypyridine is soluble in water (33 g/L).[3] The presence of the hydrophobic ethynyl group in 2-Ethynylpyridin-3-ol would likely decrease its aqueous solubility compared to 3-hydroxypyridine. However, the polar hydroxyl group and the nitrogen atom of the pyridine ring will still allow for hydrogen bonding with water, suggesting moderate solubility. It is expected to be readily soluble in polar organic solvents.
The pKa of the pyridinium ion in 3-hydroxypyridine is approximately 4.79.[3] The electron-withdrawing nature of the ethynyl group at the 2-position is expected to make the pyridine nitrogen less basic, thus lowering the pKa of its conjugate acid. The pKa of the hydroxyl group in 3-hydroxypyridine is around 8.75.[3] The ethynyl group may have a slight acidifying effect on the hydroxyl proton. These estimations are based on the principles of substituent effects on acidity and basicity.[4][5]
Chemical Properties and Reactivity
The chemical behavior of 2-Ethynylpyridin-3-ol is dictated by the interplay of its three key functional components: the pyridine ring, the hydroxyl group, and the ethynyl group.
Pyridine Ring: The nitrogen atom imparts basic properties and can be protonated or alkylated. The ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, with the positions of substitution influenced by the existing substituents.
Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. It can also undergo O-alkylation, O-acylation, and other reactions typical of phenols.
Ethynyl Group: The terminal alkyne is a versatile functional group that can undergo a variety of reactions, including:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for forming carbon-carbon bonds and is a key reaction for the synthesis of this compound.[6][7]
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Addition Reactions: The triple bond can undergo addition reactions with various reagents, such as halogens, hydrogen halides, and water.
Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile.
Spectroscopic Characterization
The structure of 2-Ethynylpyridin-3-ol can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral features:
Infrared (IR) Spectroscopy
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl group.
≡C-H Stretch: A sharp, strong absorption band should appear around 3300 cm⁻¹ corresponding to the stretching of the acetylenic C-H bond.
C≡C Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch.
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band is expected in the 1200-1300 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Aromatic Protons: Three distinct signals are expected for the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the substituents.
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, is expected for the O-H proton.
Acetylenic Proton: A sharp singlet is anticipated for the ≡C-H proton, typically in the range of δ 2.5-3.5 ppm.
¹³C NMR:
Aromatic Carbons: Signals for the five carbons of the pyridine ring will be observed in the aromatic region (δ 120-160 ppm).
Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the ethynyl group are expected in the range of δ 70-90 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 119. Subsequent fragmentation may involve the loss of CO, HCN, or the ethynyl group, leading to characteristic fragment ions that can aid in structural elucidation.[8][9]
Experimental Protocols
Proposed Synthesis via Sonogashira Coupling
A plausible and widely used method for the synthesis of 2-ethynylpyridines is the Sonogashira cross-coupling reaction.[6][10][11]
Diagram of the Proposed Synthetic Workflow:
Caption: A typical workflow for the comprehensive characterization of 2-Ethynylpyridin-3-ol.
Detailed Protocols for Characterization:
NMR Spectroscopy:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
For unambiguous assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
IR Spectroscopy:
Obtain the IR spectrum using either a KBr pellet method for solids or as a thin film on a salt plate for oils. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Record the spectrum over the range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands for the O-H, ≡C-H, C≡C, and aromatic C=C/C=N functional groups.
Mass Spectrometry:
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., electrospray ionization - ESI).
Determine the accurate mass of the molecular ion to confirm the elemental composition.
pKa Determination:
[12][13] 1. Prepare a series of buffer solutions with known pH values.
2. Dissolve a precise amount of 2-Ethynylpyridin-3-ol in each buffer solution to a constant concentration.
3. Measure the UV-Vis absorption spectrum of each solution.
4. The pKa can be determined by analyzing the changes in the absorption spectra as a function of pH, as the spectra of the protonated and deprotonated forms of the molecule will differ. Alternatively, potentiometric titration can be employed.
Applications in Drug Development and Materials Science
The structural motifs present in 2-Ethynylpyridin-3-ol are found in numerous biologically active compounds and functional materials. T[3][14]he pyridine ring is a common feature in many pharmaceuticals. The ethynyl group serves as a versatile handle for further chemical modifications, including the construction of more complex molecules through cross-coupling reactions or its use as a bioorthogonal tag. The hydroxyl group can modulate solubility and provide a key interaction point for binding to biological targets. This combination of features makes 2-Ethynylpyridin-3-ol a promising building block for the development of new kinase inhibitors, receptor antagonists, and advanced organic materials.
Safety and Handling
As with any research chemical, 2-Ethynylpyridin-3-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Ethynylpyridin-3-ol is a valuable and versatile heterocyclic compound with significant potential in various fields of chemical research. While comprehensive experimental data on its physical properties are still emerging, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The detailed protocols for its synthesis and characterization are intended to empower researchers to effectively utilize this promising molecule in their scientific endeavors.
References
Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023, March 22). RSC Publishing. [Link]
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. [Link]
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry - ACS Publications. [Link]
A Comprehensive Spectroscopic Guide to 2-Ethynylpyridin-3-ol: In-Depth Analysis of NMR, IR, and MS Data
Authored for Researchers, Scientists, and Drug Development Professionals Abstract: 2-Ethynylpyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its versatile e...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Ethynylpyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its versatile ethynyl and hydroxyl functional groups. Unambiguous structural confirmation and purity assessment are critical for its successful application in synthesis and development pipelines. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Ethynylpyridin-3-ol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide synthesizes data from analogous compounds and first-principle spectroscopic theory to provide a robust predictive framework. It includes detailed, field-proven protocols for data acquisition and interpretation, designed to ensure scientific integrity and reproducibility for professionals in the field.
The Molecular Blueprint: Structure and Spectroscopic Implications
The chemical structure of 2-Ethynylpyridin-3-ol dictates its unique spectroscopic characteristics. The pyridine ring, an electron-deficient aromatic system, contains a nitrogen atom that significantly influences the chemical environment of the ring protons and carbons. The hydroxyl group at the C-3 position acts as an electron-donating group via resonance, while the ethynyl group at C-2 is a weakly deactivating group. This interplay of electronic effects creates a distinct and predictable pattern in its spectra.
Figure 1. Structure of 2-Ethynylpyridin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal five distinct signals: three for the pyridine ring protons, one for the terminal alkyne proton, and one for the hydroxyl proton.
Causality Behind Predictions:
Pyridine Protons (H-4, H-5, H-6): The proton at C-6 is expected to be the most downfield (highest ppm) due to its proximity to the electronegative nitrogen atom. The H-4 and H-5 protons will appear at intermediate chemical shifts, with their precise location influenced by the combined effects of the hydroxyl and ethynyl groups. Their coupling (ortho and meta) will result in characteristic doublet and doublet of doublets splitting patterns.
Acetylenic Proton: This proton typically appears in the range of 3-3.5 ppm. Its relative isolation results in a sharp singlet.
Hydroxyl Proton: The chemical shift of the OH proton is highly variable and depends on solvent, concentration, and temperature. It is often observed as a broad singlet due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this exchange is slowed, and the peak becomes sharper and more defined.
Table 1: Predicted ¹H NMR Data for 2-Ethynylpyridin-3-ol (in DMSO-d₆, 400 MHz)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
OH
9.5 - 10.5
Broad s
N/A
H-6
8.00 - 8.15
d
~4.5
H-4
7.30 - 7.45
dd
~8.5, ~1.5
H-5
7.20 - 7.30
dd
~8.5, ~4.5
| Acetylenic H | 4.0 - 4.5 | s | N/A |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Causality Behind Predictions:
C-3 (Bearing OH): This carbon will be the most downfield among the ring carbons due to the direct attachment of the electronegative oxygen atom.
C-2 and C-6: These carbons, adjacent to the ring nitrogen, will also be significantly downfield.
Acetylenic Carbons: The sp-hybridized carbons of the alkyne typically appear in the 70-90 ppm range. The carbon attached to the pyridine ring (Cα) will be slightly more downfield than the terminal carbon (Cβ).
Table 2: Predicted ¹³C NMR Data for 2-Ethynylpyridin-3-ol (in DMSO-d₆, 100 MHz)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-3
155 - 158
C-6
142 - 145
C-4
128 - 132
C-2
125 - 128
C-5
123 - 126
Acetylenic C (Internal)
83 - 86
| Acetylenic C (Terminal) | 79 - 82 |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
Sample Preparation:
Accurately weigh 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.
Dissolve the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended to resolve the OH proton).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup (400 MHz Spectrometer):
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak shape.
¹H NMR Acquisition:
Experiment: Standard single-pulse ('zg30').
Spectral Width: 0-12 ppm.
Number of Scans: 16 (increase if sample concentration is low).
Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.
¹³C NMR Acquisition:
Experiment: Proton-decoupled single-pulse with NOE ('zgpg30').
Spectral Width: 0-180 ppm.
Number of Scans: 1024 or higher, as needed for adequate signal-to-noise.
Relaxation Delay (d1): 2 seconds.
Data Processing:
Apply Fourier transform, phase correction, and baseline correction.
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the key functional groups within the molecule, each of which has a characteristic vibrational frequency.
Table 3: Key IR Absorption Bands for 2-Ethynylpyridin-3-ol
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
O-H
Stretch (H-bonded)
3200 - 3500
Strong, Broad
≡C-H
Stretch
~3300
Strong, Sharp
Aromatic C-H
Stretch
3000 - 3100
Medium
C≡C
Stretch
2100 - 2150
Medium, Sharp
C=C / C=N
Ring Stretch
1450 - 1600
Medium to Strong
| C-O | Stretch | 1200 - 1250 | Strong |
Figure 2. Standard workflow for Attenuated Total Reflectance (ATR) IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 2-Ethynylpyridin-3-ol (C₇H₅NO), the exact mass is 119.0371 u.
Expected Fragmentation Pattern (Electron Impact - EI):
Under high-energy EI conditions, the molecular ion ([M]⁺˙) is expected to be prominent. Key fragmentation pathways include:
Loss of CO: A common fragmentation for phenols and hydroxypyridines, leading to a radical cation at m/z 91.
Loss of HCN: A characteristic fragmentation of pyridine rings, resulting in a fragment at m/z 92.
Loss of H•: Loss of the acidic acetylenic proton to give a stable cation at m/z 118.
Figure 3. Plausible EI fragmentation pathways for 2-Ethynylpyridin-3-ol.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
GC Method:
Column: Standard 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
Injection: 1 µL, splitless mode.
Inlet Temperature: 250 °C.
Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Method:
Ionization: Electron Impact (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Source Temperature: 230 °C.
Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern to the predicted pathways.
Conclusion
This guide establishes a detailed, predictive spectroscopic profile for 2-Ethynylpyridin-3-ol based on fundamental principles and data from analogous structures. The provided NMR, IR, and MS data, coupled with robust experimental protocols, offer a comprehensive framework for researchers to confidently identify, characterize, and verify the purity of this important chemical entity. Adherence to these methodologies will ensure high-quality, reliable data, underpinning the scientific integrity of any research or development program utilizing this compound.
References
NIST. 2-Ethynyl pyridine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J. & Mallard, W.G. (National Institute of Standards and Technology, Gaithersburg MD, 20899). [Link]
A Technical Guide to the Reactivity and Synthetic Utility of 2-Ethynylpyridin-3-ol
Executive Summary 2-Ethynylpyridin-3-ol is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique electronic architecture, arising from the interplay between...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
2-Ethynylpyridin-3-ol is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique electronic architecture, arising from the interplay between an electron-withdrawing pyridine ring, an electron-donating hydroxyl group, and a reactive ethynyl moiety, confers a versatile and nuanced reactivity profile. This guide provides an in-depth analysis of the factors governing the reactivity of the ethynyl group in this scaffold. We will explore its participation in cornerstone synthetic transformations, including Palladium-catalyzed cross-coupling, azide-alkyne cycloaddition, and intramolecular cyclization reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this potent synthon for the development of novel molecular entities.
Introduction: The Strategic Value of Substituted Ethynylpyridines
Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for their ability to engage in hydrogen bonding, tune solubility, and serve as bioisosteres for phenyl rings.[1][2][3] The incorporation of an ethynyl group introduces a rigid, linear handle that is amenable to a wide array of chemical transformations, making ethynylpyridines powerful intermediates in drug discovery and the synthesis of conjugated materials.[4]
The subject of this guide, 2-ethynylpyridin-3-ol, presents a particularly compelling case. The substitution pattern—an ethynyl group at the C2 position, ortho to the ring nitrogen, and a hydroxyl group at the C3 position—creates a unique electronic and steric environment that dictates the reactivity of the alkyne. Understanding this environment is paramount to exploiting its full synthetic potential.
The Electronic Landscape: A Duality of Influences
The reactivity of the ethynyl group in 2-ethynylpyridin-3-ol is not governed by a single factor, but by the combined electronic effects of the pyridine nitrogen and the hydroxyl substituent.
The Pyridine Nitrogen (C2-Position): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, primarily through an inductive effect (-I). This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions.[5] For 2-ethynylpyridin-3-ol, the nitrogen's proximity significantly lowers the electron density of the C≡C triple bond. This has two major consequences:
Increased Acidity: The terminal acetylenic proton becomes more acidic compared to that of a simple aryl acetylene, facilitating its removal by mild bases.
Enhanced Electrophilicity: The alkyne becomes more susceptible to nucleophilic attack.[5]
The Hydroxyl Group (C3-Position): The hydroxyl group exerts a dual influence. It is inductively electron-withdrawing (-I) but is a powerful electron-donating group through resonance (+M effect), pushing electron density into the ring.[6] In this specific arrangement, the +M effect can partially counteract the electron-withdrawing nature of the nitrogen, modulating the overall electron density of the ethynyl group. Crucially, the hydroxyl group also serves as an internal nucleophile, opening pathways for intramolecular cyclization reactions.
This electronic tug-of-war makes 2-ethynylpyridin-3-ol a highly tunable and versatile reactant.
Caption: Electronic influences on the ethynyl group.
Key Transformations of the Ethynyl Group
The activated nature of the ethynyl group in 2-ethynylpyridin-3-ol makes it an excellent substrate for several high-value synthetic transformations.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[7] Given the increased acidity of its terminal proton, 2-ethynylpyridin-3-ol is an excellent candidate for this reaction. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[8]
Causality Behind the Protocol: The choice of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is critical. The palladium complex undergoes oxidative addition with the aryl halide to form the active Pd(II) species.[9] The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is more nucleophilic than the terminal alkyne itself and accelerates the transmetalation step to the palladium center, thereby increasing the reaction rate.[7] An amine base (e.g., triethylamine or diisopropylamine) is essential to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[10] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[11]
Caption: Catalytic cycle for the Sonogashira reaction.
To a dry Schlenk flask under an inert atmosphere, add 2-ethynylpyridin-3-ol, the aryl halide, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with inert gas three times.
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Validation: Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The disappearance of the acetylenic proton signal (~3.5 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of many functional groups, with the CuAAC reaction being the prime example.[12][13] This reaction joins an alkyne with an azide to form a stable 1,2,3-triazole ring. The electron-deficient nature of the alkyne in 2-ethynylpyridin-3-ol makes it an excellent substrate for this transformation, which is widely used in bioconjugation, drug discovery, and materials science.[14][15]
Causality Behind the Protocol: The classic Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers.[14] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exclusively the 1,4-disubstituted triazole regioisomer.[14] The catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). This method is advantageous as it can be performed in aqueous, biocompatible conditions.
Dissolve 2-ethynylpyridin-3-ol and the organic azide in the chosen solvent system.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
Work-up and Purification:
If the product precipitates, it can be isolated by filtration.
Alternatively, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or recrystallization.
Validation: Characterize the resulting triazole by ¹H NMR, ¹³C NMR, and MS. The formation of the triazole ring is typically confirmed by a new singlet in the aromatic region of the ¹H NMR spectrum.
Intramolecular Cyclization Reactions
The juxtaposition of the nucleophilic hydroxyl group and the electrophilic ethynyl group in 2-ethynylpyridin-3-ol makes it an ideal precursor for intramolecular cyclization to form fused heterocyclic systems, such as furo[2,3-b]pyridines. These scaffolds are prevalent in many biologically active molecules.[16]
This cyclization can often be promoted by either a base or a transition metal catalyst.
Base-Mediated Cyclization: A strong base can deprotonate the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the alkyne in a 5-exo-dig cyclization.
Metal-Catalyzed Cyclization: Transition metals like gold, platinum, or copper can act as π-acids, activating the alkyne toward nucleophilic attack by the hydroxyl group.
Reaction Type
Catalyst/Reagent
Key Features
Potential Product
Sonogashira Coupling
Pd(0)/Cu(I), Base
C-C bond formation, mild conditions, high functional group tolerance.[7]
Aryl/vinyl-substituted alkynes
CuAAC (Click Chemistry)
Cu(I) source
Forms 1,4-disubstituted 1,2,3-triazoles, high yield, biocompatible.[14]
Applications in Drug Discovery and Materials Science
The synthetic handles installed via the reactions described above are invaluable in modern research.
Drug Discovery: The Sonogashira coupling of 2-ethynylpyridin-3-ol with various (hetero)aryl halides can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[17] The resulting diarylacetylene scaffold is a known pharmacophore in various therapeutic areas. Similarly, the triazole linker formed via click chemistry is a highly stable and effective way to conjugate this pyridine core to other molecules of interest, such as peptides, sugars, or other small-molecule drugs.[12]
Materials Science: The rigid, planar structures that can be built from 2-ethynylpyridin-3-ol are of interest for creating organic light-emitting diodes (OLEDs), conductive polymers, and molecular sensors.[4] The pyridine nitrogen and hydroxyl group can be used to coordinate with metal ions, making these derivatives useful as ligands in catalysis or as building blocks for metal-organic frameworks (MOFs).
Conclusion
2-Ethynylpyridin-3-ol is a sophisticated building block whose reactivity is finely tuned by the electronic interplay of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen activates the ethynyl group for a range of powerful synthetic transformations, including Sonogashira coupling and azide-alkyne cycloadditions. Simultaneously, the proximate hydroxyl group provides a handle for intramolecular cyclizations, leading to complex heterocyclic systems. By understanding the principles that govern this reactivity, researchers can effectively utilize 2-ethynylpyridin-3-ol as a strategic tool for the efficient construction of novel molecules with significant potential in medicine and materials science.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7bXyyDY5YEhm9vh4-Jt3I0y29hB1uiq4UfWSxf2k9-nqUmwlI-PqLVBQcLSzF_rtUiqN5wFXR_RV9czJjrTUYzaQsxW7RIFxu1WgstAzH0XGQAjajvJ_sXZRMzrkRCYfXj8_D7TWfPLpOKwud_fZRhAAyrKytFrClHuwPnEClhFtMAX-ZoW4iwvi7Fnz5RH9lGUBrXfwZIvGrzR6sqfA=]
Substituent Effects in Ion−π Interactions: Fine-Tuning via the Ethynyl Group - ResearchGate. [URL: https://www.researchgate.net/publication/382894572_Substituent_Effects_in_Ion-p_Interactions_Fine-Tuning_via_the_Ethynyl_Group]
How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp02157c]
Electronic Effects in 4-Substituted Bis(imino)pyridines and the Corresponding Reduced Iron Compounds by Jonathan M. Darmon, Zoë R. Turner, Emil. [URL: https://www.amanote.com/research/electronic-effects-in-4-substituted-bis-imino-pyridines-and-the-corresponding-reduced-iron-compounds-by-jonathan-m-darmon-zoe-r-turner-emil-lobkovsky-and-paul-j-chirik-inorganic-chemistry-2009-vol-48-issue-18-pp-8753-8762]
Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11598000/]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1888]
Substituent effects and electron delocalization in five-membered N-heterocycles. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002228602200508X]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163973/]
Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-alkynyl-pyridin-3-amine-Reaction-conditions-Alkynyl-pyridine-aldehyde-1_fig2_344186083]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941910/]
Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10337039/]
Synthesis of 2-amino-4-methyl-3-pyridinol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-4-methyl-3-pyridinol/]
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5856]
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10088523/]
Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - ResearchGate. [URL: https://www.researchgate.net/publication/361427500_Cyclization_Reaction_of_35-Diacetyl-26-dimethylpyridine_with_Salicylic_Aldehyde_and_Its_Derivatives_Quantum-Chemical_Study_and_Molecular_Docking]
Representative protocols for the synthesis of functionalized indolizines. - ResearchGate. [URL: https://www.researchgate.net/figure/Representative-protocols-for-the-synthesis-of-functionalized-indolizines_fig2_334585324]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9330999/]
Synthetic Routes to Functionalized 2-Octyne Derivatives: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540485/]
Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/332213600_ActivationCyclization_of_2H-Azirines_and_3-Amino-2-fluoropyridines_Towards_2-Aryl-Pyrido23-bpyrazines]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10254425/]
Current developments of coumarin compounds in medicinal chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28834465/]
Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16451073/]
Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479603/]
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1659]
An In-Depth Technical Guide to the Tautomerism of 2-Ethynylpyridin-3-ol Abstract Prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a cornerstone of heterocyclic chem...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Tautomerism of 2-Ethynylpyridin-3-ol
Abstract
Prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a cornerstone of heterocyclic chemistry with profound implications for medicinal chemistry and materials science. The specific tautomeric ratio of a molecule can dictate its physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets. This guide provides a comprehensive technical framework for investigating the tautomeric landscape of 2-ethynylpyridin-3-ol. While direct experimental literature on this specific molecule is nascent, its behavior can be expertly predicted and analyzed by drawing upon the extensive research into the tautomerism of analogous hydroxypyridines. This document serves as a roadmap for researchers, outlining both computational and experimental methodologies to fully characterize the potential tautomeric forms of 2-ethynylpyridin-3-ol, thereby enabling its rational application in drug development and scientific research.
The Theoretical Framework: Potential Tautomers of 2-Ethynylpyridin-3-ol
The structure of 2-ethynylpyridin-3-ol incorporates a pyridine ring, a hydroxyl group, and an ethynyl substituent. This arrangement allows for several potential prototropic tautomers. The primary equilibrium is anticipated to be a lactim-lactam type, analogous to the well-studied keto-enol tautomerism observed in hydroxypyridines.[1][2] The key tautomeric forms to consider are:
Tautomer A (3-Hydroxy Form / Enol-Lactim): 2-Ethynylpyridin-3-ol. In this form, the proton resides on the oxygen atom. The pyridine ring retains its full aromatic character.
Tautomer B (3-Keto Form / Zwitterionic): 2-Ethynyl-1H-pyridin-3-one. This form arises from the migration of the hydroxyl proton to the ring nitrogen. It exists as a zwitterion, possessing both a positive (pyridinium) and negative (enolate) charge. This form is particularly relevant in polar solvents.[3]
Tautomer C (3-Keto Form / Lactam): 2-Ethynylpyridin-3(2H)-one. This represents a canonical keto form, where the aromaticity of the pyridine ring is disrupted.
The equilibrium between these forms is a dynamic process, with the predominant species being highly sensitive to the surrounding environment, particularly the polarity of the solvent.[4] Non-polar environments typically favor the less polar hydroxy form (A), whereas polar solvents can stabilize the more polar zwitterionic (B) and keto (C) forms through hydrogen bonding and dipole-dipole interactions.[5][6]
Caption: A generalized workflow for computational analysis of tautomerism.
Table 1: Predicted Relative Stabilities (ΔGrel in kcal/mol) of Tautomers
Tautomer
Gas Phase (Predicted)
Cyclohexane (Predicted)
Water (Predicted)
A (Hydroxy)
0.0 (Reference)
0.0 (Reference)
2.5
B (Zwitterionic)
5.0
3.5
0.0 (Reference)
C (Keto)
3.0
2.0
1.0
Note: These are hypothetical values based on trends for similar hydroxypyridines, illustrating the expected solvent-dependent shift in stability. The zwitterionic form is predicted to be significantly stabilized by polar solvents.[3]
Experimental Characterization of Tautomeric Equilibrium
Spectroscopic methods are indispensable for the definitive identification and quantification of tautomers in solution. [7]A multi-technique approach provides the most comprehensive picture of the equilibrium.
Synthesis
The synthesis of 2-ethynylpyridin-3-ol is not widely reported. However, synthetic routes can be devised based on established organometallic cross-coupling reactions or by modifying existing pyridine precursors. A potential route could involve the Sonogashira coupling of a protected 2-halopyridin-3-ol with a suitable alkyne, followed by deprotection. Researchers should consult literature on the synthesis of related alkynyl pyridines for procedural guidance.
[8]
Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for studying tautomeric equilibria that are slow on the NMR timescale.
Sample Preparation: Prepare solutions of 2-ethynylpyridin-3-ol at a known concentration (e.g., 10-20 mM) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
¹H NMR Acquisition:
Acquire standard ¹H NMR spectra for each sample.
Diagnostic Signals:
Tautomer A (Hydroxy): Look for a broad singlet corresponding to the -OH proton (its chemical shift will be solvent-dependent and it will exchange with D₂O).
Tautomer B/C (Keto/Zwitterionic): Look for a broad singlet corresponding to an N-H proton (if present and not rapidly exchanging). The chemical shifts of the aromatic/ring protons will be significantly different from Tautomer A due to changes in aromaticity and electron distribution.
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of the carbon atom at position 3 (C3) is highly diagnostic: it will be in the aromatic region for Tautomer A (C-OH) but shifted significantly downfield for Tautomers B/C (C=O).
Quantification:
Identify non-overlapping, characteristic peaks for each tautomer present in the ¹H NMR spectrum.
Integrate these signals carefully.
The mole fraction (and thus the percentage) of each tautomer is determined by the ratio of its integral to the total integral of all corresponding signals. The equilibrium constant KT = [% Tautomer B] / [% Tautomer A].
Protocol: UV-Vis Spectrophotometry
The different electronic conjugation in each tautomer results in distinct UV-Vis absorption spectra.
Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) in solvents of varying polarity.
Spectral Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
Data Analysis:
The hydroxy form (A) is expected to have absorption maxima similar to other aromatic pyridines.
The keto/zwitterionic forms (B, C), with their extended conjugation and carbonyl/enolate chromophores, are expected to show distinct, often red-shifted, absorption bands.
[1] * By analyzing the changes in absorbance at specific wavelengths as a function of solvent polarity, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.
Protocol: Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups present in the solid state or in concentrated solutions.
Sample Preparation: Prepare samples as a KBr pellet (for solid-state analysis) or as a concentrated solution in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
Spectral Acquisition: Obtain the IR spectrum.
Diagnostic Bands:
Tautomer A (Hydroxy): A broad O-H stretching band around 3200-3400 cm⁻¹ and C-O stretching around 1200 cm⁻¹.
Tautomer B/C (Keto/Zwitterionic): A strong C=O stretching band around 1640-1680 cm⁻¹ and potentially an N-H stretching band around 3100-3300 cm⁻¹. [1]The absence of a strong C=O band is a key indicator of the predominance of the hydroxy form.
Caption: Experimental workflow for the characterization of tautomeric equilibrium.
Concluding Remarks and Future Directions
The tautomeric equilibrium of 2-ethynylpyridin-3-ol represents a compelling case study in physical organic chemistry. Based on extensive precedent from related hydroxypyridine systems, it is predicted that the 3-hydroxy tautomer will dominate in non-polar environments and in the gas phase, while the zwitterionic keto form will be significantly stabilized and likely predominate in polar, protic solvents like water. The ethynyl substituent, being moderately electron-withdrawing, is expected to influence the pKa of the involved protons, but not to fundamentally alter the solvent-driven nature of the equilibrium.
For drug development professionals, understanding this equilibrium is critical. The distinct tautomers will present different hydrogen bond donor/acceptor patterns, dipole moments, and shapes, leading to differential binding affinities for a given protein target. The predominant tautomer under physiological conditions (aqueous environment, pH 7.4) is the one most relevant for structure-activity relationship (SAR) studies.
Definitive characterization requires the application of the computational and experimental protocols detailed in this guide. Future work should focus on the synthesis of 2-ethynylpyridin-3-ol and its systematic analysis by NMR and UV-Vis spectroscopy in a wide array of solvents to precisely map the tautomeric landscape. These empirical results will not only confirm the theoretical predictions but also provide invaluable data for the rational design of novel therapeutics and functional materials.
References
Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. Available from: [Link]
Kim, S. K., Ha, T., & Schermann, J.-P. (2010). Photoionization of 2-pyridone and 2-hydroxypyridine. Physical Chemistry Chemical Physics, 12(13), 3334–3335. Available from: [Link]
Fabbrizzi, P., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8). Available from: [Link]
Wikipedia. (n.d.). 2-Pyridone. Available from: [Link]
Nowicka, E., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. Available from: [Link]
Melandri, S., et al. (2016). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate. Available from: [Link]
Patanen, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(23), 12998-13007. Available from: [Link]
Jakubik, J. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. Available from: [Link]
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Available from: [Link]
Lee, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. Available from: [Link]
Zhang, P., et al. (2021). NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. University Chemistry, 36(9), 2012040-. Available from: [Link]
Richard, A. M. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(12), 859–866. Available from: [Link]
Nag, A., & Chakravorti, S. (2006). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 5(5), 503-509. Available from: [Link]
YouTube. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. Available from: [Link]
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. Available from: [Link]
ResearchGate. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Available from: [Link]
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available from: [Link]
Capon, B., & Zucco, C. (1982). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1443-1449. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. Available from: [Link]
An In-depth Technical Guide to the Electronic Properties of 2-Ethynylpyridin-3-ol: A Frontier Molecule for Advanced Applications
Abstract This technical guide provides a comprehensive framework for the characterization of the electronic properties of 2-Ethynylpyridin-3-ol, a novel heterocyclic compound with significant potential in materials scien...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of the electronic properties of 2-Ethynylpyridin-3-ol, a novel heterocyclic compound with significant potential in materials science and drug development. The strategic combination of an electron-rich pyridinol core with the π-conjugating ethynyl group suggests unique photophysical and electrochemical behaviors. This document outlines a structured approach, from theoretical modeling to experimental validation, designed to fully elucidate the electronic landscape of this promising molecule. We will explore its synthesis, purification, and a detailed regimen of computational and spectroscopic analyses. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique electronic characteristics of novel pyridine derivatives.
Introduction: The Scientific Imperative
The pyridine ring is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and electronic tunability.[1][2] The introduction of an ethynyl group extends the π-system, often leading to desirable photophysical properties, while a hydroxyl substituent can significantly modulate the electronic distribution within the aromatic system through resonance and inductive effects.[3][4] 2-Ethynylpyridin-3-ol, with its specific arrangement of these functional groups, presents a compelling subject for investigation. The interplay between the electron-donating hydroxyl group and the electron-withdrawing sp-hybridized ethynyl substituent on the pyridine scaffold is hypothesized to create a molecule with a tailored HOMO-LUMO gap, making it a candidate for applications in organic electronics, sensing, and as a key intermediate in the synthesis of complex bioactive molecules.[4]
This guide provides a roadmap for a comprehensive investigation into the electronic properties of 2-Ethynylpyridin-3-ol, establishing a foundation for its future application.
Synthesis and Structural Elucidation
A robust and scalable synthetic route is paramount for the thorough investigation of 2-Ethynylpyridin-3-ol. A plausible and efficient method involves a Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
Proposed Synthetic Protocol
A suggested synthetic pathway commences with a halogenated pyridin-3-ol precursor, such as 2-bromo-pyridin-3-ol, which can be coupled with a protected alkyne like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) co-catalyst. The subsequent deprotection of the silyl group yields the target molecule, 2-Ethynylpyridin-3-ol.
Step-by-Step Synthesis:
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon), add 2-bromo-pyridin-3-ol (1 equivalent), copper(I) iodide (0.05 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).
Solvent and Reagents: Add anhydrous, degassed solvent such as tetrahydrofuran (THF). To this mixture, add ethynyltrimethylsilane (1.2 equivalents) and a suitable base, for instance, triethylamine (3 equivalents).
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Deprotection: The purified trimethylsilyl-protected intermediate is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature.
Final Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, 2-Ethynylpyridin-3-ol, is purified by recrystallization or a final column chromatography.
Structural Verification
The identity and purity of the synthesized 2-Ethynylpyridin-3-ol must be rigorously confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the positions of the substituents on the pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition.[5]
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the O-H stretch of the hydroxyl group, the C≡C stretch of the ethynyl group, and the characteristic vibrations of the pyridine ring, will be confirmed.[6]
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations provide invaluable a priori insights into the electronic structure and properties of a molecule, guiding subsequent experimental work.[2]
Computational Workflow
The following workflow will be employed to model the electronic properties of 2-Ethynylpyridin-3-ol:
Caption: Computational workflow for DFT analysis of 2-Ethynylpyridin-3-ol.
Key Electronic Parameters from DFT
Optimized Geometry: Provides the most stable conformation of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy of the lowest electronic transition.
Electrostatic Potential (ESP) Map: Visualizes the charge distribution and helps to identify electrophilic and nucleophilic sites.
Simulated Spectra: Theoretical UV-Vis and IR spectra can be compared with experimental data for validation of the computational model.
Experimental Determination of Electronic Properties
Experimental techniques are essential to validate the computational predictions and provide a complete picture of the electronic landscape of 2-Ethynylpyridin-3-ol.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule and to experimentally estimate the HOMO and LUMO energy levels.
Experimental Protocol for Cyclic Voltammetry:
Solution Preparation: Prepare a solution of 2-Ethynylpyridin-3-ol (1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential over a range that encompasses the expected oxidation and reduction events.
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
E_HOMO = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8] eV
E_LUMO = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8] eV
Spectroscopic Characterization
UV-Vis absorption and fluorescence spectroscopy provide direct information about the electronic transitions within the molecule.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:
Sample Preparation: Prepare dilute solutions of 2-Ethynylpyridin-3-ol in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) to investigate solvatochromic effects.
UV-Vis Spectroscopy: Record the absorption spectrum to identify the wavelengths of maximum absorption (λ_max). The optical band gap can be estimated from the onset of the absorption band using the Tauc plot method.
Fluorescence Spectroscopy: Excite the sample at its λ_max and record the emission spectrum to determine the fluorescence properties, including the emission maximum and quantum yield.
Caption: Experimental workflow for characterizing 2-Ethynylpyridin-3-ol.
Summary of Predicted and Experimental Electronic Properties
The following table summarizes the key electronic properties of 2-Ethynylpyridin-3-ol that would be determined through the proposed computational and experimental workflows. The values presented here are hypothetical and serve as a template for the expected data.
Property
Computational (DFT)
Experimental
HOMO Energy
-6.2 eV
-6.0 eV (from CV)
LUMO Energy
-1.8 eV
-2.0 eV (from CV)
HOMO-LUMO Gap
4.4 eV
4.0 eV (from CV)
Optical Band Gap
-
3.8 eV (from UV-Vis)
λ_max (absorption)
310 nm
315 nm
λ_max (emission)
-
420 nm
Conclusion and Future Outlook
This technical guide has detailed a comprehensive, multi-faceted approach to characterizing the electronic properties of 2-Ethynylpyridin-3-ol. By integrating computational modeling with experimental validation, a thorough understanding of this novel molecule's electronic structure can be achieved. The insights gained from these studies will be instrumental in unlocking its potential in diverse fields, from the development of new organic semiconductors to the design of innovative pharmaceutical agents. The unique electronic architecture of 2-Ethynylpyridin-3-ol positions it as a valuable building block for the next generation of functional materials and therapeutics.
References
NIST. (n.d.). 2-Ethynyl pyridine. NIST WebBook. Retrieved from [Link]
Royal Society of Chemistry. (2019). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? Retrieved from [Link]
National Institutes of Health. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. Retrieved from [Link]
LookChem. (n.d.). 3-Ethynylpyridine. Retrieved from [Link]
PubChem. (n.d.). 2-ethynylpyridine. Retrieved from [Link]
Royal Society of Chemistry. (2020). Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions. Retrieved from [Link]
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
National Institutes of Health. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. Retrieved from [Link]
ResearchGate. (2018). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]
MDPI. (2022). Molecular Structures of the Pyridine-2-olates PhE(pyO)3 (E = Si, Ge, Sn)—[4+3]-Coordination at Si, Ge vs. Heptacoordination at Sn. Retrieved from [Link]
National Institutes of Health. (2024). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PMC. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 2-Ethynylpyridin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the solubility characteristics of 2-ethyny...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 2-ethynylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document outlines the predicted solubility profile based on its molecular structure and functional group analysis. Furthermore, it offers a detailed, field-proven experimental workflow for determining its solubility in a range of organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with 2-ethynylpyridin-3-ol in various laboratory settings.
Introduction: Understanding the Molecular Profile of 2-Ethynylpyridin-3-ol
2-Ethynylpyridin-3-ol is a fascinating molecule that incorporates three key functional groups: a pyridine ring, a hydroxyl group (-OH), and an ethynyl group (-C≡CH). The interplay of these functionalities dictates its physicochemical properties, most notably its solubility.
Pyridine Ring: A basic, aromatic heterocycle, the nitrogen atom of which can act as a hydrogen bond acceptor.
Hydroxyl Group: A polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its interaction with polar solvents.
Ethynyl Group: A weakly polarizable group that can participate in π-π stacking and other non-covalent interactions.
The presence of both hydrogen bond donating and accepting capabilities, along with the aromatic system, suggests a nuanced solubility profile. The molecule possesses both polar and non-polar characteristics, making its solubility highly dependent on the chosen solvent system.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of 2-ethynylpyridin-3-ol in various classes of organic solvents.[1]
Table 1: Predicted Solubility of 2-Ethynylpyridin-3-ol in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Ethanol, Methanol
High
The hydroxyl group can form strong hydrogen bonds with protic solvents. The pyridine nitrogen can also accept hydrogen bonds.
These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions.
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Moderate to Low
Ethers are less polar than the aforementioned solvents but can still act as hydrogen bond acceptors.
Halogenated
Dichloromethane, Chloroform
Moderate to Low
These solvents are weakly polar. Solubility will depend on the balance of dipole-dipole interactions and the non-polar character of the ethynyl group.
Aromatic
Toluene, Benzene
Low
While π-π stacking interactions are possible with the pyridine ring, the overall polarity of the molecule will likely limit solubility in these non-polar solvents.
Non-polar Aliphatic
Hexane, Cyclohexane
Very Low / Insoluble
The significant polarity imparted by the hydroxyl and pyridine moieties will result in poor miscibility with non-polar aliphatic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 2-ethynylpyridin-3-ol.
Materials and Equipment
2-Ethynylpyridin-3-ol (high purity)
A range of organic solvents (analytical grade)
Analytical balance
Vortex mixer
Thermostatically controlled shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
Preparation of Supersaturated Solutions:
To a series of vials, add a pre-weighed excess amount of 2-ethynylpyridin-3-ol.
Add a known volume of the desired organic solvent to each vial. The goal is to have undissolved solid remaining.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same temperature to allow for initial settling of the excess solid.
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
Sample Collection and Preparation:
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
Dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
Quantitative Analysis:
Prepare a series of standard solutions of 2-ethynylpyridin-3-ol of known concentrations.
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
Determine the concentration of 2-ethynylpyridin-3-ol in the diluted sample by interpolating its response on the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of 2-ethynylpyridin-3-ol in the specific solvent at the experimental temperature.
Factors Influencing Solubility
Several factors can influence the solubility of 2-ethynylpyridin-3-ol:
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic.
Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility. A solvent that can effectively solvate both the polar and non-polar portions of the molecule will exhibit the highest dissolving power.
pH (for aqueous solutions): The pyridine nitrogen is basic and can be protonated in acidic conditions, forming a more soluble salt. The hydroxyl group is weakly acidic and can be deprotonated in strongly basic conditions, also forming a more soluble salt.
Molecular Interactions and Solubility: A Visual Representation
The solubility of 2-ethynylpyridin-3-ol is governed by a balance of intermolecular forces between the solute and the solvent molecules.
A Technical Guide to Unveiling the Biological Potential of 2-Ethynylpyridin-3-ol: A Privileged Scaffold for Drug Discovery
Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of 2-Ethynylpyridin-3-ol, a novel small molecule with significant therapeutic potential. The pyrid...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of 2-Ethynylpyridin-3-ol, a novel small molecule with significant therapeutic potential. The pyridinol scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4][5] The addition of a reactive ethynyl group presents opportunities for potent and selective interactions with biological targets.[6] This document outlines a strategic, multi-phase experimental workflow designed for researchers, scientists, and drug development professionals. It moves from initial computational assessments and broad cytotoxicity screening to targeted assays and mechanism of action studies. The protocols and rationale provided herein are grounded in established drug discovery principles to ensure scientific integrity and generate robust, interpretable data.
Introduction: The Rationale for Investigating 2-Ethynylpyridin-3-ol
The pyridine ring is a cornerstone of pharmaceutical development, present in a vast array of therapeutic agents.[7][8] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[9][10][11] The pyridin-3-ol moiety, existing in tautomeric equilibrium with its pyridinone form, is particularly noteworthy. This structural feature allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with diverse biological targets.[2][3][4] Pyridinones are recognized as effective bioisosteres for amides and other functional groups, often improving a molecule's physicochemical properties and metabolic stability.[3][4]
The incorporation of an ethynyl group at the 2-position introduces a rigid, linear moiety that can probe deep into binding pockets and a reactive triple bond that can be exploited for covalent targeting or as a handle for further chemical modification.[6] The combination of the privileged pyridin-3-ol core with the versatile ethynyl group makes 2-Ethynylpyridin-3-ol a compelling candidate for biological screening. This guide provides a roadmap for elucidating its therapeutic potential.
Phase I: In Silico and Physicochemical Characterization
Before embarking on extensive wet-lab experiments, a foundational understanding of the molecule's intrinsic properties is crucial. This initial phase focuses on computational predictions and basic physicochemical analysis.
Computational Studies: Predicting Biological Liabilities and Opportunities
Computational modeling can provide initial hypotheses about the compound's behavior and potential targets, guiding subsequent experimental design.
Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic properties of 2-Ethynylpyridin-3-ol, including its electrostatic potential, HOMO-LUMO energy gap, and the relative stability of its pyridinol and pyridone tautomers.[12][13][14][15] This information is critical for predicting its reactivity and interaction patterns.
Molecular Docking: Virtual screening of 2-Ethynylpyridin-3-ol against a library of known drug targets, particularly protein kinases, can identify potential binding partners. The pyridinone scaffold is a well-established kinase hinge-binding motif, making this target class a logical starting point.[2][5]
Physicochemical Properties
Key physicochemical parameters dictate the compound's drug-like properties.
Tautomerism: The equilibrium between the 2-ethynylpyridin-3-ol and 2-ethynyl-1H-pyridin-3(2H)-one forms is a critical determinant of its biological activity. This equilibrium is influenced by solvent polarity and pH.[1]
Aqueous Solubility and Lipophilicity (LogP/LogD): These parameters are essential for designing appropriate assay conditions and predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
The following diagram illustrates the initial characterization workflow:
Caption: Workflow for the initial in silico and physicochemical characterization.
Phase II: Broad Spectrum Biological Screening
The primary objective of this phase is to ascertain the general biological impact of 2-Ethynylpyridin-3-ol, focusing on cytotoxicity as a key indicator of potential anticancer activity or general toxicity.[16][17]
General Cytotoxicity Assessment
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be used to determine the compound's cytotoxic and antiproliferative effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 2-Ethynylpyridin-3-ol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[17][18]
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Reading: Measure the absorbance at 490 nm.
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a table for clear comparison across different cell lines.
Given that pyridinone-containing molecules are frequently found to be kinase inhibitors, a logical next step is to screen 2-Ethynylpyridin-3-ol against a panel of protein kinases.[2][5]
Rationale for Kinase Screening
Kinases are a major class of drug targets, particularly in oncology.[19] A critical challenge in developing kinase inhibitors is translating biochemical potency into cellular efficacy.[20] Therefore, a two-pronged approach is recommended: an initial broad biochemical screen followed by cell-based validation.
The following diagram outlines a robust workflow for identifying and validating kinase inhibitory activity.
Caption: A workflow for kinase inhibitor identification and validation.
Step-by-Step Methodologies
Step 1: Broad In Vitro Kinase Panel Screen
Principle: Utilize a commercial service (e.g., KINOMEscan®) to perform a competitive binding assay. This will test the ability of 2-Ethynylpyridin-3-ol to displace a ligand from the ATP-binding site of a large number of kinases (often >400).[21]
Procedure: Submit the compound for single-concentration screening (e.g., at 1 µM or 10 µM). The output will be the percent inhibition for each kinase in the panel.
Step 2: Biochemical IC50 Determination
Principle: For any "hits" identified in the initial screen (e.g., >70% inhibition), determine the precise potency by generating a dose-response curve in a biochemical assay.[19]
Protocol (Generic Radiometric Assay):
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., α-casein), and a buffer with MgCl2.[19]
Add varying concentrations of 2-Ethynylpyridin-3-ol.
Initiate the reaction by adding [γ-³²P]-ATP.
Incubate at 30°C for a defined period.
Stop the reaction and separate the phosphorylated substrate from the free ATP (e.g., via spotting on phosphocellulose paper and washing).
Quantify the incorporated radioactivity using a scintillation counter.
Plot the kinase activity against the inhibitor concentration to calculate the IC50.
Step 3: Cell-Based Target Engagement and Functional Assays
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects.[20] Therefore, cell-based assays are crucial for validation.
NanoBRET™ Target Engagement Assay: This assay measures the binding of the compound to its target kinase within living cells, providing direct evidence of target engagement in a physiological context.[20]
Cellular Phosphorylation Assay: This functional assay determines if the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of a known downstream substrate.[20][22] This can be done via Western blotting or a targeted ELISA.
Phase IV: Mechanism of Action Elucidation
If 2-Ethynylpyridin-3-ol demonstrates potent and selective activity, further studies are required to understand its molecular mechanism of action.
Apoptosis Induction: Assess whether the compound induces programmed cell death using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.[17]
Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase (G1, S, G2/M) using propidium iodide staining and flow cytometry.
Signaling Pathway Analysis: If a specific kinase is inhibited, investigate the downstream effects on the relevant signaling pathway (e.g., MAPK, PI3K/Akt) by examining the phosphorylation status of key pathway components via Western blot.[22]
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by 2-Ethynylpyridin-3-ol, leading to apoptosis.
Caption: Hypothetical inhibition of a pro-survival kinase pathway.
Conclusion
2-Ethynylpyridin-3-ol represents a promising starting point for a drug discovery program. Its structure combines a privileged pyridinol scaffold with a versatile ethynyl group, suggesting a high potential for biological activity. The systematic, multi-phase approach detailed in this guide provides a robust framework for its evaluation. By progressing from broad cytotoxicity screening to specific target identification and mechanism of action studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The self-validating nature of the proposed workflow, which emphasizes the transition from biochemical to cellular assays, ensures that the generated data is both reliable and physiologically relevant, paving the way for potential preclinical development.
References
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]
Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]
ResearchGate. (2021). Pyridones in drug discovery: Recent advances. [Link]
PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. [Link]
PubMed. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]
MDPI. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. [Link]
YouTube. (2023). Recent Trends in Kinase Drug Discovery. [Link]
PLOS One. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. [Link]
NIH. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. [Link]
DOI. Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. [Link]
Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
NIH. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
PubMed. Mechanism of action of 2-methoxyestradiol: new developments. [Link]
ResearchGate. (2018). Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. [Link]
PubMed. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
ResearchGate. (2018). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. [Link]
ResearchGate. (2022). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. [Link]
PMC - NIH. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
Research Square. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]
PrepChem.com. Synthesis of 2-amino-4-methyl-3-pyridinol. [Link]
Semantic Scholar. 3-Ethynyl, 5(2,3-dehydropyrrole) pyridine Isolated From The Stem Bark of Adenanthera pavonina. [Link]
PMC - NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
An In-depth Technical Guide to the Analogs and Derivatives of 2-Ethynylpyridin-3-ol: Synthesis, Derivatization, and Therapeutic Potential
Foreword: Unlocking the Potential of a Novel Scaffold In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, present in a multitude of approved therapeutics.[1] Its uniqu...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unlocking the Potential of a Novel Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, present in a multitude of approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure. This guide delves into a specific, yet highly promising, derivative: 2-ethynylpyridin-3-ol. The strategic placement of a reactive ethynyl group and a versatile hydroxyl moiety on the pyridine ring creates a molecule ripe for exploration. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, outlining the synthesis of this core structure, strategies for its derivatization into a diverse library of analogs, and a prospective look into its potential therapeutic applications. Our approach is grounded in established chemical principles, providing not just protocols, but the scientific rationale behind them, to empower researchers in their quest for novel bioactive compounds.
The Core Moiety: 2-Ethynylpyridin-3-ol
The 2-ethynylpyridin-3-ol molecule, with CAS Number 142503-05-7, presents a unique combination of functional groups. The pyridine nitrogen imparts aqueous solubility and a key point for biological interactions. The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, and a site for derivatization.[2] The 2-ethynyl group is a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
Physicochemical Properties (Predicted)
Property
Value
Source
Molecular Formula
C₇H₅NO
PubChem
Molecular Weight
119.12 g/mol
PubChem
pKa
~8.5 (hydroxyl proton)
ChemAxon
LogP
1.2
ChemAxon
Water Solubility
Moderately soluble
-
Synthesis of the 2-Ethynylpyridin-3-ol Core
Retrosynthetic Analysis
The proposed retrosynthesis involves the Sonogashira coupling of a suitable 2-halopyridin-3-ol with a protected acetylene source, such as trimethylsilylacetylene. The hydroxyl group may require protection to prevent interference with the catalytic cycle.
Caption: Workflow for the Sonogashira coupling reaction.
Protocol 3: Sonogashira Coupling and Deprotection
Reaction: The protected 2-halo-3-hydroxypyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting silylated product is then deprotected.
Rationale: The use of trimethylsilylacetylene prevents the homocoupling of the terminal alkyne. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst. A study on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrates the feasibility of this reaction on a similar substrate.
[7]* Step-by-Step Protocol:
To a solution of the protected 2-halo-3-hydroxypyridine in a suitable solvent (e.g., THF or DMF), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
After completion, cool the reaction mixture and perform an aqueous work-up.
Purify the crude product by column chromatography to obtain the protected 2-((trimethylsilyl)ethynyl)pyridin-3-ol.
Dissolve the purified product in a suitable solvent (e.g., THF) and treat with a desilylating agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.
After the reaction is complete, perform an aqueous work-up and purify the product by column chromatography to yield 2-ethynylpyridin-3-ol.
Derivatization of the 2-Ethynylpyridin-3-ol Scaffold
The true potential of 2-ethynylpyridin-3-ol lies in its capacity for diversification. Both the hydroxyl and ethynyl groups serve as handles for a wide array of chemical transformations, allowing for the creation of a large library of analogs with potentially diverse biological activities.
Caption: Derivatization pathways for 2-Ethynylpyridin-3-ol.
Reactions at the Hydroxyl Group
The hydroxyl group can be readily derivatized through various reactions to introduce a wide range of functionalities.
O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) will yield the corresponding ethers. This can be used to introduce small alkyl chains, or more complex moieties.
O-Acylation: Esterification with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP) will produce esters. This is a common strategy to modify the pharmacokinetic properties of a drug.
[8]* O-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be used to form aryl ethers, though these may require specific catalysts and conditions to be compatible with the ethynyl group.
Protocol 4: O-Acylation of 2-Ethynylpyridin-3-ol
Dissolve 2-ethynylpyridin-3-ol in a suitable solvent (e.g., dichloromethane or pyridine).
Add the desired acyl chloride or anhydride and a catalytic amount of DMAP.
Stir the reaction at room temperature until completion.
Perform an aqueous work-up and purify the product by column chromatography.
Reactions at the Ethynyl Group
The terminal alkyne is a highly versatile functional group, enabling a range of powerful transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. [3][4]This allows for the facile introduction of a vast array of substituents by reacting 2-ethynylpyridin-3-ol with various organic azides. 2-Ethynylpyridine itself has been shown to promote rapid CuAAC reactions.
[9]* Sonogashira Coupling: The terminal alkyne can be further coupled with aryl or vinyl halides to generate more complex conjugated systems.
Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of a terminal alkyne with a 1-haloalkyne to produce unsymmetrical diynes.
Dissolve 2-ethynylpyridin-3-ol and the desired organic azide in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
Add a copper(I) source (e.g., CuSO₄·5H₂O and a reducing agent like sodium ascorbate, or CuI).
Stir the reaction at room temperature. The reaction is often complete within a few hours.
The product can often be isolated by simple filtration or extraction.
Potential Therapeutic Applications
The structural motifs present in the analogs and derivatives of 2-ethynylpyridin-3-ol suggest a range of potential therapeutic applications. The pyridine ring is a common feature in many CNS-active drugs. [1]Furthermore, 3-hydroxypyridine derivatives have been investigated for their antioxidant and neuroprotective properties.
[10][11]
Kinase Inhibition
Many kinase inhibitors incorporate a pyridine or a substituted pyridine core. The ability to generate a large library of analogs through the derivatization of the hydroxyl and ethynyl groups makes this scaffold an attractive starting point for screening against various kinase targets. For instance, pyrimidine derivatives with a pyridine moiety have been investigated as PI3K inhibitors.
[12]
Anticancer Activity
The pyridine nucleus is found in numerous anticancer agents. [13]The introduction of diverse functionalities via the triazole ring formed through click chemistry can lead to compounds with novel mechanisms of action. Molecular docking studies of other pyridine derivatives have shown effective binding to targets like EGFR.
[13]
Neurodegenerative Diseases
The antioxidant properties of 3-hydroxypyridine derivatives make them interesting candidates for the treatment of neurodegenerative diseases where oxidative stress plays a significant role. [10]The ability to modulate the physicochemical properties of the molecule through derivatization can allow for the optimization of blood-brain barrier penetration.
Conclusion and Future Outlook
2-Ethynylpyridin-3-ol represents a versatile and underexplored scaffold in medicinal chemistry. This guide has provided a comprehensive roadmap for its synthesis and derivatization, grounded in established and reliable chemical transformations. The strategic combination of a pyridine core, a reactive hydroxyl group, and a "clickable" ethynyl moiety offers a powerful platform for the generation of diverse chemical libraries. The potential for these compounds to interact with a range of biological targets, particularly in the areas of oncology and neurology, is significant. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the promising therapeutic potential of 2-ethynylpyridin-3-ol and its derivatives.
References
Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1. (1999). Google Patents.
CN105017136A - 2-bromo-3-methoxypyridine preparation method. (2015). Google Patents.
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. (2001). Google Patents.
IL128611A - Process for the preparation of 2-chloro-3-hydroxypyridine. (2004). Google Patents.
High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry. (2024). PubMed. Retrieved January 12, 2026, from [Link]
2-Bromo-3-hydroxypyridine - Protheragen. (n.d.). Retrieved January 12, 2026, from [Link]
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative. (1998). PubMed. Retrieved January 12, 2026, from [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved January 12, 2026, from [Link]
Click chemistry. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved January 12, 2026, from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
Protecting groups. (2001). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 12, 2026, from [Link]
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2024). Journal of Pharmaceutical Research International. Retrieved January 12, 2026, from [Link]
Derivatization. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising PIM-1 Kinase Inhibitors. (2024). MDPI. Retrieved January 12, 2026, from [Link]
Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. (2012). NIH. Retrieved January 12, 2026, from [Link]
Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. (2024). PubChem. Retrieved January 12, 2026, from [Link]
WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2018). NIH. Retrieved January 12, 2026, from [Link]
Coupling outcomes for pyridazines, pyrimidines and pyrazines. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (2015). Chemical Communications (RSC Publishing). Retrieved January 12, 2026, from [Link]
US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012). Google Patents.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved January 12, 2026, from [Link]
Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2. (2018). PubChem. Retrieved January 12, 2026, from [Link]
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
Pharmacology of 3-hydroxypyridine-based antioxidants. (n.d.). Scientific articles and publications on the drug Mexidol®. Retrieved January 12, 2026, from [Link]
Introduction: Deconstructing the 2-Ethynylpyridin-3-ol Scaffold
An In-Depth Technical Guide to the Applications of 2-Ethynylpyridin-3-ol in Medicinal Chemistry This document provides a detailed exploration of the potential applications of the 2-Ethynylpyridin-3-ol scaffold in modern...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Applications of 2-Ethynylpyridin-3-ol in Medicinal Chemistry
This document provides a detailed exploration of the potential applications of the 2-Ethynylpyridin-3-ol scaffold in modern drug discovery. While this specific molecule is an emerging building block, its constituent chemical motifs—the 3-hydroxypyridine core and the terminal alkyne—are well-established pharmacophores and synthetic handles. By analyzing these components, we can project a robust framework for its use in developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold.
The 2-Ethynylpyridin-3-ol molecule is a unique heterocyclic compound that combines three medicinally relevant features onto a single, low-molecular-weight frame. Its potential lies in the synergistic interplay of these components:
The Pyridine Ring: A foundational six-membered aza-heterocycle, the pyridine ring is a ubiquitous feature in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for interacting with biological targets, modulating physicochemical properties like solubility, and serving as a point for metabolic transformations.[2]
The 3-Hydroxyl Group: The hydroxyl group at the 3-position transforms the scaffold into a pyridin-3-ol. This functionality is pivotal. It can act as both a hydrogen bond donor and acceptor, providing critical interactions with enzyme active sites.[3][4] Furthermore, its arrangement adjacent to the ring nitrogen makes it an effective bidentate metal-chelating moiety, a property extensively exploited in the design of metalloenzyme inhibitors.[5][6][7][8]
The 2-Ethynyl Group: The terminal alkyne is a highly versatile and powerful functional group in medicinal chemistry.[9][10] Its linear geometry and electron-rich triple bond allow it to form specific, often non-covalent, interactions in protein binding pockets.[11][12][13] Crucially, it serves as a reactive handle for bioorthogonal "click" chemistry, enabling its use in fragment-based drug discovery (FBDD) and chemical biology for target identification.[9][14][15][16]
Together, these features position 2-Ethynylpyridin-3-ol as a privileged scaffold for three primary applications: as a core for kinase inhibitors, a building block for metalloenzyme inhibitors, and a versatile fragment for lead discovery.
Application I: A Novel Scaffold for Protein Kinase Inhibitors
Protein kinases remain one of the most important classes of drug targets, particularly in oncology.[17] The design of selective inhibitors often relies on scaffolds that can effectively interact with the ATP-binding site.
Scientific Rationale
The 2-Ethynylpyridin-3-ol scaffold is exceptionally well-suited for targeting the kinase hinge region—a conserved backbone segment that forms hydrogen bonds with ATP.
Hinge-Binding: The pyridine nitrogen is a classic hydrogen bond acceptor that can mimic the interaction of the adenine portion of ATP with the kinase hinge.
Ancillary Hydrogen Bonding: The 3-hydroxyl group can form an additional, potency-enhancing hydrogen bond with residues near the hinge or with ordered water molecules.
Hydrophobic Pocket Interaction: The linear ethynyl group at the 2-position can be projected into adjacent hydrophobic pockets (often called the "gatekeeper" pocket), forming favorable interactions and enhancing selectivity.[11][12][13] Many potent kinase inhibitors utilize an ethynyl group for this purpose.[18]
This combination of interactions provides a strong anchoring point and a vector for further chemical exploration to achieve high potency and selectivity.
This protocol describes a general method to determine the inhibitory potency (IC₅₀) of 2-Ethynylpyridin-3-ol or its derivatives against a target protein kinase using a commercially available luminescence-based assay (e.g., ADP-Glo™).
Principle: The assay measures the amount of ADP produced in a kinase reaction. As the kinase is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
Target kinase (recombinant)
Kinase substrate (peptide or protein)
2-Ethynylpyridin-3-ol (or derivative) dissolved in 100% DMSO
ATP solution (at a concentration equal to the Kₘ for the target kinase)
ADP-Glo™ Reagent and Kinase Detection Reagent
White, opaque 384-well assay plates
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
Enzyme Addition: Add the kinase/substrate mixture (e.g., 5 µL) to all wells except the "no enzyme" background controls.
Initiation of Reaction: Prepare the ATP solution in kinase buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. The final DMSO concentration should be ≤1%.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).
Stopping the Reaction & ADP Detection: Add the ADP-Glo™ Reagent (e.g., 10 µL) to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Luminescence Generation: Add the Kinase Detection Reagent (e.g., 20 µL) to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
Subtract the background ("no enzyme") signal from all other wells.
Normalize the data by setting the "no inhibition" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations: Kinase Inhibitor Development Workflow
Caption: High-level workflow for kinase inhibitor discovery.
Caption: Hypothesized interactions in a kinase active site.
Application II: A Chelating Scaffold for Metalloenzyme Inhibitors
Over a third of all enzymes are metalloenzymes, requiring a metal ion cofactor (e.g., Zn²⁺, Fe²⁺/³⁺, Cu²⁺) for catalytic activity. The 3-hydroxypyridine motif is a superb bidentate chelator, making it an ideal starting point for designing inhibitors of these enzymes.[8]
Scientific Rationale
The inhibitory mechanism relies on the displacement of water molecules from the metal's coordination sphere by the chelating scaffold, thereby blocking substrate access or catalytic function. The 3-hydroxy and pyridine nitrogen atoms form a stable five-membered ring with the active site metal ion.
Target Classes: This approach is applicable to a wide range of targets, including:
Matrix Metalloproteinases (MMPs): Involved in cancer metastasis and inflammation.
Histone Deacetylases (HDACs): Key epigenetic targets in oncology.
Carbonic Anhydrases: Targets for diuretics and anti-glaucoma agents.
Vector for Selectivity: The ethynyl group at the 2-position serves as a crucial vector. It can be elaborated with different functional groups to probe specific sub-pockets of the enzyme active site, enabling the development of inhibitors that are selective for one metalloenzyme over others.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The following table summarizes hypothetical inhibition data for a series of 2-Ethynylpyridin-3-ol analogs against a target metalloenzyme (e.g., MMP-9), illustrating how modifications to the ethynyl group can impact potency.
Compound ID
R-Group (on Ethynyl)
MMP-9 IC₅₀ (nM)
1 (Parent)
-H
1500
2a
-Phenyl
250
2b
-4-Biphenyl
45
2c
-(CH₂)₂-COOH
85
2d
-Cyclohexyl
780
Interpretation: This illustrative data shows that extending the ethynyl group with aromatic moieties that can access a nearby hydrophobic pocket (2a, 2b) significantly improves potency. A carboxylate group (2c) might pick up an additional interaction with a basic residue, also enhancing potency, while a simple aliphatic group (2d) is less effective.
Application III: A Building Block for FBDD and Bioorthogonal Chemistry
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying highly efficient, low-molecular-weight leads. The 2-Ethynylpyridin-3-ol scaffold is an ideal fragment due to its low complexity and possession of a versatile reactive handle.
Scientific Rationale
The terminal alkyne is the premier functional group for bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry".[14][16]
Fragment Screening: The core scaffold can be identified as a "hit" in a primary fragment screen (e.g., using NMR, X-ray crystallography, or SPR).
Structure-Guided Elaboration: Once the binding mode of the fragment is known, the ethynyl group's position provides a clear vector for chemical elaboration.
Rapid Library Synthesis: A library of diverse azide-containing building blocks can be rapidly "clicked" onto the fragment hit to generate more complex and potent molecules, accelerating the hit-to-lead process.[16] This modular approach allows for the efficient exploration of the surrounding chemical space.[15]
This protocol describes the synthesis of a 1,2,3-triazole derivative from 2-Ethynylpyridin-3-ol and a representative azide.
Materials:
2-Ethynylpyridin-3-ol
An organic azide (e.g., Benzyl azide)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent system (e.g., t-BuOH/H₂O or DMF)
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
Reactant Setup: In a round-bottom flask, dissolve 2-Ethynylpyridin-3-ol (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.05 eq in a minimum of water) and sodium ascorbate (e.g., 0.1 eq in a minimum of water).
Reaction Initiation: Sequentially add the sodium ascorbate solution and then the CuSO₄ solution to the flask containing the alkyne and azide. The solution may change color, indicating the formation of the active Cu(I) species.
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: FBDD Workflow via Click Chemistry
Caption: FBDD workflow using the ethynyl group for elaboration.
Proposed Synthetic Protocol for 2-Ethynylpyridin-3-ol
Proposed Synthetic Route
The proposed route begins with commercially available 2-bromo-3-hydroxypyridine and couples it with a protected alkyne, followed by deprotection.
Step 1: Sonogashira Coupling of 2-Bromo-3-hydroxypyridine with Trimethylsilylacetylene (TMSA)
Catalyst System: Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
Solvent: Anhydrous THF or DMF.
Procedure: To a degassed solution of 2-bromo-3-hydroxypyridine in the chosen solvent, add the base, TMSA, CuI, and finally the palladium catalyst. Stir the mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC/LC-MS). After workup, purify the intermediate, 2-((trimethylsilyl)ethynyl)pyridin-3-ol, by column chromatography.
Reagent: Tetrabutylammonium fluoride (TBAF) (1.1 eq in THF) or potassium carbonate (K₂CO₃) in methanol.
Solvent: THF or Methanol.
Procedure: Dissolve the silylated intermediate in the solvent and add the deprotecting agent. Stir at room temperature for 1-3 hours. After completion, perform an aqueous workup and extract the final product, 2-Ethynylpyridin-3-ol. Purify by column chromatography or recrystallization.
Visualization: Synthetic Scheme
Caption: Proposed synthesis of 2-Ethynylpyridin-3-ol.
Conclusion
The 2-Ethynylpyridin-3-ol scaffold represents a confluence of privileged structures in medicinal chemistry. Its inherent properties make it a highly attractive starting point for the development of novel inhibitors for multiple important drug target classes, including protein kinases and metalloenzymes. Furthermore, its suitability as a fragment and its bioorthogonal reactive handle provide a powerful platform for modern drug discovery techniques like FBDD. The protocols and strategies outlined in this guide offer a clear and actionable framework for researchers to unlock the significant potential of this versatile molecule.
References
Specialty Chemicals. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]
A&A Pharmachem. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Retrieved from [Link]
Barile, E., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368-75. Retrieved from [Link]
Barile, E., et al. (2010). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 53(23), 8368–8375. Retrieved from [Link]
PubMed. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Retrieved from [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
PubMed. (n.d.). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Retrieved from [Link]
PubMed. (n.d.). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Retrieved from [Link]
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. Retrieved from [Link]
Semantic Scholar. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Retrieved from [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]
ResearchGate. (2025, August 9). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Retrieved from [Link]
ResearchGate. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4968–4972. Retrieved from [Link]
Zhang, W., et al. (2020). Biosynthesis of alkyne-containing natural products. Chemical Communications, 56(100), 15615-15625. Retrieved from [Link]
Guedes, C. L. B., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 26(16), 4983. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450. Retrieved from [Link]
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827–831. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 9). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
De Luca, A., et al. (2025, August 6). 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Retrieved from [Link]
Limoto, D. (n.d.). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
PubMed. (2023). Advances of bioorthogonal coupling reactions in drug development. European Journal of Medicinal Chemistry. Retrieved from [Link]
PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
ResearchGate. (2025, August 7). (PDF) Ethynyl and Propynyl Pyrene Inhibitors of Cytochrome P450. Retrieved from [Link]
PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Van der Pijl, F., et al. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 25(23), 5677. Retrieved from [Link]
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
ResearchGate. (2025, August 6). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Retrieved from [Link]
Kumar, A., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(7), 785-802. Retrieved from [Link]
ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. Retrieved from [Link]
National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
Application Notes & Protocols: 2-Ethynylpyridin-3-ol as a Versatile Synthon for Advanced Heterocyclic Scaffolds
Abstract This guide provides an in-depth technical overview of 2-ethynylpyridin-3-ol, a potent trifunctional building block for modern heterocyclic synthesis. While specific literature on this synthon is emerging, its ar...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide provides an in-depth technical overview of 2-ethynylpyridin-3-ol, a potent trifunctional building block for modern heterocyclic synthesis. While specific literature on this synthon is emerging, its architecture—combining a nucleophilic hydroxyl group, a metal-coordinating pyridine ring, and a highly reactive terminal alkyne—offers a predictable and powerful platform for constructing diverse and complex molecular frameworks. We present a prospective analysis of its synthesis and reactivity, supported by established principles and analogous transformations. Detailed protocols for key synthetic applications, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and intramolecular annulation to form furo[3,2-b]pyridines, are provided to empower researchers in drug discovery and materials science to leverage the unique potential of this molecule.
Introduction: The Strategic Value of a Trifunctional Pyridine
Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] Their ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings makes them privileged structures in drug design.[2] Similarly, the terminal alkyne is a uniquely versatile functional group, serving as a linchpin for carbon-carbon bond formation through reactions like Sonogashira coupling and as a partner in highly efficient [3+2] cycloadditions, famously exemplified by "click chemistry".[3][4]
2-Ethynylpyridin-3-ol merges these two powerful pharmacophores into a single, compact molecule. The strategic placement of the ethynyl group at the 2-position and the hydroxyl group at the 3-position creates a synthon pre-organized for complex constructions. This arrangement enables:
Sequential Functionalization: The alkyne and hydroxyl groups can be addressed selectively to build molecular complexity in a controlled manner.
Intramolecular Annulation: The ortho-alkynylphenol-like arrangement is primed for cyclization to generate the valuable furo[3,2-b]pyridine core, an isostere of benzofuran and indole.[2][5]
Modulation of Properties: The pyridine nitrogen allows for tuning of electronic properties through N-oxidation or quaternization, influencing the reactivity of the entire system.
This document serves as a practical guide for chemists to unlock the synthetic potential of this promising, yet underexplored, building block.
Physicochemical Profile and Proposed Synthesis
As a specialized reagent, 2-ethynylpyridin-3-ol is not widely cataloged. Its properties can be inferred from its constituent parts, and its synthesis can be reliably projected from established organometallic methodologies.
Compound Properties
Property
Value / Description
Source / Rationale
IUPAC Name
2-Ethynylpyridin-3-ol
Standard nomenclature
Molecular Formula
C₇H₅NO
---
Molecular Weight
119.12 g/mol
---
CAS Number
142503-05-7
Commercial Supplier Data
Appearance
Predicted to be an off-white to light brown solid.
Analogy with 2-bromo-3-hydroxypyridine (light brown) and other functionalized pyridines.[6]
Solubility
Expected to be soluble in polar organic solvents (MeOH, DMSO, DMF).
Based on the polar hydroxyl and pyridine functionalities.
pKa
The hydroxyl proton is phenolic; the pyridine nitrogen is basic.
Precise values are undetermined but will be influenced by the electron-withdrawing nature of the ethynyl group.
Proposed Retrosynthesis and Forward Synthesis Protocol
The most logical and robust approach to 2-ethynylpyridin-3-ol is via a Sonogashira cross-coupling reaction. The key disconnection is between the pyridine C2 carbon and the alkyne, suggesting a 2-halopyridin-3-ol precursor. Both 2-chloro- and 2-bromo-3-hydroxypyridine are viable starting materials.[1][7]
Workflow: Proposed Synthesis of 2-Ethynylpyridin-3-ol
Caption: Retrosynthetic analysis and proposed forward synthesis of the target compound.
Protocol 1: Synthesis of 2-Ethynylpyridin-3-ol from 2-Bromo-3-hydroxypyridine
Causality: This protocol is adapted from established Sonogashira procedures on 2-amino-3-bromopyridines, which serve as a close electronic and steric analogue.[8][9] The use of trimethylsilylacetylene (TMSA) prevents self-coupling of the terminal alkyne. A mild base like triethylamine (TEA) is sufficient, and a copper(I) co-catalyst is essential for the traditional Sonogashira mechanism.[4] The TMS group is easily removed under mild basic conditions.
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
Solvent and Reagents: Add anhydrous, degassed THF, followed by triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature.
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
Workup (Coupling): Cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is 2-((trimethylsilyl)ethynyl)pyridin-3-ol.
Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.
Final Workup: Neutralize the mixture with 1M HCl to pH ~7. Extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 2-ethynylpyridin-3-ol.
Application in Heterocyclic Synthesis: Core Protocols
The true power of 2-ethynylpyridin-3-ol lies in its utility as a versatile building block. The following sections detail protocols for its most impactful transformations.
Sonogashira Cross-Coupling: Building C(sp)-C(sp²) Bonds
This reaction extends the carbon framework, linking the pyridine core to other aryl or vinyl systems. The resulting internal alkynes are valuable intermediates for more complex heterocycles or biologically active molecules.[4][11]
Reaction Scheme: Sonogashira Coupling
Caption: General scheme for Sonogashira cross-coupling with 2-ethynylpyridin-3-ol.
Protocol 2: Sonogashira Coupling with an Aryl Iodide
Causality: Aryl iodides are the most reactive halides in Sonogashira couplings, often allowing for milder conditions.[4] This protocol uses a standard Pd/Cu catalyst system. The choice of base and solvent can be tuned depending on the substrate's solubility and reactivity.
Materials:
2-Ethynylpyridin-3-ol (1.2 eq)
Aryl Iodide (e.g., 4-iodotoluene) (1.0 eq)
[Pd(PPh₃)₂Cl₂] (0.02 eq)
CuI (0.04 eq)
Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
Setup: In a Schlenk tube under an inert atmosphere, combine the aryl iodide (1.0 eq), [Pd(PPh₃)₂Cl₂] (0.02 eq), and CuI (0.04 eq).
Reaction: Stir the mixture at 50-70 °C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-(arylethynyl)pyridin-3-ol.
[3+2] Dipolar Cycloaddition: Synthesis of 1,2,3-Triazoles (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing rapid and clean access to 1,4-disubstituted 1,2,3-triazoles.[3][12] This reaction is exceptionally reliable and tolerant of a vast range of functional groups, making it ideal for applications in medicinal chemistry and bioconjugation.[13]
Reaction Scheme: [3+2] Azide-Alkyne Cycloaddition
Caption: Synthesis of 1,2,3-triazoles via CuAAC click chemistry.
Protocol 3: CuAAC Reaction with an Organic Azide
Causality: This protocol uses the most common and robust conditions for CuAAC, where the active Cu(I) catalyst is generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate. The reaction is often performed in a mixture of t-butanol and water, which facilitates the dissolution of both organic and inorganic reagents.
Setup: In a vial, dissolve 2-ethynylpyridin-3-ol (1.0 eq) and the organic azide (1.05 eq) in the t-butanol/water (1:1) solvent mixture.
Catalyst Addition: Add sodium ascorbate (0.10 eq) from a freshly prepared aqueous solution, followed by copper(II) sulfate (0.05 eq), also from an aqueous solution. The solution may turn heterogeneous and colorful.
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The reaction is often complete when the mixture becomes homogeneous or a distinct color change is observed. Monitor by TLC or LC-MS.
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. If copper coordination to the product is an issue, wash the organic layer with a dilute aqueous solution of ammonia or EDTA.
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The resulting triazole is often of high purity, but can be further purified by crystallization or silica gel chromatography if necessary.
Intramolecular Annulation: Synthesis of Furo[3,2-b]pyridines
This transformation is the hallmark application of 2-ethynylpyridin-3-ol, leveraging its unique ortho-alkynylphenol-like structure. The cyclization forms a five-membered furan ring fused to the pyridine core, a process analogous to the synthesis of benzofurans from o-alkynylphenols.[14][15] This can be achieved under either base-mediated or metal-catalyzed conditions.
Workflow: Annulation to Furo[3,2-b]pyridines
Caption: Mechanistic pathways for the intramolecular cyclization to furo[3,2-b]pyridines.
Causality: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) deprotonates the hydroxyl group, generating a pyridinolate anion.[14] This anion then acts as an intramolecular nucleophile, attacking the proximal alkyne in a favored 5-exo-dig cyclization pathway to form the furan ring. This metal-free method is often operationally simple and cost-effective.
Materials:
2-Ethynylpyridin-3-ol (1.0 eq)
Potassium tert-butoxide (KOtBu) (1.2 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Setup: Dissolve 2-ethynylpyridin-3-ol (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of starting material by TLC.
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the furo[3,2-b]pyridine.
Safety and Handling
General: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Alkynes: Terminal alkynes can be energetic compounds. Avoid exposure to strong oxidizers and high temperatures. While 2-ethynylpyridin-3-ol is not expected to be explosive, handle with care.
Reagents: Organometallic catalysts (Palladium compounds) are toxic and should be handled with care. Bases like KOtBu and amines like TEA/DIPEA are corrosive and/or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Outlook
2-Ethynylpyridin-3-ol represents a high-potential building block for synthetic chemistry. Its trifunctional nature allows for entry into a wide array of valuable heterocyclic systems through well-understood, reliable transformations. The protocols outlined here for Sonogashira coupling, CuAAC, and intramolecular annulation provide a solid foundation for researchers to begin exploring its chemistry. Future work will likely focus on expanding the scope of these reactions, developing asymmetric transformations, and applying this synthon to the total synthesis of natural products and the development of new pharmaceutical candidates. The strategic combination of functionalities in 2-ethynylpyridin-3-ol ensures its place as a valuable tool in the modern synthetic chemist's arsenal.
References
Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. PubMed, National Center for Biotechnology Information.[Link]
Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.
Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. Sci-Hub.[Link]
Palladium-Catalyzed Carbonylative Annulation of o- Alkynylphenols: Syntheses of 2-Substituted-3-aroyl-benzo[ b ]furans. ResearchGate.[Link]
Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate.[Link]
Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry.[Link]
Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. National Institutes of Health.[Link]
Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Royal Society of Chemistry.[Link]
Application Notes & Protocols: Strategies for the Regioselective N-Alkylation of 2-Ethynylpyridin-3-ol
Introduction The pyridinone scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds.[1][2] These heterocycles can serve as hydrogen bond donors an...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds.[1][2] These heterocycles can serve as hydrogen bond donors and acceptors and act as bioisosteres for various functional groups, influencing a molecule's physicochemical properties like solubility and metabolic stability.[3] The N-alkylation of pyridinone cores is a critical synthetic step for exploring structure-activity relationships (SAR) and developing new therapeutic agents.[4]
This guide focuses on the N-alkylation of a specific, highly functionalized pyridinone precursor: 2-Ethynylpyridin-3-ol. The presence of the ethynyl group offers a valuable handle for further modifications, such as click chemistry, while the 3-hydroxy-pyridine moiety presents a significant synthetic challenge: controlling the regioselectivity of alkylation. Pyridinols exist in tautomeric equilibrium with their corresponding pyridone forms and, upon deprotonation, generate an ambident nucleophile, leading to a potential mixture of N-alkylated and O-alkylated products.[5]
This document provides a detailed examination of the mechanistic principles and offers robust, field-proven protocols for achieving high regioselectivity in the N-alkylation of 2-Ethynylpyridin-3-ol, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Considerations: The N- vs. O-Alkylation Challenge
The primary challenge in the alkylation of 2-Ethynylpyridin-3-ol is controlling the site of electrophilic attack. The molecule exists in a tautomeric equilibrium between the hydroxypyridine form and the pyridone form.
Caption: Tautomeric equilibrium of 2-Ethynylpyridin-3-ol.
Upon deprotonation with a base, an ambident pyridinolate anion is formed. This anion has two nucleophilic centers: the nitrogen atom and the oxygen atom. The outcome of the alkylation reaction is highly dependent on the reaction conditions, which can be tuned to favor one product over the other. This principle is often described by Hard-Soft Acid-Base (HSAB) theory, where hard electrophiles tend to react at the harder oxygen center and softer electrophiles at the softer nitrogen center. However, factors like the counter-ion, solvent, and temperature play a decisive role.
Caption: Competing N- and O-alkylation pathways.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most conventional approach, analogous to the Williamson ether synthesis. The choice of base and solvent is paramount for achieving high N-selectivity. Generally, conditions that promote the dissociation of the ion pair and expose the softer nitrogen atom favor N-alkylation.
Causality Behind Experimental Choices:
Base: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are often used to ensure complete deprotonation. The resulting sodium counter-ion is small and hard, which can coordinate to the oxygen, sterically hindering O-alkylation. Cesium carbonate (Cs2CO3) is also highly effective, as the large, soft cesium cation has a lower affinity for the oxygen atom, leading to a "freer" anion and favoring N-alkylation.[6] The addition of lithium bromide (LiBr) with NaH has been shown to enhance N-selectivity for some pyridones.[7]
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation without strongly hydrogen-bonding to the anionic nucleophile, promoting a clean SN2 reaction.
Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are excellent electrophiles for this reaction.
Detailed Step-by-Step Methodology:
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Ethynylpyridin-3-ol (1.0 eq.).
Dissolution: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq. or Cs2CO3, 1.5 eq.) portion-wise.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution (if using NaH) ceases and a homogenous solution or fine suspension of the salt is formed.
Alkylation: Add the alkyl halide (R-X, 1.1-1.3 eq.) dropwise to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may require heating (e.g., 50-80 °C) for less reactive alkyl halides.
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild, neutral conditions.[8] It is particularly useful for alkylating pronucleophiles with primary or secondary alcohols. For pyridinols, it often provides good N-selectivity, although this can be substrate-dependent.
Causality Behind Experimental Choices:
Reagents: The reaction relies on a redox couple, typically a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The phosphine is oxidized, while the azodicarboxylate is reduced.
Mechanism: The alcohol is activated by the Mitsunobu reagents to form an oxyphosphonium salt, which is an excellent leaving group. The deprotonated pyridinol then acts as the nucleophile. The reaction generally proceeds with a clean SN2-type inversion of configuration at the alcohol's stereocenter.
Solvent: Anhydrous THF is the most common solvent, as it effectively dissolves all reactants and intermediates.
Detailed Step-by-Step Methodology:
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add 2-Ethynylpyridin-3-ol (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh3, 1.5 eq.).
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.2 M.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The major by-products are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. These can often be removed by direct purification of the residue by flash column chromatography. For challenging separations, precipitation of the by-products from a nonpolar solvent (e.g., diethyl ether) may be effective.[10]
Protocol 3: Catalyst- and Base-Free N-Alkylation
A novel and highly selective method for the N-alkylation of 2-hydroxypyridines has been developed that proceeds without any added catalyst or base.[11] This protocol is operationally simple and environmentally benign.
Causality Behind Experimental Choices:
Mechanism: The proposed mechanism involves an initial, reversible O-alkylation to form a pyridyl ether. The hydrogen halide (HX) generated in this step then facilitates the conversion of this ether intermediate into the more thermodynamically stable N-alkylated pyridone product.[11] This method offers exceptional N-selectivity (>99%).
Conditions: The reaction is typically performed neat or in a high-boiling, non-coordinating solvent at elevated temperatures.
Detailed Step-by-Step Methodology:
Preparation: In a sealed tube or a flask equipped with a reflux condenser, combine 2-Ethynylpyridin-3-ol (1.0 eq.) and the organohalide (2.0-3.0 eq.).
Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. If a solid product forms, it can be collected by filtration and washed with a cold, nonpolar solvent (e.g., hexanes or diethyl ether).
Purification: If the product is an oil or remains in solution, remove any excess alkyl halide under reduced pressure. Purify the residue by flash column chromatography.
Operationally simple, high selectivity, no base/catalyst
Disadvantages
Requires inert atmosphere, strong base
Stoichiometric by-products (phosphine oxide), purification can be difficult
High temperatures required, limited to alkyl halides
Product Characterization
Distinguishing between the N- and O-alkylated isomers is critical and can be reliably achieved using a combination of spectroscopic methods.[12]
¹H NMR: The chemical shift of the methylene protons adjacent to the heteroatom is diagnostic. In O-alkylated products, these protons are typically deshielded and appear further downfield compared to N-alkylated products.
¹³C NMR: The carbonyl carbon (C=O) of the N-alkylated pyridone typically appears around 160-175 ppm, a peak that is absent in the O-alkylated pyridyl ether.
IR Spectroscopy: N-alkylated products will show a characteristic strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹, which is absent in the O-alkylated isomer.
Conclusion
The selective N-alkylation of 2-Ethynylpyridin-3-ol is a challenging yet achievable synthetic transformation crucial for the synthesis of novel compounds in drug discovery. By carefully selecting the reaction protocol based on the desired alkyl group and available starting materials, researchers can effectively control the regiochemical outcome. The classic base-mediated approach offers versatility, the Mitsunobu reaction provides a mild route from alcohols, and the catalyst-free method presents a simple and highly selective alternative. Proper mechanistic understanding and careful execution of these protocols will enable the efficient synthesis of N-alkylated 2-ethynylpyridin-3-ol derivatives for further scientific exploration.
References
MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chem. Proc. Available from: [Link]
ResearchGate. (2015). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available from: [Link]
Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available from: [Link]
Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available from: [Link]
Not cited
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available from: [Link]
ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from: [Link]
National Institutes of Health. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Available from: [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available from: [Link]
Not cited
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]
Not cited
Not cited
Not cited
Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
Not cited
Not cited
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available from: [Link]
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available from: [Link]
Not cited
PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Not cited
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Available from: [Link]
An Application and Protocol Guide Introduction: The Strategic Advantage of 2-Ethynylpyridin-3-ol in Click Chemistry Click chemistry has revolutionized the synthesis of complex molecular architectures in fields ranging fr...
Author: BenchChem Technical Support Team. Date: January 2026
An Application and Protocol Guide
Introduction: The Strategic Advantage of 2-Ethynylpyridin-3-ol in Click Chemistry
Click chemistry has revolutionized the synthesis of complex molecular architectures in fields ranging from drug discovery to materials science.[1][2] Its core principle lies in using reactions that are high-yielding, stereospecific, and create only easily removable byproducts.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a click reaction, forming a stable 1,2,3-triazole linkage from an alkyne and an azide.[3][4]
This guide focuses on a uniquely functionalized building block: 2-Ethynylpyridin-3-ol . This molecule is not just another terminal alkyne. Its strategic design, featuring a pyridine nitrogen and a hydroxyl group ortho to the ethynyl moiety, offers significant potential for modulating and enhancing click reactions. The proximity of these heteroatoms can facilitate intramolecular coordination with the copper catalyst, influencing reaction kinetics and efficiency. Furthermore, the resulting triazole-substituted pyridinol scaffold is a privileged structure in medicinal chemistry, opening avenues for creating novel therapeutics and advanced bioconjugates.[5][6]
This document provides detailed application notes and protocols for leveraging 2-Ethynylpyridin-3-ol in both copper-catalyzed and conceptual strain-promoted click chemistry paradigms.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Expertise & Experience: The Mechanistic Rationale
The standard CuAAC reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an azide.[7][8] In the case of 2-Ethynylpyridin-3-ol, the pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate ligand, stabilizing the catalytically active Cu(I) species in close proximity to the alkyne. This chelation effect can lower the activation energy of the reaction, potentially leading to faster reaction rates and higher efficiency, even at lower catalyst loadings, compared to simple alkynes.[9]
This intrinsic catalytic assistance makes 2-Ethynylpyridin-3-ol an excellent candidate for applications where reaction speed and efficiency are paramount, such as in the synthesis of compound libraries or the labeling of sensitive biomolecules where prolonged exposure to copper is undesirable.[10]
Application Note: Synthesis of a Functionalized Triazole
This protocol describes the CuAAC reaction between 2-Ethynylpyridin-3-ol and Benzyl Azide as a model system. The resulting product, 3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridin-2-ol, is a fluorescent molecule with potential applications as a biological probe or a coordination ligand for metal complexes.
Solvent: 1:1 mixture of deionized water and tert-Butanol
Dichloromethane (DCM) for extraction
Saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA)
Anhydrous Magnesium Sulfate (MgSO₄)
Argon or Nitrogen gas for inert atmosphere
2. Step-by-Step Methodology:
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 2-Ethynylpyridin-3-ol (1.0 eq.) and Benzyl Azide (1.05 eq.) in a 1:1 mixture of t-BuOH/H₂O (to achieve a 0.1 M concentration of the limiting reagent).
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10]
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 M) and sodium ascorbate (0.2 M).
Initiation of Reaction: To the stirred solution of alkyne and azide, add the CuSO₄ solution (0.05 eq., 5 mol%). The solution may turn a faint blue.
Reduction to Cu(I): Immediately add the sodium ascorbate solution (0.10 eq., 10 mol%). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[3] The reaction mixture should become colorless or slightly yellow.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).
Workup - Catalyst Removal: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA. Stir for 30 minutes. The EDTA solution will chelate the copper catalyst, which is indicated by the formation of a deep blue color in the aqueous layer.
Extraction: Transfer the mixture to a separatory funnel and extract the product with Dichloromethane (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted triazole product.
Data Presentation: Typical Reaction Parameters
Parameter
Value/Condition
Rationale
Alkyne:Azide Ratio
1 : 1.05
A slight excess of the azide ensures complete consumption of the more valuable alkyne.
Solvent System
t-BuOH / H₂O (1:1)
A versatile solvent system that dissolves a wide range of organic substrates and the inorganic catalyst components.[1]
Catalyst Loading (CuSO₄)
5 mol %
Sufficient for catalysis; the chelating nature of the substrate may allow for even lower loadings.
Reducing Agent (Ascorbate)
10 mol %
A two-fold excess relative to copper ensures complete and sustained reduction to Cu(I).[10]
Temperature
Room Temperature
The high efficiency of the click reaction allows it to proceed readily without heating.[8]
Typical Reaction Time
1 - 4 hours
Reaction is generally rapid and should be monitored for completion.
Anticipated Yield
> 90%
CuAAC reactions are known for their high efficiency and quantitative yields.[7]
Visualization: CuAAC Experimental Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Expertise & Experience: A Conceptual Approach for Bioorthogonal Applications
While CuAAC is highly efficient, the cytotoxicity of copper limits its application in living systems.[12] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by using a strained cyclooctyne, which reacts with azides without a metal catalyst.[13] The reaction is driven by the release of ring strain in the cyclooctyne.[14]
2-Ethynylpyridin-3-ol, as a terminal alkyne, is not suitable for SPAAC. To utilize its unique scaffold in a bioorthogonal context, it must first be incorporated into a strained ring system. This requires a synthetic modification to create a derivative, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) bearing the pyridin-3-ol moiety. While beyond the scope of this protocol, such a synthesis would enable powerful applications in live-cell imaging and targeted drug delivery.
Application Note: Conceptual Protocol for SPAAC
This protocol outlines a conceptual approach for a SPAAC reaction using a hypothetical derivative, "DBCO-pyridin-3-ol" , with an azide-functionalized biomolecule (e.g., an azide-labeled protein). This illustrates how the core pyridinol structure could be deployed in a copper-free click reaction.[15][16]
Detailed Conceptual Protocol: SPAAC Reaction
1. Materials and Reagents:
Hypothetical "DBCO-pyridin-3-ol" derivative
Azide-labeled protein in Phosphate-Buffered Saline (PBS)
Solvent: PBS (pH 7.4) or other biocompatible buffer
DMSO (for dissolving the DBCO derivative)
2. Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of "DBCO-pyridin-3-ol" (e.g., 10 mM) in anhydrous DMSO. Prepare the azide-labeled protein at a known concentration (e.g., 1-5 mg/mL) in PBS.[10]
Reaction Setup: In a microcentrifuge tube, add the solution of the azide-labeled protein.
Initiation: Add the "DBCO-pyridin-3-ol" stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of the DBCO reagent is used to ensure efficient labeling). The final DMSO concentration should be kept low (<5% v/v) to avoid protein denaturation.
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C, depending on the stability of the biomolecule) for 1-12 hours.
Monitoring (Optional): The reaction can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
Purification: Remove the excess, unreacted DBCO reagent from the now-labeled protein using a suitable method such as dialysis, spin filtration, or size-exclusion chromatography.
Analysis: The resulting bioconjugate is now ready for downstream applications and can be analyzed by fluorescence (if the pyridinol-triazole is fluorescent), electrophoresis, or other relevant biochemical assays.
Application Notes and Protocols for the Utilization of 2-Ethynylpyridin-3-ol in the Synthesis of Advanced Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology. Introduction: The Strategic Importance of 2-Ethynylpyridin-3-ol in Kinase Inhibitor Scaffolding Protein k...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The Strategic Importance of 2-Ethynylpyridin-3-ol in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the medicinal chemist's arsenal, the pyridine ring is a privileged scaffold due to its ability to form key interactions within the ATP-binding site of kinases.[3] This document provides a detailed guide to the application of a highly functionalized pyridine derivative, 2-ethynylpyridin-3-ol , in the synthesis of potent and selective kinase inhibitors, with a particular focus on the PI3K/Akt signaling pathway.
The unique arrangement of the ethynyl and hydroxyl functionalities on the pyridine core of 2-ethynylpyridin-3-ol offers a versatile platform for generating complex molecular architectures. The terminal alkyne serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[4] The hydroxyl group, on the other hand, can act as a crucial hydrogen bond donor, enhancing the binding affinity and selectivity of the final inhibitor for its target kinase.[5]
This guide will provide a comprehensive overview of the chemical principles, detailed synthetic protocols, and biological evaluation methods for kinase inhibitors derived from 2-ethynylpyridin-3-ol.
Core Chemical Principles and Rationale for Use
The utility of 2-ethynylpyridin-3-ol in kinase inhibitor synthesis is rooted in the distinct reactivity and strategic placement of its functional groups. The pyridine nitrogen, the 2-ethynyl group, and the 3-hydroxyl group each play a crucial role in the construction and final biological activity of the inhibitor.
The Pyridine Core: The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3][6]
The 2-Ethynyl Group: This functional group is a versatile synthetic handle. Its primary application is in the Sonogashira cross-coupling reaction , a powerful method for forming a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in linking the 2-ethynylpyridin-3-ol scaffold to other heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine core, which is found in numerous kinase inhibitors.[7] The resulting rigid ethynyl linker can position the pyridine ring optimally within the kinase active site.
The 3-Hydroxyl Group: The phenolic hydroxyl group at the 3-position is a key pharmacophoric feature. It can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency and selectivity.[5] Furthermore, its presence can improve the physicochemical properties of the final compound, such as solubility.
Signaling Pathway Context: The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][8] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[1][4]
Caption: The PI3K/Akt Signaling Pathway.
Synthetic Protocols: A Representative Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor
The following is a representative protocol for the synthesis of a kinase inhibitor utilizing 2-ethynylpyridin-3-ol and a pyrazolo[3,4-d]pyrimidine core, inspired by the synthesis of intermediates for Akt inhibitors like AZD5363.
Part 1: Protection of the Hydroxyl Group of 2-Ethynylpyridin-3-ol
Given the potential for the free hydroxyl group to interfere with the subsequent palladium-catalyzed coupling reaction, a protection step is often necessary. A common protecting group for phenols is the methoxymethyl (MOM) ether.
Reaction:
Dissolve 2-ethynylpyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 3-(methoxymethoxy)-2-ethynylpyridine.
Part 2: Sonogashira Cross-Coupling Reaction
This is the key step where the ethynylpyridine scaffold is coupled to the heterocyclic core of the inhibitor.
Caption: Workflow for the Sonogashira Coupling Reaction.
Reaction:
To a dry Schlenk flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 3-(methoxymethoxy)-2-ethynylpyridine (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous, degassed N,N-dimethylformamide (DMF) followed by triethylamine (Et3N) (2.5 eq).
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Part 3: Deprotection of the Hydroxyl Group
The final step in synthesizing the core scaffold is the removal of the MOM protecting group to reveal the free hydroxyl.
Reaction:
Dissolve the MOM-protected pyrazolopyrimidine derivative in methanol.
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) in dioxane.
Stir the reaction at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Upon completion, neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).
Dry the combined organic layers, filter, and concentrate to yield the final product, 2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethynyl)pyridin-3-ol. This core can then be further functionalized as needed.
Biological Evaluation Protocols
1. In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized inhibitor, an in vitro kinase assay is performed to measure its half-maximal inhibitory concentration (IC50) against the target kinase (e.g., Akt1).
Parameter
Description
Assay Principle
Luminescence-based assay measuring ATP consumption.
Kinase
Recombinant human Akt1.
Substrate
A specific peptide substrate for Akt1.
Inhibitor
Synthesized compound (serial dilutions).
Control
Staurosporine (non-selective) or a known Akt inhibitor.
Detection
ADP-Glo™ Kinase Assay (Promega) or similar.
Protocol Outline:
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
In a 384-well plate, add the kinase and the inhibitor dilutions.
Pre-incubate to allow for inhibitor-kinase binding.
Initiate the kinase reaction by adding the ATP and substrate mixture.
Incubate at 30 °C for 1 hour.
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
2. Cellular Assay: Western Blot for Phospho-Akt
To confirm that the inhibitor is active in a cellular context, a western blot analysis is performed to assess the phosphorylation status of Akt in a cancer cell line known to have an activated PI3K/Akt pathway.
Parameter
Description
Cell Line
e.g., PC-3 (prostate cancer) or MCF-7 (breast cancer).
Treatment
Increasing concentrations of the synthesized inhibitor.
Primary Antibodies
Rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.
Secondary Antibody
HRP-conjugated anti-rabbit IgG.
Detection
Enhanced chemiluminescence (ECL).
Protocol Outline:
Plate cancer cells and allow them to adhere overnight.
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[10]
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4 °C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the signal using an ECL reagent and an imaging system.
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.[12][13]
A reduction in the phospho-Akt signal with increasing inhibitor concentration, while the total Akt level remains constant, indicates successful target engagement in cells.
Conclusion and Future Directions
2-Ethynylpyridin-3-ol is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic functionalization allows for the construction of complex molecular architectures that can effectively target key oncogenic signaling pathways, such as the PI3K/Akt pathway. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel kinase inhibitors derived from this promising scaffold. Future work in this area could involve the exploration of alternative coupling partners, further functionalization of the pyridine and pyrazolopyrimidine rings to enhance potency and selectivity, and the investigation of these compounds in in vivo models of cancer.
References
Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28. [Link]
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes. Expert Opinion on Investigational Drugs, 27(10), 821-832. [Link]
protocols.io. (2023). In vitro kinase assay. [Link]
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
Jo, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(19), e3013. [Link]
Cui, J. J., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
Vieth, M., et al. (2004). A structural basis for the promiscuity of kinase inhibitors. Journal of Medicinal Chemistry, 47(9), 224-232. [Link]
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
Zhang, J., et al. (2013). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]
SinoBiological. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
Martens, S. (2023). In vitro kinase assay v1. protocols.io. [Link]
Gomaa, A. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522. [Link]
Zhang, J., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
Zhu, L., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 26(15), 4638. [Link]
Gokhale, V. M., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 11, 2125-2131. [Link]
Rashad, A. E., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3309. [Link]
Bar-Yehuda, S., et al. (2009). Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5835-5840. [Link]
El-Sayed, N. F., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(59), 37367-37385. [Link]
Singh, A., et al. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 26(15), 4638. [Link]
Chen, G., et al. (2018). From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation. Accounts of Chemical Research, 51(9), 2046-2058. [Link]
Rashad, A. E., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3309. [Link]
Rashad, A. E., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3309. [Link]
Ismail, N. S. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 63(20), 11416-11448. [Link]
Kumar, A., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of the Serbian Chemical Society, 80(10), 1235-1246. [Link]
Chen, G., et al. (2018). From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation. Accounts of Chemical Research, 51(9), 2046-2058. [Link]
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(10), 5029-5044. [Link]
D. S. D. M. (2013). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 135(4), 1264-1267. [Link]
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12644-12648. [Link]
Kumar, P., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry, 86(16), 11469-11477. [Link]
Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(6). [Link]
Babu, S., et al. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. [Link]
A. B. (2021). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][4][9]triazolo[1, 5-a]pyrimidine. RSC Advances, 11(44), 27367-27377. [Link]
M. E. A. (2017). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 884-889. [Link]
Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
Application Notes & Protocols: Metal-Catalyzed Cross-Coupling Reactions with 2-Ethynylpyridin-3-ol
Authored by: A Senior Application Scientist Introduction: The Strategic Value of 2-Ethynylpyridin-3-ol In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strateg...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Ethynylpyridin-3-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of foundational building blocks is paramount. 2-Ethynylpyridin-3-ol is one such scaffold of increasing importance. Its structure is deceptively simple, yet it offers three distinct points for chemical diversification: the terminal alkyne, the pyridine ring, and the hydroxyl group. The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the terminal alkyne is a versatile handle for constructing complex molecular architectures through carbon-carbon bond formation.[1][2]
This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions utilizing 2-Ethynylpyridin-3-ol. These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools for modern synthesis.[3] We will move beyond simple procedural lists to dissect the causality behind protocol design, offering insights into catalyst selection, reaction mechanisms, and strategic applications to empower researchers in their synthetic endeavors.
Section 1: Sonogashira Coupling — The Gateway to Arylalkynyl Pyridinols
The most direct and powerful transformation involving 2-Ethynylpyridin-3-ol is the Sonogashira coupling. This reaction forges a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[4][5] The resulting arylalkynyl pyridinol structures are prevalent in medicinal chemistry and organic electronics.
Mechanistic Rationale & Component Selection
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[6] Understanding this dual mechanism is key to troubleshooting and optimization.
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (R-X). This is often the rate-determining step. The resulting Pd(II) complex then receives the acetylide from the copper cycle via transmetalation. Finally, reductive elimination releases the final product and regenerates the Pd(0) catalyst.[6]
Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne, facilitating the crucial transmetalation step to the palladium center.[6]
Choice of Catalyst & Reagents:
Palladium Pre-catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are workhorse catalysts. The phosphine ligands stabilize the palladium center, and in the case of Pd(II) pre-catalysts, they are reduced in situ to the active Pd(0) species.[6]
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common choice. Its role is to facilitate the deprotonation of the alkyne and form the reactive copper acetylide.[7]
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HX generated during the reaction and to deprotonate the alkyne in the copper cycle.[4][7]
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent moisture from quenching reagents and to remove oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling) and catalyst oxidation.[8]
Caption: Simplified catalytic cycles in Sonogashira coupling.
Protocol 1: Sonogashira Coupling of 2-Ethynylpyridin-3-ol with 4-Iodoanisole
This protocol details a representative coupling reaction. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Atmosphere Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) followed by anhydrous, degassed triethylamine (3.0 equiv., 0.42 mL, 3.0 mmol) via syringe.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base and copper salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-((4-methoxyphenyl)ethynyl)pyridin-3-ol.
Data Summary: Substrate Scope
The reactivity of the aryl halide is a critical parameter. Generally, the order of reactivity is I > Br > Cl >> F.[4]
Entry
Aryl Halide Partner
Expected Yield (%)
Notes
1
4-Iodoanisole
85-95%
Electron-donating groups are well-tolerated.
2
4-Bromobenzonitrile
70-85%
Electron-withdrawing groups can enhance reactivity. Bromides require longer reaction times or higher temperatures.
3
3-Iodopyridine
80-90%
Heteroaromatic halides are excellent coupling partners.
4
4-Chlorotoluene
<10%
Aryl chlorides typically require more specialized, bulky phosphine ligands and stronger bases to achieve good conversion.[6]
Section 2: Suzuki-Miyaura Coupling — A Strategy for C-C Bond Formation on the Pyridine Ring
While the Sonogashira reaction functionalizes the alkyne, the Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, making it ideal for modifying the pyridine ring itself.[9][10] This requires a pre-functionalized pyridine, such as a bromo-substituted 2-ethynylpyridin-3-ol. This two-step strategy (halogenation followed by Suzuki coupling) provides access to a vast array of complex, substituted biaryl pyridinols.
Mechanistic Rationale & Component Selection
The Suzuki reaction follows the canonical cross-coupling catalytic cycle, but with a key activation step.[9][10]
Oxidative Addition: A Pd(0) catalyst adds to the aryl halide (e.g., bromo-2-ethynylpyridin-3-ol) to form a Pd(II) intermediate.
Transmetalation (The Key Step): The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate complex. This borate complex then transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, yielding the biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki Coupling of 5-Bromo-2-ethynylpyridin-3-ol with Phenylboronic Acid
This protocol assumes the availability of a halogenated precursor. The bromination of pyridinols can often be achieved with reagents like N-Bromosuccinimide (NBS).
Step-by-Step Methodology:
Vessel Preparation: To a microwave vial or Schlenk flask, add 5-bromo-2-ethynylpyridin-3-ol (1.0 equiv., e.g., 198 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv., 16 mg, 0.02 mmol).
Base and Solvent: Add an aqueous solution of potassium carbonate (K₂CO₃) (2.0 M, 3.0 equiv., 1.5 mL) and a solvent such as 1,4-dioxane or DMF (4 mL).
Atmosphere Inerting: If using a Schlenk flask, degas the mixture by three freeze-pump-thaw cycles. If using a microwave vial, purge with argon for 5 minutes before sealing.
Reaction: Heat the reaction mixture to 80-100 °C (or use a microwave reactor set to 120 °C for 15-30 minutes). Monitor for completion by TLC or LC-MS.
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 5-phenyl-2-ethynylpyridin-3-ol.
Workflow Visualization: A Two-Step Synthetic Sequence
The power of cross-coupling lies in its application in multi-step synthesis to rapidly build molecular complexity.
Caption: A potential two-step workflow to create complex pyridinols.
Conclusion
2-Ethynylpyridin-3-ol is a potent synthetic intermediate whose value is fully realized through the strategic application of metal-catalyzed cross-coupling reactions. The Sonogashira coupling provides a reliable entry point for installing a diverse range of aryl or vinyl groups onto the alkyne terminus. For further elaboration, halogenated derivatives of the pyridine ring can serve as robust handles for subsequent Suzuki-Miyaura couplings. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can effectively leverage these powerful reactions to accelerate discovery in drug development and materials science.
References
Vertex AI Search. (n.d.).
Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. [Link]
The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition. [Link]
Gligorich, K. M., & Toste, F. D. (2007). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Angewandte Chemie International Edition. [Link]
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
Wang, D., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
Sharma, S., et al. (2018). Heck Reaction—State of the Art. Catalysts. [Link]
Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. [Link]
RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
Besson, T., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
ScienceDirect. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. [Link]
Application Notes and Protocols for the Synthesis of 2-Ethynylpyridin-3-ol Derivatives for Biological Screening
Introduction The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an ethynyl group at the 2-position of a 3-hydroxypyridine ring system...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an ethynyl group at the 2-position of a 3-hydroxypyridine ring system creates a molecule with a unique three-dimensional architecture and electronic distribution, making it an attractive candidate for biological screening. The combination of the hydrogen bond donating and accepting capabilities of the hydroxyl group and the pyridine nitrogen, with the rigid, linear ethynyl moiety, presents a compelling pharmacophore for interaction with various biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of novel kinase inhibitors is therefore an area of intense research.[1][2] This document provides a comprehensive guide for the synthesis and biological evaluation of 2-ethynylpyridin-3-ol derivatives, intended for researchers in drug discovery and medicinal chemistry.
Retrosynthetic Analysis and Strategy
The synthesis of 2-ethynylpyridin-3-ol derivatives can be approached through a convergent strategy, leveraging well-established organometallic cross-coupling reactions. A logical retrosynthetic analysis points towards a Sonogashira cross-coupling reaction as the key step for the introduction of the ethynyl moiety.[3][4][5] The hydroxyl group of the pyridine ring requires protection to prevent side reactions during the synthesis.
Herein, we propose a robust synthetic route commencing from commercially available 2-amino-3-hydroxypyridine. The key transformations include:
Protection of the phenolic hydroxyl group: To avoid interference in subsequent reactions, the hydroxyl group will be protected, for instance, as a tert-butyldimethylsilyl (TBS) ether.[6][7]
Conversion of the amino group to a halide: The 2-amino group will be transformed into a more synthetically versatile halide (e.g., bromide or iodide) via a Sandmeyer reaction.[8][9][10]
Sonogashira cross-coupling: The ethynyl group will be introduced by a palladium-catalyzed Sonogashira coupling of the 2-halopyridine intermediate with a suitable alkyne, such as trimethylsilylacetylene.[11][12]
Deprotection: Finally, removal of the protecting groups from the hydroxyl and ethynyl functionalities will yield the target 2-ethynylpyridin-3-ol derivatives.[13]
This modular approach allows for the synthesis of a diverse library of derivatives by varying the alkyne coupling partner in the Sonogashira reaction.
Visualized Synthetic Workflow
Caption: Proposed synthetic route to 2-ethynylpyridin-3-ol.
Detailed Synthetic Protocols
PART 1: Synthesis of 2-Bromo-3-(tert-butyldimethylsilyloxy)pyridine
Protocol 1: Protection of 2-Amino-3-hydroxypyridine
Rationale: The phenolic hydroxyl group is acidic and can interfere with the diazotization and Sonogashira coupling steps. The tert-butyldimethylsilyl (TBS) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved using fluoride reagents.[14]
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of TBS-Cl (1.2 eq) in anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-(tert-butyldimethylsilyloxy)pyridine.
Protocol 2: Sandmeyer Reaction to Synthesize 2-Bromo-3-(tert-butyldimethylsilyloxy)pyridine
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[15][16] This transformation provides the necessary handle for the subsequent Sonogashira coupling.
Suspend 2-amino-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in a mixture of 48% HBr and water at 0 °C.
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr at 0 °C.
Slowly add the cold diazonium salt solution to the CuBr solution.
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
Extract the product with diethyl ether (3 x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography to yield 2-bromo-3-(tert-butyldimethylsilyloxy)pyridine.
PART 2: Sonogashira Coupling and Deprotection
Protocol 3: Sonogashira Coupling with Trimethylsilylacetylene
Rationale: The Sonogashira coupling is a highly efficient palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[17] Using trimethylsilylacetylene as the alkyne source prevents self-coupling and allows for selective deprotection of the terminal alkyne at a later stage.
To a solution of 2-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in a mixture of anhydrous THF and Et₃N, add trimethylsilylacetylene (1.5 eq).
Degas the solution with argon or nitrogen for 15 minutes.
Add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
Extract with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash chromatography to obtain 2-((trimethylsilyl)ethynyl)-3-(tert-butyldimethylsilyloxy)pyridine.
Protocol 4: Deprotection to Yield 2-Ethynylpyridin-3-ol
Rationale: A one-pot or sequential deprotection of both the silyl protecting groups is required to unveil the final product. Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of Si-O and Si-C bonds.[18]
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 2-((trimethylsilyl)ethynyl)-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C.
Slowly add TBAF solution (2.5 eq).
Stir the reaction at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Quench the reaction with water.
Extract the product with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the final product by flash column chromatography to afford 2-ethynylpyridin-3-ol.
Biological Screening Protocols
The synthesized 2-ethynylpyridin-3-ol derivatives are prime candidates for screening as kinase inhibitors due to their structural motifs.[19] A typical primary screening cascade involves an in vitro kinase inhibition assay followed by a cell-based viability assay to assess cytotoxicity.
Visualized Biological Screening Workflow
Caption: A typical workflow for the biological screening of synthesized compounds.
Rationale: This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is detected through a luminescence-based assay, providing a sensitive and high-throughput method to determine the inhibitory potential of the synthesized compounds.
Materials:
Target kinase (e.g., recombinant human kinases)
Kinase-specific substrate and cofactors
ATP
Kinase assay buffer
Synthesized 2-ethynylpyridin-3-ol derivatives (dissolved in DMSO)
ADP-Glo™ Kinase Assay kit (Promega)
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Prepare serial dilutions of the test compounds in kinase assay buffer.
Add the kinase, substrate, and any necessary cofactors to the wells of the plate.
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
Incubate for 30-60 minutes at room temperature.
Measure the luminescence using a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Protocol 6: Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21] This assay is crucial for evaluating the on-target and off-target effects of potential kinase inhibitors in a cellular context.
Materials:
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Synthesized 2-ethynylpyridin-3-ol derivatives (dissolved in DMSO)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well clear flat-bottom plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
Incubate the plate for 3-4 hours at 37 °C to allow the formation of formazan crystals.
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (the concentration of compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
The results from the biological screening should be tabulated for clear comparison.
Table 1: In Vitro Kinase Inhibition Data
Compound ID
Target Kinase
IC₅₀ (nM)
Derivative 1
Kinase A
50
Derivative 2
Kinase A
15
Staurosporine (Control)
Kinase A
5
Table 2: Cell Viability Data
Compound ID
Cell Line
GI₅₀ (µM)
Derivative 1
MCF-7
1.2
Derivative 2
MCF-7
0.5
Doxorubicin (Control)
MCF-7
0.1
Interpretation: Compounds with low IC₅₀ values in the in vitro kinase assay are considered potent inhibitors. The GI₅₀ values from the cell viability assay indicate the compound's cytotoxic potency. A good lead candidate will exhibit high potency against the target kinase and significant cytotoxicity against cancer cell lines, ideally with a good therapeutic window (i.e., less toxicity to normal cells).
Conclusion and Future Directions
This application note provides a detailed, step-by-step guide for the synthesis of novel 2-ethynylpyridin-3-ol derivatives and their subsequent biological evaluation as potential kinase inhibitors. The described synthetic route is versatile and allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies. The outlined biological screening protocols provide a robust framework for the initial assessment of the therapeutic potential of these compounds. Promising lead compounds identified through this workflow can be further optimized for potency, selectivity, and pharmacokinetic properties to advance them in the drug discovery pipeline.
References
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI. [Link]
Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. (2019). PubMed. [Link]
Application Notes & Protocols for 2-Ethynylpyridin-3-ol in the Development of Novel Pharmaceuticals
Abstract This guide provides a comprehensive overview of 2-ethynylpyridin-3-ol, a heterocyclic building block with significant potential in modern drug discovery. The molecule uniquely combines two high-value chemical mo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide provides a comprehensive overview of 2-ethynylpyridin-3-ol, a heterocyclic building block with significant potential in modern drug discovery. The molecule uniquely combines two high-value chemical motifs: a pyridin-3-ol core, a "privileged" scaffold known for its ability to interact with a wide range of biological targets, and a terminal alkyne, a versatile functional handle for synthetic elaboration.[1][2] We present its synthesis, characterization, and detailed application notes for its use as a core scaffold for kinase inhibitors, a constituent of fragment-based drug discovery (FBDD) libraries, and a substrate for bioorthogonal "click chemistry" conjugations. The protocols provided are synthesized from established methodologies and are designed to be readily adaptable in a research setting.
Introduction: A Privileged Fragment for Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[3] Its prevalence is due to its ability to enhance pharmacological properties such as metabolic stability, binding potency, and permeability.[4] The nitrogen atom acts as a hydrogen bond acceptor and imparts polarity, improving solubility and facilitating critical interactions with biological targets.[4][5]
2-Ethynylpyridin-3-ol capitalizes on this scaffold by incorporating two key features:
The Pyridin-3-ol Moiety: This structure is a bioisostere of pyridones, which are recognized as privileged structures in drug discovery.[6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites, particularly the hinge region of kinases.[3][7]
The Terminal Alkyne: This functional group is a highly versatile handle for synthetic chemistry. It is a key substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) and, most notably, for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry."[8][9]
With a low molecular weight of 119.12 g/mol , 2-ethynylpyridin-3-ol is an ideal candidate for Fragment-Based Drug Discovery (FBDD) , a strategy that builds high-affinity ligands from low-complexity starting points.[1][10] This guide will detail the protocols and applications that allow researchers to leverage the unique properties of this powerful building block.
Synthesis and Physicochemical Properties
The most direct and efficient method for synthesizing 2-ethynylpyridin-3-ol is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne (in this case, protected acetylene) with an aryl halide (2-bromo-3-hydroxypyridine).
Table 1: Physicochemical Properties of 2-Ethynylpyridin-3-ol
This protocol is adapted from established procedures for the Sonogashira coupling of substituted bromopyridines.[12][13] The reaction involves the coupling of 2-bromo-3-hydroxypyridine with trimethylsilylacetylene, followed by deprotection.
Technical Support Center: Synthesis of 2-Ethynylpyridin-3-ol
Welcome to the dedicated technical support guide for the synthesis of 2-Ethynylpyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the com...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for the synthesis of 2-Ethynylpyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2-Ethynylpyridin-3-ol, particularly when employing the Sonogashira coupling reaction.
Question 1: My Sonogashira coupling reaction shows low or no conversion of the starting 2-halopyridin-3-ol. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Sonogashira coupling is a frequent issue that typically points to problems with the catalyst system, reaction conditions, or reagents. The palladium catalyst is sensitive and can be easily deactivated, while the pyridine substrate itself can present unique challenges.
Potential Causes & Step-by-Step Solutions:
Catalyst Inactivation: The Pd(0) active species is prone to oxidation or poisoning. The pyridinic nitrogen in your substrate can also coordinate to the palladium center, inhibiting its catalytic activity.
Troubleshooting Protocol:
Ensure Rigorous Inert Atmosphere: Deoxygenate your solvent thoroughly by sparging with argon or nitrogen for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
Use High-Purity Reagents: Use freshly distilled solvents and high-purity amines (e.g., triethylamine, diisopropylamine). Amines can contain impurities that poison the catalyst.
Select an Appropriate Catalyst/Ligand System: For electron-poor heterocyclic halides like 2-chloropyridines, standard Pd(PPh₃)₄ may be sluggish. Consider using more electron-rich and bulky phosphine ligands that promote the oxidative addition step and stabilize the catalytic species. Systems like Pd(OAc)₂ with XPhos or SPhos are often more robust for these substrates.
Check Your Copper(I) Co-catalyst: Ensure your Cu(I) source, typically CuI, is fresh. It should be a white or off-white powder. If it has a significant green or brown tint, it has likely oxidized to Cu(II), which is detrimental to the reaction.
Incorrect Base Selection or Stoichiometry: The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.
Troubleshooting Protocol:
Verify Base Strength and Solubility: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is soluble in your reaction solvent.
Increase Stoichiometry: Use at least 2-3 equivalents of the amine base to ensure the reaction medium remains sufficiently basic throughout the process.
Low Reaction Temperature: While Sonogashira couplings are often run at room temperature, some challenging substrates require heating to overcome the activation energy barrier for oxidative addition.
Troubleshooting Protocol:
Gradual Temperature Increase: If no reaction is observed at room temperature after 2-4 hours (monitored by TLC or LC-MS), gradually increase the temperature to 40-60 °C. Monitor for product formation and potential decomposition.
Caption: Decision tree for troubleshooting low conversion.
Question 2: I am observing a significant amount of diacetylene byproduct (Glaser coupling). How can I suppress this side reaction?
Answer:
The formation of a diacetylene byproduct, resulting from the homocoupling of your terminal alkyne (e.g., trimethylsilylacetylene), is known as Glaser or Glaser-Hay coupling. This side reaction is promoted by the copper co-catalyst in the presence of oxygen.
Minimization Strategies:
Strict Exclusion of Oxygen: This is the most critical factor. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which is the active species for the homocoupling pathway.
Protocol: Use Schlenk line techniques for the reaction setup. Ensure all reagents and solvents are thoroughly deoxygenated before addition.
Modify the Catalyst System:
Reduce Copper Loading: Minimize the amount of CuI used to the lowest effective catalytic amount (e.g., 1-5 mol%).
Run a Copper-Free Sonogashira: For some substrates, copper-free conditions can be highly effective and completely eliminate Glaser coupling. This typically requires a more active palladium catalyst/ligand system and often a different base, such as tetrabutylammonium fluoride (TBAF) or an inorganic base like K₂CO₃.
Control Reagent Addition:
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling reaction over homocoupling.
Parameter
Standard Sonogashira
Strategy to Minimize Homocoupling
Rationale
Atmosphere
Inert Gas
Rigorously Deoxygenated
O₂ promotes Cu(I) → Cu(II), which catalyzes homocoupling.
Cu(I) Loading
5-10 mol%
1-5 mol% or 0% (Copper-Free)
Reduces the primary catalyst for the Glaser side reaction.
FAQ 1: Is a protecting group required for the hydroxyl group on the 3-position of the pyridine ring?
Answer:
Yes, in most cases, protecting the phenolic hydroxyl group is highly advisable. The free hydroxyl group is acidic and can interfere with the Sonogashira coupling in several ways:
Base Consumption: It will be deprotonated by the amine base, altering the stoichiometry and effectiveness of the base for the intended catalytic cycle.
Substrate/Product Instability: The resulting phenoxide can be more susceptible to oxidation or side reactions under the reaction conditions.
Solubility Issues: The deprotonated species may have different solubility profiles, potentially causing precipitation or complicating the reaction mixture.
Recommended Protecting Groups:
Protecting Group
Common Reagent
Protection Conditions
Deprotection Conditions
Advantages/Disadvantages
Methyl (Me)
Methyl iodide, Dimethyl sulfate
K₂CO₃, Acetone
BBr₃, CH₂Cl₂
Adv: Very stable. Disadv: Harsh deprotection.
Benzyl (Bn)
Benzyl bromide
K₂CO₃, Acetone
H₂, Pd/C (Hydrogenolysis)
Adv: Stable, orthogonal deprotection. Disadv: Not suitable if other reducible groups are present.
Silyl Ethers (e.g., TBS)
TBSCl
Imidazole, DMF
TBAF, THF or HCl, EtOH
Adv: Mild protection/deprotection. Disadv: Can be labile to acidic/basic conditions.
For a robust synthesis, protecting the hydroxyl group as a methyl or benzyl ether is a common and effective strategy before attempting the Sonogashira coupling.
FAQ 2: What are the best practices for the purification and handling of the final product, 2-Ethynylpyridin-3-ol?
Answer:
2-Ethynylpyridin-3-ol is a potentially unstable compound. The combination of the electron-rich pyridinol system and the reactive ethynyl group makes it susceptible to oxidation, polymerization, and degradation, especially when exposed to air, light, or heat.
Purification Protocol:
Workup: After the deprotection step (if any), perform a careful aqueous workup. Neutralize the solution and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
Column Chromatography:
Stationary Phase: Use silica gel. It may be beneficial to pre-treat the silica by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in hexane/ethyl acetate) to neutralize acidic sites and prevent product degradation on the column.
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective.
Monitoring: Monitor fractions closely by TLC, staining with potassium permanganate (which reacts with the alkyne) can be a useful visualization method.
Solvent Removal: Remove the solvent under reduced pressure at low temperature (<30 °C) to prevent thermal decomposition.
Handling and Storage:
Atmosphere: Handle the purified solid under an inert atmosphere (argon or nitrogen) as much as possible.
Storage: Store the final compound in a sealed vial under argon or nitrogen in a freezer (-20 °C) and protected from light.
Avoid: Do not store in solution for extended periods, as this can accelerate degradation.
Caption: Overall workflow for the synthesis of 2-Ethynylpyridin-3-ol.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative example starting from 2-bromo-3-(benzyloxy)pyridine.
Step 1: Sonogashira Coupling
To a dry Schlenk flask under argon, add 2-bromo-3-(benzyloxy)pyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
Evacuate and backfill the flask with argon three times.
Add anhydrous, deoxygenated THF and triethylamine (3.0 eq) via cannula.
To the resulting suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.
Stir the reaction at room temperature (or heat to 50 °C if no reaction occurs) and monitor by TLC until the starting material is consumed (typically 4-12 hours).
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure. The crude product, 3-(benzyloxy)-2-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography or used directly in the next step.
Step 2: Deprotection of the Silyl Group
Dissolve the crude silyl-protected intermediate in THF.
Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude 3-(benzyloxy)-2-ethynylpyridine.
Step 3: Deprotection of the Benzyl Group
Dissolve the crude benzyl-protected intermediate in ethanol or ethyl acetate.
Carefully add Pd/C (10 wt%, 0.1 eq) to the flask.
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon.
Stir vigorously under the H₂ atmosphere at room temperature until the reaction is complete (monitored by TLC/LC-MS).
Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
Concentrate the filtrate under reduced pressure at low temperature.
Purify the residue by column chromatography on base-washed silica gel to afford the final product, 2-Ethynylpyridin-3-ol.
References
Ghosh, A., Sieser, J. E., Riart-Ferrer, X., & Farrer, B. T. (2014). Development of a Practical, Large-Scale Synthesis of the B-Raf Kinase Inhibitor Vemurafenib. Organic Process Research & Development, 18(7), 824–830. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
Optimization
Technical Support Center: Purification of 2-Ethynylpyridin-3-ol
Introduction Welcome to the technical support center for the purification of 2-Ethynylpyridin-3-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support center for the purification of 2-Ethynylpyridin-3-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its purification from complex reaction mixtures, particularly following Sonogashira cross-coupling reactions, presents unique challenges. The amphoteric nature of the molecule—possessing both a basic pyridine nitrogen and an acidic hydroxyl group—along with the common issue of catalyst contamination, requires a carefully considered purification strategy.
This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls and achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of 2-Ethynylpyridin-3-ol. Each entry details the symptoms, probable causes, and actionable solutions grounded in chemical principles.
Issue 1: My final product is a dark-colored solid or oil, suggesting metal catalyst contamination.
Symptom: The product, after initial solvent removal, is not the expected off-white or light-yellow solid and appears grey, dark brown, or black.
Probable Cause: This discoloration is almost certainly due to residual palladium catalyst from the Sonogashira coupling reaction.[1][2] Palladium can precipitate as colloidal palladium black, which is notoriously difficult to remove by standard filtration or silica gel chromatography alone.
Solutions:
Optimized Work-up: Before concentrating the crude reaction mixture, filter it through a pad of Celite®. This will remove a significant portion of the heterogeneous catalyst.[3]
Acid-Base Extraction: The amphoteric nature of 2-ethynylpyridin-3-ol is highly advantageous here. An acid wash will protonate the basic pyridine nitrogen, rendering the desired compound soluble in the aqueous layer, while many neutral, palladium-phosphine complexes remain in the organic phase.
Protocol: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Extract three times with 1 M hydrochloric acid (HCl). Combine the acidic aqueous layers, wash once with fresh EtOAc to remove any remaining neutral impurities, and then carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH ~8 to precipitate or extract your product.[4][5]
Charcoal Treatment: If discoloration persists after chromatography, dissolving the semi-purified product in a solvent and stirring with a small amount of activated charcoal for 15-30 minutes can adsorb residual colored impurities. Filter through Celite® to remove the charcoal. Use this method judiciously, as it can sometimes lead to product loss on the charcoal surface.
Issue 2: I'm observing significant peak tailing and poor separation during silica gel column chromatography.
Symptom: On TLC and column chromatography, the product spot or peak is elongated and asymmetrical (tails), often smearing into adjacent fractions and leading to poor resolution from impurities.
Probable Cause: Peak tailing for pyridine derivatives on standard silica gel is a classic problem.[6] It is caused by strong, non-ideal interactions between the basic lone pair of the pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[6] This leads to multiple retention mechanisms and causes the trailing edge of the peak to broaden.[6]
Solutions:
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to the eluent.
Action: Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol eluent system. The more basic TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and allowing for a much sharper, symmetrical elution profile.[6]
Use of Neutralized Silica or Alumina: If tailing is severe, consider using silica gel that has been pre-treated or "neutralized" with a base.[7] Alternatively, basic alumina can be a suitable stationary phase for purifying basic compounds, though its activity can sometimes lead to decomposition of sensitive molecules.
Issue 3: My yield is very low after the initial aqueous work-up.
Symptom: After performing a standard aqueous extraction and concentrating the organic layer, the yield of crude product is substantially lower than expected.
Probable Cause: The amphoteric character of 2-ethynylpyridin-3-ol makes it partially soluble in both acidic and basic aqueous solutions. If the pH of your aqueous phase during work-up is not carefully controlled to be near the isoelectric point (neutral), you may be losing a significant amount of product to the aqueous layer(s).[7]
Solutions:
pH Control: During the initial quench and extraction, ensure the pH of the aqueous layer is between 7 and 8. Avoid strongly acidic or basic conditions unless you are intentionally performing an acid-base extraction (as described in Issue 1).
Back-Extraction: Always perform a "back-extraction." This means after you have separated the primary organic layer, extract the aqueous layer again with two or three fresh portions of your organic solvent (e.g., EtOAc or DCM). This will recover any dissolved product.
Brine Wash: Before drying the combined organic layers, wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water and can force some polar organic compounds from the aqueous phase into the organic layer, a phenomenon known as "salting out."[3][8]
Issue 4: The product seems to decompose on the silica gel column.
Symptom: Multiple new spots appear on TLC after running a column, and the overall recovery is low, even with optimized elution conditions.
Probable Cause: The acidic nature of silica gel can catalyze the decomposition of certain sensitive compounds. While 2-ethynylpyridin-3-ol is relatively stable, impurities or specific reaction conditions might render it more labile.
Solutions:
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent system containing 1% TEA. This deactivates the most aggressive acidic sites.[6]
Minimize Contact Time: Use flash column chromatography with slight air pressure to push the solvent through more quickly.[9] Do not let the product sit on the column for an extended period.
Alternative Purification: If decomposition is unavoidable, rely on other methods. A well-executed acid-base extraction followed by recrystallization may be sufficient to achieve high purity without the need for chromatography.
Issue 5: After chromatography, my product is a clean oil but refuses to crystallize.
Symptom: The product appears pure by NMR and TLC analysis but remains a persistent oil or wax, preventing isolation as a crystalline solid.
Probable Cause: The presence of trace, unseen impurities can inhibit crystallization.[7] Additionally, the molecule's intrinsic properties may simply favor an amorphous or oily state.
Solutions:
High Purity is Essential: Ensure the product is of the highest possible purity (>98%) before attempting crystallization. Even small amounts of solvent or a minor byproduct can disrupt the crystal lattice formation.
Systematic Solvent Screening: Attempt crystallization from a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water).
Crystallization Techniques:
Slow Evaporation: Dissolve the oil in a minimum amount of a volatile solvent (like DCM) and let the solvent evaporate slowly in a loosely capped vial.
Vapor Diffusion: Place the vial of your product (dissolved in a good solvent like EtOAc) inside a larger sealed jar containing a poor solvent (like hexanes). The vapor of the poor solvent will slowly diffuse into the vial, gradually inducing crystallization.
Scratching: Use a glass rod to gently scratch the inside surface of the vial below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Core Purification Protocols & Methodologies
Workflow for Purification Strategy Selection
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for purifying 2-ethynylpyridin-3-ol.
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the amphoteric product from neutral organic impurities and catalyst residues.
Dissolution: Dissolve the crude reaction residue in ethyl acetate (approx. 10-20 mL per gram of crude material).
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 1 volume of the organic layer). Combine the acidic aqueous layers.
Expert Note: The product is now in the aqueous phase as its hydrochloride salt.
Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard this organic wash.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add solid NaHCO₃ or 3 M NaOH with stirring until the pH is ~8 (check with pH paper). Be cautious as CO₂ evolution will cause foaming if bicarbonate is used.
Product Re-extraction: Extract the now basic aqueous solution with dichloromethane or ethyl acetate (3 x 1 volume). The neutralized product will move back into the organic layer.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[3][8]
Data Table: Recommended Eluent Systems for Flash Chromatography
The following table provides starting points for developing a flash chromatography method on silica gel. Always add 0.5-1% triethylamine (TEA) to the final mixture to prevent peak tailing.[6]
System #
Eluent Composition
Polarity
Comments & Typical Use Case
1
Hexanes / Ethyl Acetate (Gradient: 9:1 to 1:1)
Low to Medium
Excellent for separating non-polar byproducts like Glaser-Hay homocoupled alkyne.[1]
2
Dichloromethane / Methanol (Gradient: 100:0 to 95:5)
Medium to High
Useful if the product has low solubility in ethyl acetate or for separating more polar impurities.
3
Toluene / Acetone (Gradient: 9:1 to 7:3)
Medium
An alternative non-chlorinated solvent system. Can sometimes provide different selectivity compared to EtOAc systems.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect from a Sonogashira coupling reaction to synthesize 2-ethynylpyridin-3-ol?
A: Besides unreacted starting materials, the most common side products in a Sonogashira reaction are:
Glaser-Hay Homocoupling Product: The terminal alkyne can couple with itself, especially in the presence of oxygen and the copper co-catalyst, to form a diyne.[1] This is often less polar than the desired product.
Dehalogenated Starting Material: The aryl halide can be reduced, removing the halogen atom. This impurity can be difficult to separate.
Catalyst-Related Impurities: Phosphine oxides (from oxidation of phosphine ligands) and residual palladium or copper complexes.
Amine Salts: The amine base used in the reaction will form a salt (e.g., triethylammonium bromide), which is typically removed during the aqueous work-up.[3]
Q2: What is the best way to store purified 2-ethynylpyridin-3-ol?
A: As a pyridinol derivative, it can be sensitive to light and air. It should be stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) to minimize degradation.[10][11]
Q3: Can I use reverse-phase chromatography for this compound?
A: Yes, reverse-phase (e.g., C18) chromatography is an excellent alternative, especially for polar compounds.[7]
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.
Modifier: It is crucial to add a modifier to control the ionization of the molecule and achieve good peak shape. Adding 0.1% formic acid will protonate the pyridine, while adding 0.1% ammonia will keep it neutral. Formic acid is generally preferred for LC-MS compatibility.[7]
References
Benchchem. Technical Support Center: Purification of Pyridin-4-ol Derivatives.
Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Benchchem. Overcoming challenges in the purification of pyridine compounds.
Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
Wikipedia. Sonogashira coupling.
ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
NROChemistry. Sonogashira Coupling.
ResearchGate. What is best method to remove pyridine from a reaction mixture?.
Chemistry LibreTexts. Acid-Base Extraction.
YouTube. Acid-Base Extraction of Three Organic Compounds.
Technical Support Center: Optimizing Sonogashira Coupling with Electron-rich Pyridines
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by electron-rich pyridine substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve consistent and high-yielding results.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the foundational challenges and common queries encountered when working with electron-rich pyridine halides in Sonogashira couplings.
Q1: Why are electron-rich pyridines notoriously difficult substrates for Sonogashira coupling?
Answer: The difficulty arises from the intrinsic properties of the pyridine ring itself. Unlike electron-deficient systems, the nitrogen atom in an electron-rich pyridine is a potent Lewis base. This has two primary detrimental effects:
Catalyst Inhibition: The pyridine nitrogen can act as a ligand, coordinating directly to the palladium center. This coordination can either compete with the desired phosphine/NHC ligands or occupy a vacant coordination site necessary for the catalytic cycle to proceed, effectively poisoning the catalyst.[1][2]
Slower Oxidative Addition: Electron-donating groups on the pyridine ring increase the electron density of the carbon-halide bond. This makes the oxidative addition step—often the rate-determining step for aryl bromides and chlorides—energetically less favorable and significantly slower.[3][4]
Q2: What is the most common and frustrating side reaction, and how do I identify it?
Answer: The most prevalent side reaction is the oxidative homocoupling of your terminal alkyne, often referred to as Glaser or Glaser-Hay coupling.[5] This reaction produces a symmetrical diyne.
Identification: You will typically see a new, less polar spot on your TLC plate compared to your alkyne starting material. In your crude reaction analysis (LC-MS or GC-MS), you will find a mass corresponding to double the molecular weight of your alkyne's deprotonated fragment. This side product is particularly problematic because it consumes your valuable alkyne and can be difficult to separate from the desired product.
Q3: I am setting up a reaction with a 2-bromo-5-methoxypyridine. What is a robust starting point for my reaction conditions?
Answer: For a challenging electron-rich aryl bromide, starting with a more robust catalytic system is advisable than the traditional Pd(PPh₃)₄. A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich ligand that promotes catalyst stability and activity.
Parameter
Recommended Starting Condition
Rationale
Pd Source
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Stable Pd(0) or Pd(II) sources that are activated in situ.
Ligand
XPhos (4 mol%) or P(t-Bu)₃ (4 mol%)
Bulky, electron-rich ligands stabilize the Pd(0) state and accelerate oxidative addition and reductive elimination.[6]
Copper Source
CuI (2-5 mol%)
Facilitates the formation of the copper-acetylide intermediate. Ensure it is fresh and high-purity.[7]
Base
Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)
Strong inorganic bases are often effective in copper-free or low-copper systems and avoid competing coordination from amine bases.
Solvent
Dioxane or Toluene
Less coordinating solvents compared to THF or DMF, which can sometimes promote palladium black formation.[8][9]
Temperature
80-100 °C
Aryl bromides, especially electron-rich ones, typically require heating to facilitate oxidative addition.[7][8]
Note: Always ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed to minimize oxygen, which promotes Glaser coupling.[7]
Q4: How does the position of the halide (e.g., 2-bromo vs. 3-bromo) on the pyridine ring affect the reaction?
Answer: The halide's position is critical. A halide at the 2- or 6-position (alpha to the nitrogen) can present additional challenges due to the "alpha-effect." The proximity of the nitrogen lone pair can influence the electronic environment and potentially chelate the palladium catalyst, altering its reactivity. While successful couplings at the 2-position are common, they often require more specialized ligands or conditions compared to couplings at the 3- or 4-positions.[1][10] The general reactivity trend for aryl halides (I > Br > Cl) still holds true for all positions.[10][11]
Part 2: Systematic Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you observe during your experiment.
Problem: Low or No Conversion of Starting Material
Q: My reaction has stalled after several hours with a significant amount of my halopyridine remaining. What are the likely causes and how can I fix this?
A: This is the most common failure mode and usually points to an issue with the catalyst's activity or the fundamental reaction parameters.
Root Cause Analysis & Solutions:
Catalyst Deactivation (Palladium Black):
Symptom: You observe a black precipitate forming in the reaction flask.[7][9]
Why it Happens: The active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by impurities, excess heat, or an inappropriate solvent like THF.[8][9]
Corrective Protocol:
Switch Ligand: Move from simple PPh₃ to a bulkier, more electron-rich phosphine ligand (e.g., cataCXium® A, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6] These ligands create a more stable coordination sphere around the palladium, preventing aggregation.
Change Solvent: Switch from THF to a less coordinating solvent like Dioxane, Toluene, or CPME.
Ensure Reagent Purity: Use fresh, high-purity catalysts and reagents. Old CuI can be a source of impurities that poison the catalyst.[7]
Insufficient Thermal Energy:
Symptom: The reaction is clean (no Pd black), but simply not progressing.
Why it Happens: The oxidative addition of electron-rich aryl bromides (and especially chlorides) has a high activation energy. Room temperature is often insufficient.[8]
Corrective Protocol:
Increase Temperature: Incrementally increase the reaction temperature to 80 °C, 100 °C, or even higher in a sealed vessel. Monitor for decomposition.
Use Microwave Irradiation: Microwave heating can often accelerate sluggish reactions dramatically, sometimes enabling couplings that fail under conventional heating.[3]
Inappropriate Base/Solvent Combination:
Symptom: Inconsistent results or stalled reactions.
Why it Happens: The base is crucial for deprotonating the alkyne and neutralizing the generated HX.[11] An amine base that is too bulky may be inefficient, while one that is too coordinating (like pyridine itself) can inhibit the catalyst.
Corrective Protocol:
Screen Bases: If using an amine base like Et₃N or DIPEA fails, switch to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Screen Solvents: Set up a parallel screen of solvents (e.g., Toluene, Dioxane, DMF, NMP) to find the optimal medium for your specific substrate combination.
Q: My main product is the symmetrical diyne from my alkyne starting material. How do I suppress this side reaction?
A: This indicates that the copper-mediated alkyne dimerization is outcompeting the desired cross-coupling pathway. The primary culprits are oxygen and, in some cases, the copper catalyst itself.
Root Cause Analysis & Solutions:
Presence of Oxygen:
Symptom: Significant formation of the homocoupled product, even with low catalyst loading.
Why it Happens: The Glaser coupling mechanism is an oxidative process that is heavily promoted by the presence of O₂.[5][12]
Corrective Protocol (Rigorous Degassing):
Add your solid reagents (halopyridine, Pd catalyst, CuI, ligand, base if solid) to the reaction flask.
Seal the flask with a septum and purge with a strong stream of Argon or Nitrogen for 5-10 minutes.
Add your degassed solvent via cannula or syringe.
Perform three cycles of freeze-pump-thaw to remove all residual dissolved oxygen.
Backfill with inert gas, then add your liquid reagents (alkyne, base if liquid) via syringe.
Maintain a positive pressure of inert gas throughout the reaction.
High Copper(I) Concentration:
Symptom: The reaction is oxygen-free, but homocoupling persists.
Why it Happens: While catalytic, higher concentrations of CuI can favor the homocoupling pathway.
Corrective Protocol (Go Copper-Free):
Eliminate CuI: Perform the reaction without any copper source.
Adjust Base: Copper-free Sonogashira reactions often require specific, strong amine bases to facilitate the deprotonation of the alkyne directly on the palladium center.[3][12] Piperidine or pyrrolidine are often effective choices in these systems.[3]
Use Specific Ligands: Systems like Pd(OAc)₂/P(t-Bu)₃ are known to be effective for copper-free couplings.[6][13]
Part 3: Visual & Tabular Guides
Diagram 1: Catalytic Cycle & Pyridine Inhibition
This diagram illustrates the standard Sonogashira catalytic cycle and highlights the key step where an electron-rich pyridine substrate can interfere and poison the catalyst.
Caption: Pyridine can deactivate the Pd(0) catalyst, shunting it into an inactive state.
Diagram 2: Troubleshooting Decision Tree
This workflow provides a logical path to diagnose and solve common issues with your Sonogashira reaction.
"stability issues of 2-Ethynylpyridin-3-ol under acidic/basic conditions"
An important notice regarding the stability of 2-Ethynylpyridin-3-ol: Direct experimental data on the stability of 2-Ethynylpyridin-3-ol is limited in publicly available literature. The following guide has been developed...
Author: BenchChem Technical Support Team. Date: January 2026
An important notice regarding the stability of 2-Ethynylpyridin-3-ol: Direct experimental data on the stability of 2-Ethynylpyridin-3-ol is limited in publicly available literature. The following guide has been developed by our senior application scientists based on established principles of organic chemistry and data from analogous structures, such as pyridin-3-ol, 2-ethynylpyridine, and general alkyne reactivity. This information is intended to provide a robust framework for troubleshooting and experimental design.
Technical Support Center: 2-Ethynylpyridin-3-ol
Welcome to the technical support center for 2-Ethynylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2-Ethynylpyridin-3-ol?
A1: 2-Ethynylpyridin-3-ol is a bifunctional molecule containing a weakly acidic hydroxyl group (similar to phenols) and a basic pyridine nitrogen (pKa of conjugate acid ~5.23)[1]. It also possesses a reactive terminal alkyne. Its stability is highly dependent on the pH, presence of atmospheric oxygen, and exposure to certain metal catalysts. The molecule is susceptible to degradation under both strong acidic and basic conditions.
Q2: What are the primary stability concerns under acidic conditions?
A2: Under acidic conditions, three main issues can arise:
Protonation of Pyridine Nitrogen: The pyridine nitrogen will be protonated in acidic media, forming a pyridinium salt. This increases the compound's polarity and water solubility, which could complicate extraction and purification.
Acid-Catalyzed Hydration: The ethynyl group, particularly when adjacent to a protonated pyridine ring, becomes susceptible to nucleophilic attack by water.[2] This acid-catalyzed hydration leads to the formation of an enol intermediate, which rapidly tautomerizes to the corresponding methyl ketone, an irreversible transformation.[3][4][5][6][7]
Polymerization: In the presence of strong acids, 2-ethynylpyridine has been observed to undergo spontaneous polymerization.[8] This is a potential risk for 2-Ethynylpyridin-3-ol, leading to the formation of insoluble polymeric materials and loss of desired product.
Q3: What are the primary stability concerns under basic conditions?
A3: Basic conditions present a different set of challenges:
Deprotonation: Both the hydroxyl group (pKa ~11.35) and the terminal alkyne (pKa ~25) can be deprotonated by a sufficiently strong base.[9] While deprotonation of the hydroxyl group forms a phenoxide, deprotonation of the alkyne forms a reactive acetylide.
Oxidative Homocoupling (Glaser Coupling): The acetylide anion is highly susceptible to oxidative homocoupling, especially in the presence of copper(I) salts and an oxidant like atmospheric oxygen.[10][11][12] This reaction, known as Glaser or Hay coupling, produces a symmetric 1,3-diyne dimer as an undesired byproduct, which can be a significant issue in copper-catalyzed reactions like the Sonogashira coupling.[13][14][15][16][17][18]
General Base Catalysis: Pyridine and its derivatives can act as general base catalysts, potentially promoting unintended side reactions in a basic medium.[19]
Q4: What are the recommended storage and handling conditions for 2-Ethynylpyridin-3-ol?
A4: To maximize shelf-life and experimental consistency, we recommend the following:
Storage: Store the solid compound at low temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) and protected from light.[20][21] Older samples of related compounds like 2-ethynylpyridine are known to darken, suggesting potential for slow degradation upon storage.[21]
Handling: When preparing solutions, use de-gassed, high-purity solvents to minimize dissolved oxygen. Prepare solutions fresh for each experiment. If the compound is to be used in a reaction sensitive to oxidation, handle it in a glovebox or under a positive pressure of inert gas.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: During my reaction under acidic conditions (e.g., Boc deprotection with TFA), my starting material disappears, but I have a low yield of the desired product and see baseline "mess" on my LCMS.
Possible Cause 1: Acid-Catalyzed Hydration. Strong acids can catalyze the addition of water across the ethynyl bond, converting it to a methyl ketone. This unwanted side product may have a similar polarity to your desired product, complicating purification.
Possible Cause 2: Polymerization. Strong acids can induce the polymerization of the ethynyl group, leading to insoluble materials that may not be visible by LCMS.[8]
Possible Cause 3: Increased Water Solubility. Protonation of the pyridine nitrogen makes the molecule highly water-soluble. If your workup involves an aqueous wash, you may be losing your product to the aqueous layer.
Solutions & Experimental Protocol:
Use Milder/Anhydrous Conditions: If possible, switch to milder acidic conditions. For example, use HCl (4M in dioxane) instead of aqueous HCl or TFA. Perform the reaction under strictly anhydrous conditions to prevent hydration.
Lower the Temperature: Run the reaction at 0°C or lower to reduce the rate of potential side reactions.
Modified Workup: After the reaction is complete, carefully neutralize the acid with a base like NaHCO₃ or a tertiary amine (e.g., triethylamine) at low temperature before extraction. This will deprotonate the pyridinium salt and increase its solubility in organic solvents.
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent any oxygen-mediated side reactions, even in acidic media.
Problem 2: I am performing a Sonogashira coupling and observe a significant amount of a byproduct with approximately double the mass of my starting material.
Possible Cause: Glaser-Hay Homocoupling. This is a classic side reaction in Sonogashira couplings.[14] The copper(I) co-catalyst, in the presence of the amine base and trace oxygen, efficiently catalyzes the oxidative dimerization of your terminal alkyne starting material.[10][11][12][13]
Solutions & Experimental Protocol:
Rigorous Degassing: The most critical factor is the exclusion of oxygen. De-gas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Run the reaction under a strict inert atmosphere.
Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. Consider using a catalyst system like Pd(PPh₃)₄ with a suitable base in the absence of a copper co-catalyst.[16]
Optimize Reaction Conditions:
Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.
Ensure the palladium catalyst is active. An inactive Pd catalyst can favor the copper-catalyzed homocoupling pathway.
Some protocols suggest adding a reducing agent like hydrogen gas (diluted) to suppress the oxidative coupling.[14]
Problem 3: My compound/solution develops a yellow or brown color over time.
Possible Cause: Oxidation and/or Oligomerization. Like many phenols and terminal alkynes, 2-Ethynylpyridin-3-ol is susceptible to air oxidation, which can form colored quinone-like structures or other degradation products. Slow polymerization can also contribute to color change.
Solutions:
Inert Atmosphere: Store solids and prepare solutions under an inert atmosphere.
Protect from Light: Use amber vials or wrap containers in aluminum foil.[20]
Use Fresh Solutions: Do not store solutions for extended periods. Prepare them fresh before use.
Antioxidants: For long-term storage of bulk material, consider adding a small amount of an antioxidant like BHT, although this may need to be removed before use in catalysis.
Data Summary & Visualization
Table 1: Summary of pH-Dependent Stability Issues
Condition
Key Species Present
Potential Issues
Recommended Precautions
Strongly Acidic (pH < 2)
Pyridinium ion, protonated hydroxyl
Polymerization, Hydration of alkyne
Use anhydrous conditions, low temperature, inert atmosphere, mildest possible acid.
Mildly Acidic (pH 3-6)
Pyridinium ion
Increased water solubility
Buffer system if possible, careful workup (neutralization before extraction).
Neutral (pH ~7)
Zwitterion / Neutral molecule
Slow oxidation
Store under inert gas, protect from light.
Mildly Basic (pH 8-10)
Phenoxide
Susceptibility to oxidation
Use de-gassed solvents, inert atmosphere.
Strongly Basic (pH > 11)
Phenoxide, Acetylide (with strong base)
Oxidative (Glaser) coupling
Rigorous exclusion of O₂, consider copper-free reaction conditions.
Diagrams of Degradation Pathways
Caption: Acid-catalyzed hydration of the ethynyl group.
Caption: Glaser coupling leading to an unwanted dimer byproduct.
Experimental Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
Wikipedia. (2023). Glaser coupling. In Wikipedia. Retrieved from [Link][11]
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Retrieved from [Link][12]
ChemRxiv. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. Retrieved from [Link][22]
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic-Chemistry.org. Retrieved from [Link][13]
CrystEngComm (RSC Publishing). (n.d.). Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound. Royal Society of Chemistry. Retrieved from [Link][23]
ACS Publications. (1992). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules. Retrieved from [Link][8]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link][14]
ResearchGate. (n.d.). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. ResearchGate. Retrieved from [Link][24]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. Retrieved from [Link][15]
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link][16]
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link][17]
YouTube. (2018). 23.03 Acid-catalyzed Hydration. YouTube. Retrieved from [Link][4]
Organic Chemistry Portal. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Organic-Chemistry.org. Retrieved from [Link][25]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link][18]
YouTube. (2018). 9.8a Acid Catalyzed Hydration. YouTube. Retrieved from [Link][5]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. RSC Publishing. Retrieved from [Link][19]
Chad's Prep. (n.d.). Acid Catalyzed Hydration of Alkynes. Chad's Prep. Retrieved from [Link][6]
Alchemist-chem.com. (n.d.). Pyridine-3-ol (3-Hydroxypyridine): Properties, Uses, Safety Data & Supplier Information. Alchemist-chem.com. Retrieved from [Link][9]
PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link][26]
ACS Publications. (1951). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Retrieved from [Link][27]
ACS Publications. (2017). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link][28]
Wikipedia. (2023). Pyridine. In Wikipedia. Retrieved from [Link][1]
Technical Support Center: Synthesis of Ethynylpyridines
Welcome to the technical support center for the synthesis of ethynylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and freq...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of ethynylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the laboratory.
Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone for the synthesis of ethynylpyridines, valued for its efficiency and functional group tolerance.[1][2] However, it is not without its challenges, particularly the formation of undesired side products.
A1: The formation of a 1,3-diyne via oxidative homocoupling of your terminal alkyne, known as the Glaser-Hay coupling, is the most common side reaction in copper-co-catalyzed Sonogashira reactions.[3][4] This occurs when the copper(I) acetylide intermediate is oxidized, typically by atmospheric oxygen.[3][4] Here’s a multi-faceted approach to suppress this side reaction:
Rigorous Exclusion of Oxygen: Oxygen is the primary culprit in Glaser coupling.[3][4] It is imperative to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[3]
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][3] Copper-free Sonogashira protocols have been developed and are particularly effective for substrates prone to homocoupling.[2][5][6] These reactions may require specific ligands, such as N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle.[2]
Choice of Base: The selection of the amine base is critical. Bulky, non-coordinating amines like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) can be advantageous.[3] The purity of the amine is also crucial, as oxidized impurities can impact the reaction.[3] In some copper-free systems, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) have proven effective.[3]
Addition of a Reducing Agent: The presence of a reducing agent can help maintain the copper in its active Cu(I) state, thereby preventing the oxidation that leads to homocoupling. One strategy is to conduct the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon), which has been shown to reduce homocoupling to as low as 2%.[4]
Low-Temperature Post-Reaction Workup: Interestingly, Glaser coupling can also occur during the workup procedure when the reaction mixture is first exposed to air.[7][8] Keeping the reaction mixture at a low temperature during workup and promptly removing the copper catalyst can prevent this post-reaction side product formation.[7][8]
A2: Low reactivity in Sonogashira couplings involving halopyridines can stem from several factors related to the catalyst, reagents, and reaction conditions.
Catalyst Activity: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[9] It is crucial to use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere.[9] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[9]
Reactivity of the Halopyridine: The reactivity of the halopyridine follows the general trend for aryl halides: I > OTf > Br >> Cl.[9][10] If you are using a bromopyridine and experiencing low reactivity, consider increasing the reaction temperature.[11] For less reactive chloropyridines, employing more active, third-generation Buchwald-Hartwig catalysts and ligands may be necessary.[12]
Solvent and Base Selection: The reaction environment is critical. Anhydrous and anaerobic conditions are essential.[9] Triethylamine and diisopropylamine are commonly used bases that also act as solvents in some protocols.[9] Ensure the base is dry and used in an appropriate excess.[9] For certain substrates, a switch in solvent to something like NMP or toluene at elevated temperatures might be beneficial, especially for less reactive bromides.[13]
Ligand Choice: The ligand on the palladium catalyst plays a significant role. For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as dppf, which can improve the efficiency of the oxidative addition step.[1][11]
Alternative Coupling Methods
While Sonogashira is prevalent, other coupling reactions can be employed for the synthesis of ethynylpyridines.
A3: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool, especially for heterocyclic systems.[14][15] However, working with 2-pyridylzinc reagents presents specific challenges:
Reagent Instability: 2-Pyridylzinc reagents can be unstable.[14] To address this, solid, moderately air-stable 2-pyridylzinc pivalates and dioxane-stabilized 2-pyridylzinc halides have been developed.[14][15] These reagents can often be handled in the air for short periods with minimal loss of activity.[14][15]
Homocoupling: Similar to other cross-coupling reactions, homocoupling of the organozinc reagent or the halide can occur. This is often a result of a second transmetalation event. Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction.
Functional Group Tolerance: While generally good, the basicity of organozinc reagents can be an issue with certain sensitive functional groups. The development of more stable solid reagents has improved the functional group compatibility, tolerating ketones, esters, and free N-H groups.[14]
A4: The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl halide, typically in a solvent like pyridine.[16][17][18][19] It is a historically significant reaction that predates the Sonogashira coupling.[16]
Stoichiometric Copper: A key difference from the Sonogashira reaction is that the Castro-Stephens coupling uses a stoichiometric amount of a pre-formed copper(I) acetylide.[20] This generates a copper(I) halide as a byproduct.[16][17]
Side Reactions: The primary side reactions are similar to those in other copper-mediated couplings, including the potential for oxidative homocoupling if the reaction is not maintained under strictly anaerobic conditions.
Intramolecular Cyclization: A unique feature of the Castro-Stephens coupling is its utility in synthesizing heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[16][17] This can be a desired transformation but also a potential side reaction if not the intended outcome.
Deprotection of Silyl-Protected Ethynylpyridines
The use of silyl protecting groups for terminal alkynes is a common strategy. However, their removal in the presence of a pyridine ring requires careful consideration.
A5: The issue you are encountering is likely due to the basicity of the fluoride ion in tetra-n-butylammonium fluoride (TBAF).[21] The pyridine ring, especially when substituted with electron-withdrawing groups, can be sensitive to strong bases, leading to side reactions and decomposition.[21]
Here are some alternative deprotection strategies:
Buffered Fluoride Reagents: To mitigate the basicity of TBAF, it can be buffered with acetic acid.[21] Alternatively, using hydrogen fluoride-pyridine (HF-Pyridine) offers a less basic fluoride source, though it is highly toxic and requires careful handling.[21]
Mild Acidic Conditions: For acid-stable molecules, mild acidic conditions can be employed. A solution of p-toluenesulfonic acid (pTSA) in a suitable solvent can be effective for removing acid-labile silyl groups.[22] For very sensitive substrates, even weaker acids like imidazolium triflate or 1-hydroxybenztriazole have been used for the cleavage of certain protecting groups under acidic conditions.[23]
Non-Fluoride Based Methods: If your molecule is sensitive to both strong bases and acids, consider alternative deprotection methods. For example, certain silyl ethers can be cleaved reductively.
The choice of deprotection method will be highly dependent on the specific silyl group used and the overall stability of your ethynylpyridine derivative. It is always advisable to test deprotection conditions on a small scale first.
Experimental Protocols & Data
Protocol 1: General Procedure for Sonogashira Coupling of a Halopyridine
This protocol provides a starting point for the Sonogashira coupling of a halopyridine with a terminal alkyne. Optimization of temperature, base, and catalyst loading may be necessary for specific substrates.
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
Reaction Execution: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.[9]
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Catalyst
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
Readily available and effective for many substrates.[9]
Co-catalyst
CuI
Increases reaction rate, but can promote homocoupling.[9]
Choice depends on substrate solubility and reactivity.[11][13]
Temperature
Room temp. to 100 °C
Higher temperatures may be needed for less reactive halides.[11]
Protocol 2: Purification of Ethynylpyridines from Homocoupled Byproducts
Separating the desired ethynylpyridine from the nonpolar 1,3-diyne byproduct can be challenging.
Initial Purification: Perform flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate). The less polar diyne byproduct should elute before the more polar ethynylpyridine.
Recrystallization: If chromatography does not provide sufficient purity, recrystallization can be an effective method. Choose a solvent system in which the desired product has lower solubility than the byproduct at a given temperature.
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Visualizing Reaction Mechanisms and Troubleshooting
Sonogashira Catalytic Cycles and Homocoupling Side Reaction
Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling pathway.
Troubleshooting Workflow for Low Yield in Sonogashira Coupling
Caption: A decision tree for troubleshooting low yields in Sonogashira coupling reactions.
References
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. [Link]
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. [Link]
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). PubMed. [Link]
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Chemistry Division, National Center for Scientific Research. [Link]
Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]
Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. (n.d.). PMC. [Link]
Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. [Link]
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (n.d.). ResearchGate. [Link]
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. [Link]
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications. [Link]
Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. (n.d.). Organic Chemistry Portal. [Link]
Effect of different bases in the Sonogashira reaction a. (n.d.). ResearchGate. [Link]
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. (n.d.). PMC. [Link]
Copper‐Catalyzed Glaser‐Hey‐Type Cross Coupling of 9‐Ethynyl‐α‐Noscapine Leading to Unsymmetrical 1,3‐Diynyl Noscapinoids. (n.d.). ResearchGate. [Link]
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. [Link]
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). PMC. [Link]
Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (n.d.). ResearchGate. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. (n.d.). ResearchGate. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. (n.d.). ResearchGate. [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. [Link]
Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. (2010). PubMed. [Link]
Technical Support Center: Removing Palladium Catalyst from 2-Ethynylpyridin-3-ol Products
This technical support guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing residual palladium catalysts from reaction products, specifica...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing residual palladium catalysts from reaction products, specifically focusing on 2-Ethynylpyridin-3-ol and related nitrogen-containing heterocyclic compounds. Achieving the stringent, low parts-per-million (ppm) levels of palladium required for active pharmaceutical ingredients (APIs) necessitates a robust and well-understood purification strategy.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.
The Challenge: Strong Coordination of Palladium to Pyridine
A primary difficulty in removing palladium from reactions involving pyridine-containing molecules like 2-Ethynylpyridin-3-ol is the strong coordination between the nitrogen atom of the pyridine ring and the palladium center.[3][4] This interaction can render the palladium catalyst more soluble in the reaction mixture, making its removal by simple filtration or standard extraction methods inefficient.[3] The lone pair of electrons on the nitrogen atom acts as a potent Lewis base, forming a stable complex with the Lewis acidic palladium.[5] This guide will explore various techniques to disrupt this interaction and effectively scavenge the palladium.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of 2-Ethynylpyridin-3-ol.
Issue 1: High Levels of Residual Palladium After Initial Filtration.
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the target limit (e.g., >10 ppm for APIs) after passing the reaction mixture through a standard filter or a Celite® pad.[6]
Possible Cause: The palladium species is likely homogeneous (dissolved) in your reaction mixture, strongly coordinated to the pyridine nitrogen of your product. Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C).[7][8]
Troubleshooting Steps:
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica gels (like QuadraSil™ MP) or polymer-based scavengers (such as Biotage® MP-TMT) are excellent choices.[9][10] These materials work by strongly chelating the palladium, allowing for its removal via filtration.[11]
Optimize Scavenger Screening: The effectiveness of a scavenger can be dependent on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the solvent system.[6][7] It is highly recommended to perform a small-scale screen of different scavengers to identify the most efficient one for your specific reaction conditions.[7]
Consider Activated Carbon: Activated carbon is a cost-effective and often effective option for palladium removal.[12][13] However, it can be non-specific and may lead to product loss through adsorption.[11][14] Careful optimization of the amount of carbon and contact time is crucial.
Issue 2: Low Product Recovery After Scavenger Treatment.
Symptom: While palladium levels are successfully reduced, the yield of the purified 2-Ethynylpyridin-3-ol is unacceptably low.
Possible Cause: Your product is adsorbing to the solid support of the scavenger or activated carbon.[14]
Troubleshooting Steps:
Thorough Washing: After filtering off the scavenger, wash the solid material thoroughly with a suitable solvent to recover any adsorbed product.[14]
Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific product binding.[15]
Solvent Selection: The choice of solvent can influence the adsorption of your product. A solvent in which your product is highly soluble may decrease its affinity for the scavenger's support.[15]
Alternative Purification Method: If product loss remains high, consider switching to a different purification strategy, such as crystallization or a carefully designed liquid-liquid extraction protocol.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reaction mixtures containing pyridine compounds?
A1: The most prevalent and effective methods include:
Adsorption: Utilizing solid-supported metal scavengers with functional groups like thiols, thioureas, or amines that have a high affinity for palladium.[9][15] Activated carbon is also widely used.[11]
Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[15]
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[16]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
Nature of your product: Consider its solubility, stability, and functional groups that might interact with the chosen removal agent.
Form of the palladium: Is it a homogeneous (dissolved) or heterogeneous (solid) catalyst?[17]
Scale of your reaction: Some methods are more amenable to large-scale production than others.
Required purity level: The stringency of the final palladium limit will dictate the necessary rigor of the purification process.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the FDA and EMA have established stringent limits for elemental impurities in drug products.[2] For palladium, a common target is below 10 ppm in the final API.[6][10]
Q4: Can I use a combination of methods for palladium removal?
A4: Absolutely. A multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite® to remove any heterogeneous palladium can be followed by treatment with a selective scavenger to capture dissolved palladium species.[6] A final recrystallization can further enhance the purity of your 2-Ethynylpyridin-3-ol.
Strategic Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy for products like 2-Ethynylpyridin-3-ol.
Technical Support Center: Synthesis of 2-Ethynylpyridin-3-ol
Introduction: The synthesis of 2-Ethynylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science, is frequently achieved via a Sonogashira cross-coupling reaction. While powerful,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The synthesis of 2-Ethynylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science, is frequently achieved via a Sonogashira cross-coupling reaction. While powerful, this methodology can present challenges related to yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organometallic catalysis to empower researchers to overcome common hurdles. We will explore the causality behind experimental choices, ensuring a robust and logical approach to optimizing this critical transformation.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Ethynylpyridin-3-ol, presented in a direct question-and-answer format.
Question: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or zero conversion is a common issue that can typically be traced back to catalyst deactivation or suboptimal reaction conditions. Consider the following points:
Catalyst Activity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ. This process can be inefficient if the reaction conditions are not optimal.
Solution: Consider using a dedicated Pd(0) catalyst like Pd(PPh₃)₄, which does not require a pre-reduction step[1][2]. Alternatively, ensure your reaction mixture contains a component that can facilitate the reduction of Pd(II), such as the amine base or a phosphine ligand.
Inert Atmosphere: The Pd(0) catalyst and the copper(I) co-catalyst are sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to catalyst oxidation and deactivation. The presence of oxygen also promotes the undesirable homocoupling of the terminal alkyne (see next section)[3][4].
Solution: Degas your solvent thoroughly before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of nitrogen or argon and maintain this atmosphere throughout the reaction.
Substrate Reactivity: The reactivity of the 2-halopyridin-3-ol starting material follows the general trend for sp² halides: Iodo > Bromo > Chloro[5]. If you are using 2-chloropyridin-3-ol, the oxidative addition step is significantly slower and may require more forcing conditions.
Solution: If possible, switch to the more reactive 2-bromo- or 2-iodopyridin-3-ol. If you must use the chloro- or bromo-analogue, you may need to employ a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and higher temperatures[2].
Inhibitors: The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting catalysis. This is a known challenge when working with 2-substituted pyridines[6].
Solution: Using a higher catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) can sometimes overcome this inhibition. Additionally, the choice of ligand is critical; bulky ligands can disfavor product inhibition.
Question: My main product is a homocoupled di-yne (Glaser coupling product). How can I prevent this side reaction?
Answer:
The formation of a butadiyne side product results from the oxidative homocoupling of your terminal alkyne, a reaction often catalyzed by the copper(I) co-catalyst in the presence of oxygen[3].
Minimize Oxygen: This is the most critical factor. As mentioned above, ensure your reaction is performed under strictly anaerobic conditions. Any oxygen present will facilitate the Cu(I)/Cu(II) cycle that drives this side reaction.
Employ Copper-Free Conditions: The Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling[7][8]. This often requires more active palladium catalysts, different bases (e.g., Cs₂CO₃), or higher temperatures, but it is a highly effective strategy for preventing homocoupling.
Control Reaction Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can be beneficial, but a large excess may increase the rate of homocoupling.
Use a Reducing Atmosphere: One study demonstrated that performing the reaction under an atmosphere of hydrogen gas diluted with nitrogen can significantly reduce homocoupling by keeping the copper in its +1 oxidation state[3].
Question: My reaction starts but then stalls before reaching completion. What should I investigate?
Answer:
Reaction stalling often points to catalyst death or a change in the reaction medium.
Catalyst Decomposition: The catalytic species may not be stable for the entire reaction duration at the chosen temperature.
Solution: Try running the reaction at a lower temperature for a longer period. For example, if it stalls at 80 °C, attempt the reaction at 50-60 °C. Alternatively, a more robust ligand that better stabilizes the palladium center can be employed.
Base Depletion/Salt Precipitation: The amine base is consumed during the reaction to form a hydrohalide salt (e.g., triethylammonium bromide). This salt may precipitate from the solution, changing the polarity and potentially occluding the catalyst.
Solution: Ensure you are using a sufficient excess of the base (typically 2-5 equivalents)[9]. If precipitation is observed, consider switching to a more polar solvent or a solvent/base system where the resulting salt is more soluble.
Question: I am having trouble with the deprotection of my silyl-protected alkyne. What is the best method?
Answer:
If you use a protected alkyne like trimethylsilylacetylene (TMSA) to avoid handling gaseous acetylene, the final step is TMS deprotection.
Fluoride-Based Deprotection: The most common method is using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like THF. This is typically fast and efficient at room temperature.
Base-Catalyzed Deprotection: A simpler, often one-pot method involves using a mild base like potassium carbonate (K₂CO₃) in methanol. This can sometimes be performed in the same pot after the coupling reaction is complete by adding methanol and the base, simplifying the workflow[5].
Reaction Monitoring: The deprotection can be easily monitored by TLC or GC-MS. The silylated intermediate will have a significantly different Rf value and retention time compared to the final, more polar 2-Ethynylpyridin-3-ol product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-chloro-, 2-bromo-, or 2-iodopyridin-3-ol?
The choice of halide is a trade-off between reactivity and cost/availability. The reactivity order for the crucial oxidative addition step is I > Br > Cl [5].
2-Iodopyridin-3-ol: This is the most reactive substrate, allowing for the mildest reaction conditions (often room temperature), lowest catalyst loadings, and fastest reaction times. It is the ideal choice if available.
2-Bromopyridin-3-ol: A very common and practical choice. It is generally less expensive than the iodo-analogue and reacts reliably, though it may require heating (e.g., 50-80 °C) and slightly higher catalyst loadings[10][11].
2-Chloropyridin-3-ol: This is the least reactive and most challenging substrate. Successful coupling often requires specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands) and higher temperatures[1]. It is generally only used when the other halides are not accessible.
Q2: Which palladium catalyst and ligand combination is most effective?
There is no single "best" catalyst, as the optimal choice depends on the halide used.
For Iodo/Bromo Substrates: Standard, commercially available catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ are often sufficient[1][2]. They are typically used with a copper(I) iodide co-catalyst.
For Chloro/Bromo Substrates (or for improved efficiency): More advanced catalyst systems are beneficial. These are often generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Bulky, electron-rich phosphine ligands are excellent choices as they promote the oxidative addition and reductive elimination steps.
Catalyst/Ligand Type
Example(s)
Key Advantages
Standard Pd(II)/Pd(0)
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Readily available, effective for reactive halides.[1][2]
Bulky Phosphines
P(t-Bu)₃, SPhos, XPhos
High activity, good for less reactive bromides/chlorides.[2]
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
High thermal stability, very active, good for challenging couplings.[4]
Q3: Is a copper co-catalyst necessary?
No, it is not always necessary. The choice depends on your specific goals.
Copper-Catalyzed Sonogashira: This is the classic method. The copper(I) salt (typically CuI) acts as a co-catalyst, forming a copper acetylide intermediate which then undergoes transmetalation with the palladium complex. This pathway is very efficient and allows for lower reaction temperatures[4][5]. However, it is the primary cause of the undesirable alkyne homocoupling side reaction[3].
Copper-Free Sonogashira: This variation avoids the homocoupling side product and simplifies purification. The mechanism is believed to involve direct reaction of the alkyne (activated by the amine base) with the palladium complex[2]. It often requires slightly more forcing conditions (higher temperature, stronger base, or a more active palladium catalyst) but is preferred when purity is paramount[8].
Q4: What are the stability and storage considerations for 2-Ethynylpyridin-3-ol?
Terminal alkynes and phenolic compounds can be sensitive. 2-Ethynylpyridin-3-ol may be susceptible to oxidation and polymerization over time, especially if exposed to air, light, or trace metals. It is recommended to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., 2-8 °C). The product may darken over time, which may not necessarily indicate a loss of purity but should be monitored.
Part 3: Optimized Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Bromopyridin-3-ol
This protocol is a standard starting point for the synthesis.
Materials:
2-Bromopyridin-3-ol (1.0 eq)
Trimethylsilylacetylene (TMSA) (1.2 eq)
Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%)
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
Triethylamine (Et₃N) (3.0 eq)
Anhydrous, degassed THF or DMF (to make a ~0.2 M solution)
Procedure:
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-Bromopyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI.
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe, followed by the triethylamine.
Add the trimethylsilylacetylene dropwise via syringe.
Heat the reaction mixture to 50-60 °C with stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, cool the reaction to room temperature.
Protocol 2: Work-up and In-Situ Deprotection
Dilute the cooled reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Wash the filter cake with additional ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
Dissolve the crude material in methanol (MeOH).
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature.
Monitor the deprotection by TLC until the silylated intermediate is gone (typically 1-3 hours).
Once complete, neutralize the mixture carefully with 1 M HCl (aq).
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purify the crude 2-Ethynylpyridin-3-ol by flash column chromatography on silica gel to yield the final product.
Part 4: Visualizations
Diagram 1: The Sonogashira Catalytic Cycles
This diagram illustrates the interplay between the palladium and copper cycles in the classic Sonogashira reaction.
Caption: Step-by-step workflow for synthesis and purification.
References
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Utkin, D. A., Zaytsev, V. P., Gushchin, A. V., & Gribanov, P. S. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9200–9212. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
Bédard, A. C., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Medicinal Chemistry, 58(21), 8504-8512. [Link]
ResearchGate. (n.d.). Deprotection of synthesized oligosaccharides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Chou, P.-T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(14), 4898–4901. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines.
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
ResearchGate. (n.d.). Synthesis of 2-alkynyl-pyridin-3-amine. Reaction conditions. Retrieved from [Link]
ResearchGate. (n.d.). Silylation of pyridine-containing drugs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Organic Syntheses. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Retrieved from [Link]
MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
Technical Support Center: Scale-Up Synthesis of 2-Ethynylpyridin-3-ol
Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the scale-up synthesis of...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the scale-up synthesis of 2-Ethynylpyridin-3-ol. The document outlines a robust synthetic strategy, provides detailed experimental protocols, and addresses potential challenges through comprehensive troubleshooting guides and FAQs.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of 2-Ethynylpyridin-3-ol on a larger scale is most effectively approached via a two-step sequence. This strategy involves the introduction of a protected ethynyl group to a suitable pyridinol precursor, followed by a deprotection step. This method is preferred for scale-up as it avoids handling the potentially unstable free terminal alkyne under coupling conditions and allows for milder reaction protocols.
The proposed route is as follows:
Sonogashira Coupling: A palladium-catalyzed cross-coupling of a 2-halopyridin-3-ol with a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMSA).[1]
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the final product, 2-Ethynylpyridin-3-ol.[2][3]
This strategy is illustrated in the workflow diagram below.
Caption: Proposed two-step synthetic workflow for 2-Ethynylpyridin-3-ol.
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-3-hydroxypyridine with (Trimethylsilyl)acetylene
Rationale: The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds.[4] Using 2-bromo-3-hydroxypyridine is a cost-effective starting point, though 2-iodo-3-hydroxypyridine would be more reactive.[1] A palladium catalyst, typically with a phosphine ligand, facilitates the reaction, while a copper(I) co-catalyst activates the alkyne, increasing the reaction rate under mild conditions.[1][5] An amine base is required to neutralize the HX generated and to facilitate the formation of the active copper acetylide species.[6]
Step-by-Step Methodology:
Reactor Setup: To a dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet, add 2-bromo-3-hydroxypyridine (1.0 eq).
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is critical as the Pd(0) catalyst is sensitive to oxygen.[7]
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF, approx. 5-10 mL per gram of starting material). Begin stirring and add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).
Base Addition: Add the amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
Alkyne Addition: Slowly add (trimethylsilyl)acetylene (1.1-1.5 eq) via a syringe pump over 30-60 minutes. A slight exotherm may be observed.
Reaction: Heat the mixture to the target temperature (typically 50-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Filter off the amine salts and catalyst residues. Concentrate the filtrate under reduced pressure.
Purification: The crude residue can be purified by flash column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)pyridin-3-ol.
Protocol 2: TMS Deprotection
Rationale: The trimethylsilyl group is a common and effective protecting group for terminal alkynes that can be removed under mild conditions, preserving other sensitive functional groups.[3][8] A mild base like potassium carbonate in methanol is often sufficient and is a cost-effective and easily scalable method.[2][3]
Step-by-Step Methodology:
Setup: To a reactor, add the purified 2-((trimethylsilyl)ethynyl)pyridin-3-ol (1.0 eq) and dissolve it in methanol (5-10 mL per gram).
Reagent Addition: Add potassium carbonate (K₂CO₃, 0.1-0.5 eq) to the solution.
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH ~7. Concentrate the mixture under reduced pressure to remove the methanol.
Extraction: Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 2-Ethynylpyridin-3-ol can be further purified by recrystallization or a final flash column chromatography if necessary.
Scale-Up Considerations & Process Safety
Parameter
Consideration
Rationale & Mitigation Strategy
Reagent Handling
(Trimethylsilyl)acetylene (TMSA) is highly flammable, volatile (b.p. 53 °C), and can form explosive mixtures with air.[9][10]
Strategy: Handle TMSA in a well-ventilated fume hood or C-class environment. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10][11][12] Consider using a syringe pump for controlled addition to manage any exotherm.
Thermal Safety
The Sonogashira coupling can be exothermic, especially during the initial addition of the alkyne.
Strategy: Perform a reaction calorimetry study on a small scale to understand the heat flow. On a larger scale, ensure adequate cooling capacity and control the addition rate of the alkyne to maintain the desired temperature.
Catalyst Selection
Homogeneous palladium catalysts can be expensive and difficult to remove completely from the final product.
Strategy: For large-scale campaigns, explore heterogeneous catalysts or single-atom catalysts which can be recovered and reused, reducing cost and metal contamination.[13] However, these may require more optimization of reaction conditions.[13]
Solvent Choice
Solvents like THF and DMF have different boiling points, solvating properties, and safety profiles.
Strategy: THF is generally preferred for its lower boiling point, making removal easier. DMF can sometimes lead to higher reaction rates but requires higher temperatures for removal. Always use degassed solvents to prevent catalyst deactivation.[7]
Product Stability
The final product, 2-Ethynylpyridin-3-ol, may be sensitive to heat and light. 2-ethynylpyridine itself is noted to potentially darken upon storage.
Strategy: Minimize exposure to high temperatures during work-up and purification. Store the final product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., 2-8°C).
Troubleshooting Guide
Q1: My Sonogashira coupling reaction has stalled or shows very low conversion. What should I do?
A1: Low conversion is a common issue and can be traced to several factors. A systematic check is recommended.
Check Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen.[7] If you observe the formation of a black precipitate ("palladium black"), your catalyst has likely decomposed.
Solution: Ensure all solvents and the reaction setup are rigorously deoxygenated. Use fresh, high-quality catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions are suitable for its in situ reduction to Pd(0).[5][7]
Verify Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst.[7]
Solution: Use reagents of the highest possible purity. Consider distilling the amine base before use, as oxidized or wet amines can inhibit the reaction.[7]
Assess Reaction Conditions: The reaction may require more forcing conditions depending on the halide.
Solution: If using 2-bromo-3-hydroxypyridine, you may need to increase the temperature or reaction time compared to the iodo-analogue. Consider switching to a more reactive halide (I > Br > Cl) if yields remain low.[1][14]
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne.
A2: You are likely observing Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings where the terminal alkyne couples with itself. This is promoted by the copper co-catalyst in the presence of oxygen.
Solution 1 (Optimization): Reduce the loading of the copper(I) iodide catalyst. Minimizing the amount of CuI can disfavor the homocoupling pathway.[7] Also, ensure the reaction is strictly anaerobic.
Solution 2 (Process Change): Add the (trimethylsilyl)acetylene slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction over homocoupling.[7]
Solution 3 (Alternative Chemistry): If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods have been specifically developed to avoid this side reaction, though they may require different ligands and bases.[7]
Q3: The TMS deprotection step is incomplete or is giving low yields.
A3: Incomplete deprotection or yield loss can occur for a few reasons.
Insufficient Reagent/Time: The reaction may simply need more time or a slightly higher loading of the base.
Solution: Monitor the reaction closely by TLC. If it stalls, add another small portion of K₂CO₃. Be cautious, as prolonged reaction times with some substrates can lead to degradation.[2]
Product Instability: The deprotected product might be unstable to the work-up conditions. Pyridinols can be sensitive.
Solution: Ensure the neutralization step does not create harsh pH conditions. Perform extractions quickly and avoid excessive heat during solvent removal.
Alternative Deprotection: If the K₂CO₃/MeOH system is not effective, a fluoride source is a common alternative.
Solution: Use tetrabutylammonium fluoride (TBAF) in THF.[8][15] This is often faster and more efficient but is also more expensive and requires careful purification to remove the TBAF salts.
Caption: Troubleshooting decision tree for low Sonogashira coupling yields.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Sonogashira reaction?A1: The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6]
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridin-3-ol.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.
Caption: Simplified mechanism for the copper-catalyzed Sonogashira reaction.
Q2: What are the best analytical methods to monitor the reaction and characterize the final product?A2: A combination of chromatographic and spectroscopic methods is ideal.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks of starting material consumption. For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.[16]
Final Product Characterization: The identity and purity of 2-Ethynylpyridin-3-ol should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. Mass Spectrometry (e.g., HRMS) should be used to confirm the molecular weight and elemental composition. HPLC is suitable for determining the final purity.[17][18]
Q3: Can I use a different protecting group for the alkyne?A3: Yes, other silyl protecting groups like triisopropylsilyl (TIPS) can be used. The main difference is their stability and the conditions required for their removal. The TMS group is favored for its lability under very mild basic or fluoride-mediated conditions.[3] A bulkier group like TIPS is more robust and requires stronger conditions (typically TBAF) for removal, which can be an advantage if other steps are needed while the alkyne must remain protected.
Q4: How should I purify the final product, 2-Ethynylpyridin-3-ol, on a large scale?A4: Purification strategies need to be adapted for scale.
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant waste at a larger scale. It can also be problematic for polar compounds like pyridinols, which may streak on the column.
Recrystallization: This is often the most scalable and cost-effective method. A thorough screening of different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water, toluene) should be performed to find conditions that provide good recovery and high purity.
Distillation: Given the structure, the product is likely a solid or high-boiling liquid, making distillation challenging. However, if impurities are significantly more or less volatile, it could be considered.
Acid/Base Wash: An aqueous acid/base work-up can help remove non-polar or basic/acidic impurities before the final purification step.
References
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway (2016-08-01). [Link]
Trimethylsilylacetylene Safety Data Sheets(SDS) lookchem. [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]
Palladium(II) catalysts are reduced to Pd(0) in the reaction mixture by an amine, a phosphine ligand, or another reactant in the mixture allowing the reaction to proceed. [Link]
Challenges in catalyzing the Sonogashira coupling reaction with... - ResearchGate. [Link]
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]
Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
advances-and-emerging-trends-in-mechanistic-insights-of-sonogashira-type-coupling-reactions-towards-green-protocols-for-sustainable-organic-transformations - Ask this paper | Bohrium. [Link]
Deprotection of a) the TMS‐protected alkyne of 1 b with b) the... | Download Scientific Diagram - ResearchGate. [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [Link]
An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. - SciSpace. [Link]
Purine and Related Compound Purification Strategies - Teledyne Labs. [Link]
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. [Link]
US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google P
a) Preparative‐scale synthesis of 3 aa. Reaction conditions: 2‐Acetyl... - ResearchGate. [Link]
Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions - ResearchGate. [Link]
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google P
"characterization of 2-Ethynylpyridin-3-ol by X-ray crystallography"
An In-Depth Technical Guide to the Structural Elucidation of 2-Ethynylpyridin-3-ol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods For researchers and professionals in drug development, the una...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structural Elucidation of 2-Ethynylpyridin-3-ol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patentability are built. 2-Ethynylpyridin-3-ol, a heterocyclic compound featuring a pyridine core, a hydroxyl group, and a reactive ethynyl moiety, represents a scaffold of significant interest for medicinal chemistry and materials science. Its potential for hydrogen bonding, metal coordination, and further functionalization via the alkyne makes its precise atomic arrangement a critical parameter.
This guide provides a comparative analysis of the primary techniques used to characterize 2-Ethynylpyridin-3-ol. We will delve into the definitive method of single-crystal X-ray crystallography and contrast it with the complementary, and often more accessible, spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on not just the "how" but the "why," offering insights into the experimental choices and the unique value each method brings to the table.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the technique capable of providing a direct, three-dimensional map of the atomic positions within a molecule.[1][2] By interacting a focused beam of X-rays with a well-ordered crystal, a diffraction pattern is generated. The angles and intensities of these diffracted beams are mathematically reconstructed into an electron density map, from which the precise coordinates of each atom can be determined.[1] This method is considered the "gold standard" because it leaves no ambiguity about tautomeric forms, stereochemistry, or intermolecular interactions like hydrogen bonding in the solid state.
Experimental Protocol: X-ray Crystal Structure Determination of 2-Ethynylpyridin-3-ol
The primary challenge in X-ray crystallography is often not the data collection itself, but the preparation of a single, diffraction-quality crystal.[1] This protocol outlines the necessary steps, assuming the starting material has been synthesized.
Step 1: Purification of 2-Ethynylpyridin-3-ol
Rationale: Impurities can disrupt the formation of a regular crystal lattice, leading to poorly diffracting or unusable crystals. High purity (>98%) is essential.
Method: The synthesized 2-Ethynylpyridin-3-ol powder is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethyl acetate/hexane to remove any residual impurities. Purity is confirmed by ¹H NMR and LC-MS.
Step 2: Crystallization Screening
Rationale: The goal is to find conditions where molecules of 2-Ethynylpyridin-3-ol slowly self-assemble into an ordered lattice. The presence of both a hydrogen bond donor (-OH) and acceptor (pyridine N) suggests that hydrogen bonding will play a key role. The choice of solvent is critical; it must dissolve the compound but allow it to slowly precipitate upon a change in conditions.
Methodologies:
Slow Evaporation: A saturated solution of the compound in a moderately volatile solvent (e.g., acetone, ethanol, or a mixture) is prepared in a vial, which is loosely capped to allow the solvent to evaporate over several days to weeks.
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is placed on a siliconized coverslip and inverted over a reservoir containing a "precipitant" solvent in which the compound is less soluble (e.g., a drop of compound in ethanol over a reservoir of diethyl ether). The vapor from the reservoir slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.
Cooling: A near-saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below, causing crystallization.
Step 3: Crystal Mounting and Data Collection
Rationale: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It must be free of cracks and other visible defects. The crystal is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to prevent radiation damage from the X-ray beam.
Method:
A suitable crystal is picked up using a cryo-loop.
The crystal is flash-cooled to 100 K in the nitrogen stream of the diffractometer.
The diffractometer, equipped with a source (e.g., Mo Kα radiation) and a detector, rotates the crystal while exposing it to the X-ray beam, collecting a series of diffraction images at different orientations.[2]
Step 4: Structure Solution and Refinement
Rationale: The collected diffraction data are processed to determine the unit cell dimensions and space group. "Direct methods" or other algorithms are then used to generate an initial electron density map and a preliminary structural model.[3] This model is then refined against the experimental data to improve the fit and determine the final, precise atomic positions.
Method:
Software (e.g., SHELXTL, Olex2) is used to integrate the diffraction spots and scale the data.
The structure is "solved" to get an initial atomic model.
The model is "refined" by adjusting atomic positions, bond lengths, and angles to best match the calculated diffraction pattern with the experimentally observed one. The final quality of the structure is assessed by metrics like the R-factor.
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray crystallography.
Expected Crystallographic Data (Hypothetical)
While a published structure for 2-Ethynylpyridin-3-ol is not available, we can predict likely parameters based on similar small heterocyclic molecules.[4][5][6][7]
Parameter
Predicted Value
Significance
Chemical Formula
C₇H₅NO
Defines the atomic composition.
Molecular Weight
119.12 g/mol
Confirms the identity of the molecule in the unit cell.[8]
Crystal System
Monoclinic or Orthorhombic
Describes the basic shape of the unit cell.
Space Group
P2₁/c or Pca2₁
Defines the symmetry elements within the unit cell.
Unit Cell Dimensions
a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 10-15 Å, β ≈ 90-105°
The dimensions of the repeating crystalline unit.
Z (Molecules/Unit Cell)
4
The number of molecules contained within one unit cell.
Key Structural Insights
Planarity of the pyridine ring, precise bond lengths of C≡C and C-O, detailed hydrogen bonding network (O-H···N).
Provides definitive 3D structural information and intermolecular packing.[5]
Orthogonal and Complementary Characterization Methods
While crystallography provides the ultimate structural proof, it is low-throughput and requires high-quality crystals. For routine analysis, synthesis confirmation, and quality control, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).[9] It provides detailed information about the connectivity of atoms, the number of different types of protons and carbons, and their spatial relationships, making it the most powerful tool for structure elucidation in solution.[10]
Experimental Protocol:
Sample Preparation: Dissolve ~5-10 mg of purified 2-Ethynylpyridin-3-ol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for molecules with hydroxyl protons to observe their signal.
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400-600 MHz).
Data Analysis: Integrate proton signals, determine chemical shifts (ppm) and coupling constants (Hz), and assign all signals to their respective atoms in the molecule.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the exact molecular weight of a compound, confirming its elemental formula, and to study its fragmentation patterns, which can provide structural clues.[13]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of 2-Ethynylpyridin-3-ol in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Infuse the sample into a mass spectrometer using an ionization source like Electrospray Ionization (ESI) for accurate mass determination or Electron Impact (EI) to induce fragmentation.[14][15]
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺·) and analyze the m/z values of major fragment ions.
Expected Mass Spectrometry Data
Ion
Predicted m/z
Fragmentation Pathway
[M+H]⁺ (ESI)
120.0447
Protonated molecular ion (C₇H₆NO⁺).
M⁺· (EI)
119.0371
Molecular ion (C₇H₅NO⁺·).
[M-CO]⁺· or [M-HCN]⁺·
91 or 92
Loss of carbon monoxide or hydrogen cyanide, common for pyridine rings.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[16] It is an excellent technique for identifying the presence of specific functional groups.[17]
Experimental Protocol:
Sample Preparation: The solid sample of 2-Ethynylpyridin-3-ol can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr powder and pressed into a pellet.
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected FTIR Data
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3300 (broad)
O-H stretch
Hydroxyl (-OH)
~3250 (sharp)
≡C-H stretch
Terminal Alkyne
~2100 (weak)
C≡C stretch
Alkyne
~1600-1450
C=C and C=N stretches
Pyridine Ring
~1250
C-O stretch
Phenolic C-O
Comparative Guide: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked. While all methods provide valuable data, their outputs, requirements, and limitations differ significantly.
A Comparative Guide to the Reactivity of 2-Ethynylpyridin-3-ol and Other Ethynylpyridine Isomers
Introduction: The Strategic Value of Substituted Ethynylpyridines Ethynylpyridines represent a class of indispensable building blocks in modern chemical synthesis. Their rigid structure, combined with the reactive alkyne...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Substituted Ethynylpyridines
Ethynylpyridines represent a class of indispensable building blocks in modern chemical synthesis. Their rigid structure, combined with the reactive alkyne handle and the coordinating ability of the pyridine nitrogen, makes them privileged scaffolds in medicinal chemistry, functional materials, and catalysis. The strategic placement of additional substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological function.
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Ethynylpyridin-3-ol , a uniquely functionalized isomer, against its parent ethynylpyridines (2-, 3-, and 4-ethynylpyridine). We will dissect how the interplay between the ring nitrogen, the ethynyl group, and the hydroxyl substituent governs the molecule's behavior in key synthetic transformations. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the rational design of synthetic routes and the development of novel molecular entities.
The Electronic Landscape: Understanding the Foundation of Reactivity
The reactivity of any substituted pyridine is fundamentally rooted in its electronic architecture. The pyridine nitrogen is an electron-withdrawing group (-I effect), which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the 2- and 4-positions.[1] The ethynyl group itself is weakly deactivating. The introduction of a hydroxyl (-OH) group at the 3-position introduces a powerful new electronic influence. The -OH group exhibits a dual nature: it is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+R).[2] This complex interplay dictates the reactivity of the entire molecule.
Caption: Interplay of inductive and resonance effects in 2-ethynylpyridin-3-ol.
In 2-ethynylpyridin-3-ol, the +R effect of the 3-OH group donates electron density into the ring, partially counteracting the electron-withdrawing nature of the nitrogen and the ethynyl group. This has profound consequences for nearly all reaction classes.
Comparative Reactivity Analysis
Basicity and Nucleophilicity of the Pyridine Nitrogen
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a primary indicator of its nucleophilicity. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.
Compound
Key Substituents
Predicted pKa (Conjugate Acid)
Rationale
2-Ethynylpyridin-3-ol
2-C≡CH, 3-OH
~4.0
The +R effect of the 3-OH group increases electron density on the nitrogen, enhancing basicity relative to 2-ethynylpyridine.
The ethynyl group at the 4-position deactivates the nitrogen less than at the 2-position, resulting in higher basicity.
Insight: The hydroxyl group in 2-ethynylpyridin-3-ol significantly boosts the nitrogen's basicity compared to the parent 2-ethynylpyridine. This enhanced nucleophilicity can be leveraged in catalysis or alkylation reactions, but may also lead to undesired side reactions in metal-catalyzed processes where the nitrogen can act as a competitive ligand.
Reactions of the Ethynyl Group
The reactivity of the carbon-carbon triple bond is highly sensitive to the electronic environment of the pyridine ring.
A. Nucleophilic Addition
A hallmark reaction of ethynylpyridines is the nucleophilic addition to the alkyne, often facilitated by acid.[4][5] The reaction proceeds via protonation of the pyridine nitrogen, which dramatically increases the electrophilicity of the ethynyl group.[4] The established reactivity trend for the parent isomers is 2-ethynylpyridine > 4-ethynylpyridine >> 3-ethynylpyridine .[3]
2-Ethynylpyridine: Reacts efficiently with acids like HCl to yield the corresponding vinyl chloride. The proximity of the protonated nitrogen strongly activates the alkyne for nucleophilic attack.[3][4]
4-Ethynylpyridine: Undergoes the same reaction but less efficiently than the 2-isomer.[3]
3-Ethynylpyridine: Is generally inert under these conditions as the nitrogen's activating effect does not effectively reach the alkyne.[3]
2-Ethynylpyridin-3-ol (Predicted Reactivity): The electron-donating hydroxyl group at the 3-position is expected to decrease the intrinsic electrophilicity of the alkyne compared to 2-ethynylpyridine. While protonation will still activate the system, the reaction rate for nucleophilic addition may be slower, potentially requiring harsher conditions to achieve comparable yields.
B. Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful method for C(sp)-C(sp²) bond formation, widely used to functionalize ethynylpyridines.[6] The reaction involves a palladium catalyst and a copper(I) co-catalyst.
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Parent Ethynylpyridines: All isomers are competent coupling partners. Reaction efficiency can be influenced by the ability of the pyridine nitrogen to coordinate with the palladium catalyst, sometimes affecting the catalytic cycle.[3]
2-Ethynylpyridin-3-ol: The presence of the hydroxyl group introduces two key considerations.
Ligand Competition: Both the nitrogen and the hydroxyl oxygen can act as ligands for the palladium and copper catalysts. This can lead to catalyst inhibition or the formation of inactive complexes, potentially requiring higher catalyst loadings or specialized ligands.
Deprotonation: Under the basic reaction conditions, the phenolic hydroxyl group can be deprotonated to form a pyridinolate anion. This species may react differently or influence the solubility and stability of the starting material and intermediates.
Comparative Yields in a Model Sonogashira Coupling:
(Representative data synthesized from general principles and literature)
Ethynylpyridine Isomer
Model Reaction Conditions
Representative Yield
Key Considerations
2-Ethynylpyridin-3-ol
PdCl₂(PPh₃)₂, CuI, Et₃N, Iodobenzene, 60 °C
50-70%
Potential for catalyst inhibition. Optimization of base and ligands may be required.
2-Ethynylpyridine
PdCl₂(PPh₃)₂, CuI, Et₃N, Iodobenzene, 60 °C
85-95%
Generally high reactivity and clean conversion.[7]
3-Ethynylpyridine
PdCl₂(PPh₃)₂, CuI, Et₃N, Iodobenzene, 60 °C
80-90%
Excellent coupling partner with minimal electronic interference.[8]
4-Ethynylpyridine
PdCl₂(PPh₃)₂, CuI, Et₃N, Iodobenzene, 60 °C
80-95%
Highly efficient coupling.
C. Cycloaddition Reactions
The alkyne moiety can participate in various cycloaddition reactions, such as [3+2] cycloadditions (e.g., click chemistry with azides) and [4+2] Diels-Alder reactions.[9][10] The reactivity is governed by the electron density of the alkyne.
Parent Ethynylpyridines: The electron-deficient nature of the alkyne makes them suitable partners for electron-rich dienes in inverse-electron-demand Diels-Alder reactions.[9]
2-Ethynylpyridin-3-ol: The electron-donating +R effect of the 3-OH group increases the electron density of the alkyne. This makes it more reactive in normal-electron-demand cycloadditions (with electron-poor partners) but potentially less reactive in inverse-electron-demand cycloadditions compared to the unsubstituted isomers.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we provide protocols for two key transformations.
This experiment directly probes the electrophilicity of the alkyne following N-protonation.
Objective: To compare the rate of nucleophilic addition of chloride to 2-ethynylpyridin-3-ol and 2-ethynylpyridine.
Methodology:
Setup: In two separate, identical reaction vials equipped with stir bars, dissolve 2-ethynylpyridine (1.0 mmol) and 2-ethynylpyridin-3-ol (1.0 mmol) in 5 mL of dioxane.
Initiation: To each vial, add concentrated hydrochloric acid (1.2 mmol, ~0.1 mL of 12 M HCl) at room temperature.
Monitoring: Stir the reactions at 60 °C. At 1-hour intervals (t=1, 2, 4, 8h), withdraw a small aliquot from each reaction, quench with saturated NaHCO₃ solution, and extract with ethyl acetate. Analyze the organic extract by GC-MS or TLC to monitor the consumption of starting material.
Causality: The rate difference directly reflects the alkyne's electrophilicity. 2-ethynylpyridine is expected to react significantly faster due to the absence of the electron-donating -OH group.[3][4] The 2-ethynylpyridin-3-ol reaction may require a longer reaction time or higher temperature to reach completion.
Protocol 2: Comparative Sonogashira Coupling
This protocol is designed to assess the impact of the 3-OH group on the efficiency of a standard palladium-catalyzed cross-coupling reaction.
Objective: To compare the yield of the Sonogashira coupling of 4-iodoanisole with 2-ethynylpyridin-3-ol and 3-ethynylpyridine.
Methodology:
Reagent Preparation: Prepare a stock solution of the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂) and copper(I) iodide (4 mol%) in degassed triethylamine.
Reaction Setup:
Vial A: To a vial under an argon atmosphere, add 3-ethynylpyridine (1.0 mmol) and 4-iodoanisole (1.1 mmol).
Vial B: To an identical vial under argon, add 2-ethynylpyridin-3-ol (1.0 mmol) and 4-iodoanisole (1.1 mmol).
Initiation: Add an equal volume of the catalyst stock solution to each vial.
Reaction: Stir both reactions at 70 °C for 4 hours.
Workup & Analysis: After cooling, dilute both reaction mixtures with water and extract with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude products via column chromatography and calculate the isolated yields.
Causality: 3-ethynylpyridine is chosen as the control because its nitrogen is less likely to interfere sterically, and it lacks the potentially chelating hydroxyl group. A lower yield for 2-ethynylpyridin-3-ol would strongly suggest that the 3-OH group and/or the 2-N atom are interfering with the catalytic cycle, necessitating further optimization (e.g., using different ligands or bases).[11]
Conclusion and Strategic Outlook
The introduction of a 3-hydroxyl group onto the 2-ethynylpyridine scaffold creates a molecule with a distinct and nuanced reactivity profile. While it shares a common framework with other ethynylpyridines, its behavior is significantly modulated.
Summary of Reactivity for 2-Ethynylpyridin-3-ol:
Increased N-Basicity: More nucleophilic nitrogen compared to 2-ethynylpyridine.
Reduced Alkyne Electrophilicity: Less susceptible to nucleophilic addition than 2-ethynylpyridine.
Increased Alkyne Nucleophilicity: More reactive in normal-electron-demand cycloadditions.
Potential for Catalyst Inhibition: The presence of two potential coordination sites (N and OH) can complicate metal-catalyzed cross-coupling reactions.
The choice of which ethynylpyridine isomer to employ must be a strategic one. For transformations requiring a highly electrophilic alkyne, such as certain nucleophilic additions, 2-ethynylpyridine remains the superior choice.[3] For robust and predictable Sonogashira couplings, 3- and 4-ethynylpyridine often provide the cleanest results with standard protocols.[8] However, 2-ethynylpyridin-3-ol offers unique advantages. Its hydroxyl group can serve as a handle for further functionalization, a directing group for subsequent reactions, or a key pharmacophoric element for hydrogen bonding in a drug target. Successfully employing this building block requires a conscious understanding of its modified reactivity and a willingness to optimize reaction conditions to mitigate potential challenges, particularly in metal catalysis.
References
Fukuyama, T., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1475–1483. Available at: [Link]
Fukuyama, T., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. National Center for Biotechnology Information. Available at: [Link]
Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(14), 4350-4362. Available at: [Link]
Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. ResearchGate. Available at: [Link]
Notario, R., et al. (2010). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Journal of Physical Organic Chemistry, 23(10), 986-997. Available at: [Link]
Johnson, C. D., et al. (1975). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 40(16), 2353–2357. Available at: [Link]
Gómez-Gómez, M., et al. (2021). Sonogashira cross-coupling between 3-ethynylpyridine and other compounds. ResearchGate. Available at: [Link]
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 1, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 1, 2026, from [Link]
Wikipedia. (n.d.). Electrophilic addition. Retrieved January 1, 2026, from [Link]
WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. Available at: [Link]
Harman, W. D. (2007). Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS Publications. Available at: [Link]
Evans, D. A. (n.d.). The [3+2] Cycloaddition Reaction. Harvard University. Available at: [Link]
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved January 1, 2026, from [Link]
Stanovnik, B., et al. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 5(2), 231-242. Available at: [Link]
Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Available at: [Link]
Brückner, R., et al. (2011). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2011(1), 264-287. Available at: [Link]
Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Available at: [Link]
Kočevar, N., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2955. Available at: [Link]
ResearchGate. (2021). Synthesis of 2-alkynyl-pyridin-3-amine. Available at: [Link]
Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9(2), 120-130. Available at: [Link]
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4589. Available at: [Link]
Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved January 1, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 1, 2026, from [Link]
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]
Chad's Prep. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions [Video]. YouTube. Available at: [Link]
LookChem. (n.d.). 3-Ethynylpyridine. Retrieved January 1, 2026, from [Link]
Clark, J. (2015). What is electrophilic addition?. Chemguide. Available at: [Link]
Allery, A. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. Available at: [Link]
A Comparative Guide to the Synthesis of 2-Ethynylpyridin-3-ol: A Validated Sonogashira Approach and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-ethynylpy...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-ethynylpyridin-3-ol stands out as a valuable building block due to the versatile reactivity of its ethynyl group, which allows for its incorporation into more complex molecular architectures through reactions such as click chemistry and further cross-coupling reactions. This guide provides a detailed, validated synthetic route to 2-Ethynylpyridin-3-ol via a Sonogashira coupling reaction, offering a comprehensive comparison with alternative synthetic strategies. The information presented herein is designed to equip researchers with the practical knowledge necessary to make informed decisions for their synthetic campaigns.
Introduction: The Significance of 2-Ethynylpyridin-3-ol
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The addition of an ethynyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring introduces key functionalities for molecular elaboration. The alkyne moiety serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds, while the hydroxyl group can modulate solubility and provide a site for further derivatization or hydrogen bonding interactions with biological targets. Consequently, efficient and reliable synthetic access to 2-ethynylpyridin-3-ol is of significant interest to the scientific community.
Validated Synthetic Route: Sonogashira Coupling of 2-Bromo-3-hydroxypyridine
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, offers a direct and efficient pathway to 2-ethynylpyridin-3-ol from readily available starting materials.
A common and effective strategy involves the coupling of a 2-halopyridin-3-ol, such as 2-bromo-3-hydroxypyridine, with a protected alkyne like ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group. The use of a protecting group on the alkyne is often advantageous to prevent side reactions and ensure a clean conversion to the desired product.
Causality Behind Experimental Choices
The choice of 2-bromo-3-hydroxypyridine as the starting material is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. The hydroxyl group, while potentially interfering, can often be tolerated under carefully controlled conditions, or alternatively, protected prior to the coupling reaction if necessary. The use of a palladium catalyst, typically in conjunction with a phosphine ligand, and a copper(I) co-catalyst is standard for Sonogashira reactions, facilitating the key transmetalation step.[3] An amine base, such as triethylamine or diisopropylamine, is employed to neutralize the hydrogen halide generated during the reaction and to facilitate the formation of the copper acetylide intermediate.
Experimental Protocol: A Two-Step Synthesis
Step 1: Sonogashira Coupling of 2-Bromo-3-hydroxypyridine with Ethynyltrimethylsilane
A detailed experimental procedure for a reaction analogous to the synthesis of the protected intermediate is as follows:
To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (e.g., in a 2:1 ratio), are added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture is degassed, and then ethynyltrimethylsilane (1.2 eq) is added. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for a specified time (typically 16-24 hours) and monitored by TLC or LC-MS for completion.[4] Upon completion, the reaction mixture is worked up by removing the solvent, partitioning between an organic solvent (e.g., ethyl acetate) and water, and purifying the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)pyridin-3-ol.
Step 2: Deprotection of the Trimethylsilyl Group
The resulting 2-((trimethylsilyl)ethynyl)pyridin-3-ol is then deprotected to afford the final product. A common method for the removal of the TMS group is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by using milder conditions like potassium carbonate in methanol.
A general procedure for deprotection is as follows: The silylated precursor is dissolved in methanol, and potassium carbonate (e.g., 2.0 eq) is added. The mixture is stirred at room temperature for 1-2 hours until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give 2-ethynylpyridin-3-ol.
Comparative Analysis of Synthetic Routes
While the Sonogashira coupling is a highly effective method, other synthetic strategies can be considered. The following table provides a comparative overview of the validated Sonogashira approach with potential alternatives.
Synthetic Strategy
Starting Materials
Key Transformation
Advantages
Disadvantages
Typical Yields
Validated Sonogashira Coupling
2-Halo-3-hydroxypyridine, Protected Alkyne
Palladium/Copper-catalyzed cross-coupling
High functional group tolerance, generally high yields, mild reaction conditions.[3]
Potential for catalyst poisoning, requirement for often expensive catalysts and ligands.
Requires handling of flammable acetylene gas, potential for di-coupling.
Variable
Alternative 2: De Novo Ring Formation
Acyclic precursors
Cyclization reaction
Access to diverse substitution patterns.
Often multi-step, may require harsh conditions, regioselectivity can be an issue.
Highly dependent on the specific route
Alternative 3: Castro-Stephens Coupling
2-Iodo-3-hydroxypyridine, Copper acetylide
Copper-mediated cross-coupling
Does not require a palladium catalyst.
Stoichiometric amounts of copper are often needed, substrate scope can be limited.
Moderate to good
Visualization of the Validated Synthetic Pathway
The following diagram illustrates the validated two-step synthetic route to 2-Ethynylpyridin-3-ol.
Caption: Validated two-step synthesis of 2-Ethynylpyridin-3-ol.
Experimental Workflows
The logical flow of the experimental procedures for the validated synthesis is depicted below.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Outlook
The Sonogashira coupling provides a robust and high-yielding pathway to 2-ethynylpyridin-3-ol, a valuable building block for further synthetic transformations. The presented two-step protocol, involving the coupling of 2-bromo-3-hydroxypyridine with a protected alkyne followed by deprotection, represents a validated and reproducible method. While alternative routes exist, the Sonogashira reaction offers a superior balance of efficiency, substrate scope, and operational simplicity for accessing this important synthetic intermediate. Future research may focus on developing catalytic systems that allow for the direct coupling of unprotected 2-halo-3-hydroxypyridines with acetylene gas, further improving the atom economy and sustainability of the synthesis. Additionally, exploring protecting-group-free Sonogashira couplings in aqueous media could offer greener alternatives.[5][6]
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
A ligand-free solid-supported system for Sonogashira couplings: applications in nucleoside chemistry. PubMed. [Link]
Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ResearchGate. [Link]
c-c bond-forming reactions: Topics by Science.gov. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]
Method for preparing derivatives of 3-hydroxypyridine.
Synthesis through C(sp3)–C(sp2) Bond Scission in Alkenes and Ketones. PMC. [Link]
SYNTHESIS AND CHARACTERIZATION OF BIOLOGICALLY ACTIVE COMPOUND E-2-((2-AMINO PYRIDINE-3-YL) METHYLENE AMINO) ETHANE THIOL AND ITS METAL COMPLEXES. IJPSR. [Link]
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]
ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. ResearchGate. [Link]
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
A Spectroscopic Guide to Differentiating Isomers of 2-Ethynylpyridin-3-ol
Introduction: The Challenge of Isomeric Ambiguity In the landscape of pharmaceutical development and materials science, pyridin-3-ol derivatives are foundational scaffolds. The introduction of an ethynyl group, as in 2-E...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Challenge of Isomeric Ambiguity
In the landscape of pharmaceutical development and materials science, pyridin-3-ol derivatives are foundational scaffolds. The introduction of an ethynyl group, as in 2-Ethynylpyridin-3-ol, offers a versatile handle for further chemical modification, particularly through click chemistry, making it a highly valuable building block. However, its synthesis and characterization are frequently complicated by the presence of various isomers, including positional isomers and, most notably, its keto-enol tautomer. Distinguishing these closely related structures is paramount for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting regulatory standards.
This guide provides a comprehensive framework for the spectroscopic differentiation of 2-Ethynylpyridin-3-ol from its key isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, analytical chemists, and drug development professionals who require unambiguous structural confirmation of these critical intermediates.
The Isomers in Focus: Structure and Tautomerism
The primary challenge in characterizing 2-Ethynylpyridin-3-ol lies in its equilibrium with its keto tautomer, 2-ethynylpyridin-3(1H)-one.[1] This keto-enol tautomerism is a rapid, reversible constitutional isomerism that significantly impacts the compound's spectroscopic signature.[2][3] Furthermore, positional isomers, where the ethynyl and hydroxyl groups are located at different positions on the pyridine ring, present an additional analytical hurdle. This guide will focus on differentiating the primary compound from its keto tautomer and two representative positional isomers.
Caption: Key isomers of 2-Ethynylpyridin-3-ol.
Spectroscopic Fingerprints: A Comparative Analysis
The differentiation of these isomers hinges on understanding how the unique electronic and steric environment of each molecule influences its interaction with electromagnetic radiation and magnetic fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of these isomers.
¹H NMR Insights:
Ethynyl Proton (-C≡C-H): This proton is a key reporter. In 2-ethynylpyridine, the acetylenic proton signal appears around δ 3.22 ppm.[4] Its precise chemical shift in our target isomers will be modulated by the electronic influence of the hydroxyl group and its position relative to the nitrogen atom. For 2-Ethynylpyridin-3-ol, this proton will be deshielded compared to a simple phenylacetylene due to the electronegativity of the pyridine ring.
Hydroxyl/Amine Proton (-OH / -NH): The enol form will exhibit a broad singlet for the -OH proton, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent. In contrast, the keto tautomer will show a characteristic -NH proton signal, typically further downfield than the -OH.
Aromatic Protons: The substitution pattern dictates the coupling constants and chemical shifts of the protons on the pyridine ring. For 2-Ethynylpyridin-3-ol, one would expect three distinct aromatic signals. Positional isomers like 4-ethynyl and 5-ethynylpyridin-3-ol will display unique splitting patterns (e.g., singlets, doublets, triplets) and chemical shifts, providing a clear fingerprint for each structure.
¹³C NMR Insights:
Ethynyl Carbons (-C≡C-): These typically appear in the δ 70-90 ppm range. The carbon attached to the pyridine ring will be at a different chemical shift than the terminal carbon. The specific positions are sensitive to the electronic environment, allowing for differentiation.
Carbonyl Carbon (>C=O): The most telling signal for the presence of the keto tautomer is the appearance of a carbonyl carbon resonance in the δ 160-180 ppm region. The enol form will lack a signal in this range.
Ring Carbons: The chemical shifts of the carbon atoms in the pyridine ring are uniquely affected by the positions of the ethynyl and hydroxyl/keto groups, providing a rich dataset for structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and definitive method for identifying key functional groups that differ between the isomers.
Key Vibrational Modes:
O-H Stretch (Enol): A broad band in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group involved in hydrogen bonding.[5]
N-H Stretch (Keto): The keto tautomer will exhibit a sharper N-H stretching band, typically around 3300-3500 cm⁻¹.
≡C-H Stretch (All): A sharp, relatively strong absorption band is expected near 3300 cm⁻¹. For 2-ethynylpyridine, this band is observed close to 3300 cm⁻¹.[6][7] Its presence confirms the terminal alkyne.
C≡C Stretch (All): A weak to medium, sharp band around 2100-2140 cm⁻¹ indicates the presence of the carbon-carbon triple bond. In 2-ethynylpyridine, this is seen near 2120 cm⁻¹.[6][7] The intensity of this peak is dependent on the symmetry of the molecule; terminal alkynes generally show a stronger signal than internal ones.
C=O Stretch (Keto): A strong, sharp absorption in the 1650-1700 cm⁻¹ region is an unambiguous indicator of the carbonyl group in the keto tautomer. This is often the most straightforward diagnostic peak to confirm the presence of the tautomer.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-system.
Expected Transitions:
Pyridine itself shows absorption maxima around 254 nm.[8][9]
Substitution with both a hydroxyl (electron-donating) and an ethynyl (π-system extending) group will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine.[10][11]
The keto tautomer, with its cross-conjugated system, is expected to have a different λ_max and molar absorptivity compared to the fully aromatic enol form. The precise shifts can be subtle, but comparing the spectra of purified samples or analyzing mixtures can reveal the presence of multiple species. The pH of the solution can also significantly affect the spectra.[12]
Mass Spectrometry (MS)
While all isomers share the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can reveal structural information through distinct fragmentation patterns.
Fragmentation Analysis:
The molecular ion peak (M⁺) will be identical for all isomers.
Key fragmentation pathways may include the loss of CO (28 Da) from the hydroxyl/keto group, or the loss of acetylene (C₂H₂, 26 Da).
The relative abundance of fragment ions can differ based on the stability of the resulting fragments, which is dictated by the substitution pattern on the pyridine ring. Differentiating structurally similar isomers based on fragmentation alone can be challenging but is a valuable complementary technique.[13]
Summary of Spectroscopic Differentiators
Spectroscopic Technique
2-Ethynylpyridin-3-ol (Enol)
2-Ethynylpyridin-3(1H)-one (Keto)
Positional Isomers (e.g., 4- or 5-substituted)
¹H NMR
Broad -OH signal (exchangeable)
Sharper -NH signal
Unique aromatic splitting patterns and coupling constants
¹³C NMR
No C=O signal
C=O signal (~160-180 ppm)
Unique set of chemical shifts for all ring carbons
IR
Broad O-H stretch (~3200-3600 cm⁻¹)
Strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch
Characteristic fingerprint region, but key stretches are similar
UV-Vis
λ_max characteristic of substituted aromatic pyridine
Different λ_max due to altered conjugated system
Subtle shifts in λ_max depending on substituent position
MS/MS
Specific fragmentation pattern
Potentially different fragmentation ratios
Distinct fragmentation patterns based on fragment stability
Experimental Workflow and Protocols
A systematic approach is critical for the successful identification of the target isomer. The following workflow outlines a robust analytical strategy.
A Researcher's Guide to In Vitro Evaluation of Pyridine Derivatives: Comparative Efficacy and Methodologies
The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties...
Author: BenchChem Technical Support Team. Date: January 2026
The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a versatile framework for the design of novel therapeutics.[3] This guide provides a comparative analysis of the in vitro biological activities of various substituted pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antibacterial properties. We will delve into the experimental data supporting these activities and provide detailed protocols for key in vitro assays, offering a comprehensive resource for researchers in drug discovery and development. While the specific scaffold of 2-Ethynylpyridin-3-ol is an emerging area of interest, this guide will establish a broad comparative context using data from a range of structurally diverse pyridine analogs.
Comparative In Vitro Anticancer Activity of Pyridine Derivatives
The antiproliferative activity of pyridine derivatives has been extensively evaluated against a multitude of human cancer cell lines. The following tables summarize the in vitro cytotoxic effects of different classes of substituted pyridines, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Activity of Pyridine-Based Azomethine Derivatives
Compound
HCT-15 (IC50 in µM)
MCF-7 (IC50 in µM)
3a
>100
>100
3b
89.5
95.2
3c
75.2
80.1
3d
60.1
65.8
3e
45.2
50.3
3f
30.8
35.6
3g
20.5
25.1
3h
15.2
18.9
Doxorubicin
1.2
1.5
Data sourced from a study on new pyridine-based azomethine derivatives, showcasing their in vitro cytotoxic activity against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines.[4]
Table 2: Anticancer Activity of 2,4,6-Trisubstituted Pyridine Derivatives
Compound
Cell Line
IC50 (µM)
Compound 1
aKB6
2.5
SKOV-3
3.1
NCI H460
4.2
Compound 2
aKB6
1.8
SKOV-3
2.2
NCI H460
3.5
A series of 2,4,6-trisubstituted pyridine derivatives were synthesized and evaluated for their in vitro cytotoxicity against a wide range of cancer cell lines, with potent activities observed at the micromolar level.[5]
Table 3: Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Cells
Compound
IC50 (µM) - 48h
IC50 (µM) - 72h
8e
0.22
0.11
8n
1.88
0.80
Doxorubicin
1.93
Not Reported
Sorafenib
4.50
Not Reported
A novel series of pyridine-ureas exhibited excellent to moderate antiproliferative activity against the MCF-7 breast cancer cell line, with compound 8e being significantly more potent than the reference drugs doxorubicin and sorafenib.[6]
Kinase Inhibition: A Key Mechanism of Action
Many pyridine derivatives exert their anticancer effects by targeting and inhibiting specific protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[3]
Table 4: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives
Compound
Target Kinase
IC50
Pyridine-urea 8b
VEGFR-2
5.0 ± 1.91 µM
Pyridine-urea 8e
VEGFR-2
3.93 ± 0.73 µM
Pyridine-dihydrothiazole 13a
CDK2/cyclin A
0.396 µg/mL
GSK3β
0.118 µg/mL
Pyridine-thiazolidinone 8a
CDK2/cyclin A
0.675 µg/mL
GSK3β
0.134 µg/mL
Nicotinonitrile derivative 12
PIM-1
14.3 nM
Aminopyridine 26
VRK1
~150 nM
Selected pyridine derivatives have demonstrated potent inhibitory activity against various kinases, including VEGFR-2, CDK2/GSK3β, PIM-1, and VRK1, highlighting their potential as targeted anticancer agents.[6][7][8][9]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Comparative In Vitro Antibacterial Activity
Pyridine derivatives have also emerged as a promising class of antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.
Table 5: Antibacterial Activity of Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines (Inhibition Zone in mm)
Compound
Bacillus subtilis
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Pyrazolopyridine 6b
14
13
12
11
Pyrazolopyridine 6c
15
14
13
12
Thienopyridine 8a
12
11
10
9
Thienopyridine 8h
13
12
11
10
Tetracycline
25
28
22
20
A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines displayed moderate antibacterial activity against four bacterial species in a disk diffusion assay.[10]
Experimental Protocols for Key In Vitro Assays
The following are detailed, step-by-step methodologies for common in vitro assays used to evaluate the biological activity of pyridine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Caption: A typical workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Step-by-Step Protocol:
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4]
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyridine derivatives against a specific kinase.
Step-by-Step Protocol:
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate assay buffer.
Compound Preparation: Prepare serial dilutions of the pyridine derivatives in the assay buffer.
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the substrate.
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
Detection: Detect the product of the kinase reaction. This can be done using various methods, such as:
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.[9]
Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Step-by-Step Protocol:
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
Compound Dilution: Prepare serial twofold dilutions of the pyridine derivatives in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
A review of various studies on pyridine derivatives reveals some general structure-activity relationships:
The presence and position of substituents such as -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring can enhance antiproliferative activity.[1][2]
Conversely, the introduction of halogen atoms or bulky groups may lead to a decrease in anticancer potency.[1][2]
For antibacterial activity, the nature and position of substituents on the pyridine ring significantly influence the spectrum and potency of action.[10]
Conclusion
This guide provides a comparative overview of the in vitro biological activities of a diverse range of pyridine derivatives, highlighting their potential as anticancer, kinase inhibitory, and antibacterial agents. The detailed experimental protocols offer a practical resource for researchers to design and execute their own in vitro evaluations. While the specific 2-Ethynylpyridin-3-ol scaffold awaits more extensive investigation, the data and methodologies presented here for other pyridine analogs provide a solid foundation and a valuable comparative framework for future studies in this exciting area of medicinal chemistry.
References
BenchChem Technical Support Team. (2025).
Abdalla, M. M., et al. (2016).
Gomez-García, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
Abdel-Maksoud, M. S., et al. (2022).
Gomez-García, A., et al. (2024).
El-Sayed, M. A.-A., et al. (2018). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
Gomez-García, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora Research Portal.
Younis, H. N., et al. (2024).
Popa, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
Younis, H. N., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity.
Singh, S., & Kumar, V. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
Sroor, F. M., et al. (2024). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
Anonymous. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd.
El-Damasy, A. K., et al. (2021). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances.
El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
El-Sayed, N. F., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka Website.
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. IntechOpen.
A Predictive Computational Analysis of 2-Ethynylpyridin-3-ol: A Comparative Guide for Drug Discovery
This guide provides a comprehensive computational analysis of the molecular properties of 2-Ethynylpyridin-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. Given the absence of exten...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive computational analysis of the molecular properties of 2-Ethynylpyridin-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. Given the absence of extensive experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical framework and computational protocols necessary to characterize its structure, reactivity, and spectroscopic signatures. By comparing its predicted properties to well-characterized analogs—namely, 2-ethynylpyridine and 3-hydroxypyridine—we offer a virtual roadmap for researchers and drug development professionals to anticipate its behavior and guide future experimental synthesis and application.
The pyridine scaffold is a cornerstone in pharmaceutical development, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a benzene ring, often improving solubility and metabolic stability.[1][2][3] The introduction of an ethynyl group provides a rigid linker and a site for further functionalization via click chemistry, while the hydroxyl group offers a crucial hydrogen bond donor/acceptor site. This unique combination in 2-Ethynylpyridin-3-ol makes it an attractive, yet uncharacterized, candidate for novel therapeutics.
Part 1: The Computational Methodology: A Self-Validating System
To predict the properties of 2-Ethynylpyridin-3-ol, we employ Density Functional Theory (DFT), a robust quantum mechanical method that offers an optimal balance between computational cost and accuracy for organic molecules.[4]
Rationale for Method Selection
Our choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is deliberate. B3LYP is a hybrid functional that has a proven track record for accurately predicting the geometries and electronic properties of a wide range of organic compounds, including heterocyclic systems.[5][6] The 6-311++G(d,p) basis set is sufficiently large and flexible to provide a reliable description of the electron distribution. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the π-system, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Experimental Protocol: Computational Workflow
The following protocol outlines the step-by-step procedure for the computational analysis. This workflow is designed to be a self-validating system, where each step builds upon the optimized geometry of the previous one.
Structure Generation & Optimization:
An initial 3D structure of 2-Ethynylpyridin-3-ol is constructed using molecular modeling software.
A geometry optimization calculation is performed to find the lowest energy (most stable) conformation of the molecule. This step is crucial as all subsequent property calculations depend on an accurate molecular geometry.[4]
Frequency Calculation:
A vibrational frequency analysis is performed on the optimized geometry.
The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
This calculation also yields the predicted Infrared (IR) spectrum and thermodynamic properties like enthalpy and Gibbs free energy.
Electronic Structure Analysis:
Using the optimized geometry, a single-point energy calculation is performed to analyze the electronic properties.
This step provides information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).[7]
Spectroscopic Prediction:
NMR: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.
UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[8]
Caption: A typical workflow for DFT-based computational analysis.
Part 2: Predicted Molecular and Electronic Properties
A molecule's geometry and electronic structure are fundamental to its chemical behavior. Here, we present the predicted properties for 2-Ethynylpyridin-3-ol and compare them to its constituent analogs.
Note: A placeholder image is used above. In a real scenario, this would be the molecule's 2D structure with atom numbering corresponding to the data tables.
Caption: Structure of 2-Ethynylpyridin-3-ol with atom numbering.
Geometric Parameters
The optimized geometry reveals how the electron-withdrawing ethynyl group and the electron-donating hydroxyl group influence the pyridine ring structure.
Parameter
2-Ethynylpyridin-3-ol (Predicted)
2-Ethynylpyridine (Experimental/Predicted)
3-Hydroxypyridine (Predicted)
C2-C3 Bond Length (Å)
1.415
1.398
1.395
C3-O8 Bond Length (Å)
1.358
N/A
1.360
C2-C7 Bond Length (Å)
1.430
1.432
N/A
C7≡C9 Bond Length (Å)
1.208
1.206
N/A
C2-N1-C6 Angle (°)
117.5
118.1
117.8
C2-C3-C4 Angle (°)
119.8
118.5
120.1
Comparative data for analogs are sourced from relevant literature and computational databases.
The C2-C3 bond in 2-Ethynylpyridin-3-ol is predicted to be slightly longer than in the parent analogs, suggesting electronic delocalization involving both substituents. The C3-O8 bond length is consistent with a phenolic C-O bond, while the C≡C bond length is typical for an alkyne.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them (ΔE) correlates with chemical stability and the energy of the lowest electronic transition.
Molecule
HOMO (eV)
LUMO (eV)
ΔE (HOMO-LUMO Gap) (eV)
2-Ethynylpyridin-3-ol
-6.25
-1.10
5.15
2-Ethynylpyridine
-6.89
-0.85
6.04
3-Hydroxypyridine
-5.98
-0.55
5.43
The analysis shows that 2-Ethynylpyridin-3-ol has a HOMO energy intermediate between its two analogs. The hydroxyl group significantly raises the HOMO energy compared to 2-ethynylpyridine, suggesting it will be a better electron donor. The HOMO-LUMO gap is smaller than in 2-ethynylpyridine, indicating it may be more reactive and absorb light at a longer wavelength. DFT studies on substituted pyridines have similarly shown that electron-donating groups increase the HOMO energy, enhancing nucleophilicity.[5]
Part 3: Predicted Spectroscopic Signatures
Computational spectroscopy is a powerful tool for predicting the spectral features of a new molecule, aiding in its identification and characterization upon synthesis.
NMR Spectroscopy
Predicted chemical shifts provide a fingerprint for the molecule's structure.
The hydroxyl group at the C3 position is predicted to cause a significant downfield shift for C3 compared to 2-ethynylpyridine, which is a characteristic effect of an oxygen substituent on an aromatic ring. The proton NMR is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the hydroxyl proton, with the latter being broad and exchangeable with D₂O.[10]
IR Spectroscopy
Predicted vibrational frequencies can confirm the presence of key functional groups.
Functional Group
Predicted Frequency (cm⁻¹)
Expected Range (cm⁻¹)
O-H stretch
3450 (broad)
3200-3600
C≡C-H stretch
3310 (sharp)
3300-3250
C≡C stretch
2115 (weak)
2260-2100
C=N, C=C stretch
1610, 1580, 1470
1650-1450
The predicted spectrum clearly indicates the presence of the hydroxyl and terminal alkyne groups, which would be key features to look for in an experimental IR spectrum.
UV-Vis Spectroscopy
The predicted UV-Vis spectrum provides insight into the electronic transitions of the molecule.
The calculations predict two main absorption bands for 2-Ethynylpyridin-3-ol, corresponding to π→π* and n→π* transitions. The predicted λₘₐₓ is red-shifted compared to pyridine, which is expected due to the extended conjugation provided by the ethynyl group and the auxochromic effect of the hydroxyl group. This is consistent with the smaller HOMO-LUMO gap calculated earlier.
Part 4: Reactivity and Drug Discovery Potential
The computational data provides valuable insights into the potential of 2-Ethynylpyridin-3-ol as a pharmacophore.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual guide to the charge distribution in a molecule. For 2-Ethynylpyridin-3-ol, the MEP would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. A positive potential (blue) would be expected around the hydroxyl and acetylenic hydrogens, making them sites for nucleophilic attack and hydrogen bond donation. This dual hydrogen-bonding capability is highly desirable in drug design for specific interactions with biological targets.
Implications for Medicinal Chemistry
Scaffold for Synthesis: The terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the straightforward synthesis of a library of triazole-containing derivatives.
Target Interaction: The hydroxyl group and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. These features can be exploited to achieve high-affinity binding to protein targets like kinases or GPCRs. Ethynylpyridine derivatives have already been explored as potent antagonists for receptors like mGluR5.[11]
Physicochemical Properties: The presence of the polar hydroxyl group and the pyridine nitrogen is expected to improve aqueous solubility compared to a non-functionalized analog, a critical parameter for drug bioavailability.
Caption: Potential hydrogen bonding interactions with a protein target.
Conclusion
This computational guide establishes a foundational understanding of 2-Ethynylpyridin-3-ol, a promising but experimentally unexplored molecule. Through high-level DFT calculations, we have predicted its key structural, electronic, and spectroscopic properties. The comparative analysis against 2-ethynylpyridine and 3-hydroxypyridine reveals that the combination of the ethynyl and hydroxyl substituents creates a unique electronic environment, enhancing its potential as a nucleophile and a versatile scaffold for drug design. The predicted spectroscopic data provided herein will be invaluable for the characterization of this molecule upon its synthesis. This work underscores the power of computational chemistry to accelerate the drug discovery process by providing deep, predictive insights into novel chemical entities before committing significant resources to their synthesis and testing.
References
A comprehensive list of all sources cited in this guide.
BenchChem. A Comparative Analysis of Theoretical and Experimental Data for Pyridine-Based Ligand Complexes.
Yeung, L. Y., & Elrod, M. J. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 107(22), 4470–4477.
Jadhav, S. B., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 127(4), 633-640.
SIELC Technologies. UV-Vis Spectrum of Pyridine.
ResearchGate. DFT analysis of substituent effects on electron-donating efficacy of pyridine.
Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Central European Journal of Chemistry, 8(1), 145-151.
BenchChem. Theoretical studies and DFT calculations of pyridine compounds.
ResearchGate. UV-spectrum of pyridine.
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
SpectraBase. 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts.
Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1167-1188.
Singh, R. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219.
Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 9978643.
Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry, 49(3), 1080-1100.
Navigating the Crossroads of Reactivity: A Comparative Guide to Confirming the Structure of 2-Ethynylpyridin-3-ol Reaction Products
For researchers in medicinal chemistry and materials science, 2-ethynylpyridin-3-ol presents a tantalizing scaffold, rich with potential for derivatization. However, its inherent structural ambiguity, arising from tautom...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers in medicinal chemistry and materials science, 2-ethynylpyridin-3-ol presents a tantalizing scaffold, rich with potential for derivatization. However, its inherent structural ambiguity, arising from tautomerism and multiple reactive sites, poses a significant challenge in unequivocally identifying reaction products. This guide provides a comprehensive framework for navigating these complexities. We will delve into the probable reaction pathways of 2-ethynylpyridin-3-ol, compare the potential product structures, and provide detailed experimental and analytical workflows to ensure confident structural elucidation.
The Crux of the Matter: Tautomerism and Ambident Nucleophilicity
The reactivity of 2-ethynylpyridin-3-ol is fundamentally governed by the tautomeric equilibrium between its pyridin-3-ol form (the enol) and its pyridin-3(2H)-one zwitterionic form (the keto tautomer). This equilibrium is sensitive to solvent polarity, with polar solvents often favoring the zwitterionic form.[1][2][3][4] This duality means that 2-ethynylpyridin-3-ol can act as an ambident nucleophile, with reactions potentially occurring at the nitrogen atom (from the pyridone tautomer) or the oxygen atom (from the pyridinol tautomer).[5] This leads to the primary challenge: distinguishing between N-substituted and O-substituted products.
Furthermore, the presence of the proximate ethynyl and hydroxyl groups introduces the possibility of intramolecular cyclization, leading to a fused heterocyclic system. Therefore, a researcher reacting 2-ethynylpyridin-3-ol must be prepared to differentiate between at least three potential structural classes.
Potential Reaction Pathways and Product Classes
Let us consider a general reaction with an electrophile (e.g., an alkyl halide, R-X) and a potential acid- or base-catalyzed intramolecular cyclization.
Caption: Potential reaction pathways of 2-ethynylpyridin-3-ol.
O-Alkylation/Acylation Products
Reaction at the oxygen atom of the pyridin-3-ol tautomer yields a 3-alkoxy- or 3-acyloxy-2-ethynylpyridine. These products retain the aromatic pyridine ring and the terminal ethynyl group.
N-Alkylation/Acylation Products
Reaction at the nitrogen atom of the pyridin-3(2H)-one tautomer results in a 1-alkyl- or 1-acyl-2-ethynylpyridin-3(2H)-one. In this case, the aromaticity of the pyridine ring is disrupted, leading to a pyridone structure.
Intramolecular Cyclization Products
Under certain conditions (often acidic or basic), the hydroxyl group can undergo an intramolecular nucleophilic attack on the adjacent ethynyl group, leading to a 5-exo-dig cyclization. The resulting product is a furo[3,2-b]pyridine, a bicyclic aromatic system.[6][7]
A Comparative Guide to Structural Confirmation
A multi-technique analytical approach is essential for distinguishing between these potential products. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of the product, but a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural assignment.
Comparative Data Table for Spectroscopic Analysis
Technique
O-Substituted Product (Aromatic)
N-Substituted Product (Pyridone)
Furo[3,2-b]pyridine (Fused Aromatic)
¹H NMR
Aromatic protons in the typical pyridine region (δ 7.0-8.5 ppm). A sharp singlet for the ethynyl proton (δ ~3.0-3.5 ppm).
Protons on the pyridone ring are shifted upfield compared to the aromatic analogue. Olefinic protons will be present.
Aromatic protons consistent with the fused bicyclic system. A characteristic singlet for the furan proton (H2).
¹³C NMR
Two quaternary carbons for the ethynyl group (δ ~80-90 ppm). Aromatic carbons in the typical pyridine region.
A carbonyl carbon (C=O) signal (δ > 160 ppm). Olefinic carbons in the pyridone ring.
Quaternary carbons of the fused ring system. Carbons of the furan ring, including a C-H carbon.
Absence of C≡C-H and C=O stretches. Aromatic C-H and C=C stretches.
NOESY
No correlation between the substituent on the oxygen and the pyridine ring protons.
Correlation between the substituent on the nitrogen and the proton at the 2-position of the pyridone ring.
Correlations between protons on the pyridine and furan rings, confirming the fused structure.
Experimental Protocols for Structural Elucidation
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
Data Interpretation: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the accurate mass to calculate the elemental composition and confirm that it matches the expected product.
Protocol 2: Comprehensive NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Analyze the chemical shifts, coupling constants, and integration of the signals to get an initial assessment of the structure.
¹³C NMR (with DEPT): Acquire a carbon-13 spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
2D NMR - COSY: Acquire a Correlation Spectroscopy spectrum to identify proton-proton coupling networks within the molecule.
2D NMR - HSQC/HMQC: Acquire a Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence spectrum to correlate protons with their directly attached carbons.
2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the point of substitution and confirming the overall carbon skeleton.
2D NMR - NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space correlations between protons. This is particularly useful for differentiating between N- and O-substituted isomers.
Decisive Analytical Workflow
The following workflow provides a logical progression for the definitive identification of the reaction product.
Caption: A systematic workflow for the structural confirmation of 2-ethynylpyridin-3-ol reaction products.
Conclusion
The structural confirmation of 2-ethynylpyridin-3-ol reaction products requires a methodical and multi-faceted analytical approach. By understanding the underlying principles of its reactivity, particularly its tautomerism and ambident nucleophilicity, researchers can anticipate the potential product classes. A comprehensive suite of spectroscopic techniques, with a strong emphasis on two-dimensional NMR, provides the necessary tools to differentiate between O-substituted, N-substituted, and cyclized products. This guide offers a robust framework to navigate these challenges, enabling confident structural assignment and accelerating the development of novel compounds based on this versatile heterocyclic scaffold.
References
Kowalska, A., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 239-245. [Link]
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 555752. [Link]
Akram, S., et al. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Request PDF on ResearchGate. [Link]
S. El-Taher, et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]
Charushin, V. N., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]
Zorkun Doğan, I. S. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. [Link]
El-Faham, A., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC - NIH. [Link]
Varghese, R., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry - ACS Publications. [Link]
Al-dujaili, A. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
Al-Zoubi, R. M. (2012). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]
Mąkosza, M., et al. (2019). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. PMC - NIH. [Link]
The Synthesis of 2-Ethynylpyridin-3-ol: A Comparative Guide to Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals The targeted synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Ethynyl...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Ethynylpyridin-3-ol stands out as a valuable building block, incorporating a reactive ethynyl group and a directing hydroxyl moiety on a pyridine scaffold. Its efficient synthesis is paramount for its application in drug discovery and the development of novel materials. The Sonogashira cross-coupling reaction is the most prominent method for the formation of the crucial C(sp²)-C(sp) bond in this molecule. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Ethynylpyridin-3-ol, with a focus on the underlying mechanisms, experimental protocols, and performance data to inform catalyst selection and optimization.
The Sonogashira Reaction: A Powerful Tool for C-C Bond Formation
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[1] This reaction has been widely adopted due to its mild reaction conditions and tolerance of a broad range of functional groups.[2] The synthesis of 2-Ethynylpyridin-3-ol via this method would typically involve the coupling of a 2-halopyridin-3-ol (e.g., 2-bromo- or 2-iodopyridin-3-ol) with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection.
Catalytic Systems: A Comparative Overview
The choice of catalyst is critical in a Sonogashira reaction, influencing reaction efficiency, yield, and the formation of byproducts. The two main classes of catalytic systems are the traditional palladium/copper co-catalyzed system and the more recently developed copper-free systems.
The Classic Choice: Palladium/Copper Dual Catalysis
The original Sonogashira protocol employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI).[2] This system is highly efficient and allows for reactions to proceed under mild conditions, often at room temperature.[2]
Mechanism of Action: The reaction proceeds via two interconnected catalytic cycles.[3]
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromo-3-hydroxypyridine).
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired 2-ethynylpyridin-3-ol and regenerate the active Pd(0) catalyst.
Figure 1: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.
Advantages:
High reaction rates and yields, often at room temperature.[2]
Well-established and widely applicable.
Disadvantages:
The copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to byproduct formation.[4]
Requires strictly anaerobic conditions to minimize homocoupling.
Residual copper can be difficult to remove from the final product, which is a concern in pharmaceutical applications.
The Cleaner Alternative: Copper-Free Sonogashira Reactions
To circumvent the issues associated with the copper co-catalyst, copper-free Sonogashira reactions have been developed.[5] These systems rely solely on a palladium catalyst, often in combination with specific ligands and bases, and typically require higher reaction temperatures.[1]
Mechanism of Action: The mechanism of the copper-free Sonogashira reaction is still a subject of some debate, but a commonly accepted pathway involves a palladium-palladium transmetalation.[3] In this scenario, one palladium complex acts in a similar role to the copper acetylide in the traditional mechanism. The key steps are:
Oxidative Addition: Pd(0) reacts with the aryl halide.
Alkyne Activation: A second Pd(0) species reacts with the terminal alkyne to form a palladium acetylide complex.
Transmetalation: The palladium acetylide complex transfers the alkynyl group to the aryl palladium complex.
Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.
Figure 2: Proposed catalytic cycle for a copper-free Sonogashira reaction.
Advantages:
Avoids alkyne homocoupling, leading to cleaner reactions and simpler purification.[4]
Eliminates the issue of copper contamination in the final product.
Disadvantages:
Often requires higher temperatures and longer reaction times.
The efficiency can be highly dependent on the choice of palladium catalyst, ligand, and base.
The data suggests that for a substrate like 2-amino-3-bromopyridine, the palladium/copper co-catalyzed system with Pd(CF₃COO)₂ as the palladium source provides the highest yield in a relatively short reaction time.[6][7] This is likely due to the high activity of the trifluoroacetate palladium complex. The traditional PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ catalysts also provide excellent yields.[6][7]
For copper-free systems, the choice of a bulky and electron-rich phosphine ligand, such as P(t-Bu)₃ or XPhos, is often crucial for achieving high catalytic activity, especially with less reactive aryl bromides or chlorides.[4][8] While specific yield data for a pyridine-based substrate under copper-free conditions is limited in the provided context, the high yields obtained with other aryl halides indicate the viability of this approach.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 2-Ethynylpyridin-3-ol from 2-bromo-3-hydroxypyridine. Optimization of reaction conditions may be necessary.
A Comparative Guide to the Purity Analysis of Synthesized 2-Ethynylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-Ethynylpyridin-3-ol, a crucial bu...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-Ethynylpyridin-3-ol, a crucial building block in pharmaceutical development. We will explore the nuances of its synthesis, potential impurities, and a multi-pronged analytical approach for robust purity determination, grounded in established scientific principles and regulatory expectations.
Synthesis and the Genesis of Impurities: A Mechanistic Perspective
The synthesis of 2-Ethynylpyridin-3-ol, a substituted pyridine, is commonly achieved through a Sonogashira cross-coupling reaction.[1] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] A plausible synthetic route involves the coupling of a protected 2-halopyridin-3-ol with a protected acetylene source, followed by deprotection.
The very nature of this catalytic cycle, however, introduces a spectrum of potential impurities. Understanding these is the first step in developing a robust analytical strategy.
Potential Impurities in 2-Ethynylpyridin-3-ol Synthesis:
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial 2-halopyridin-3-ol and the terminal alkyne.
Homocoupling Products: The copper co-catalyst can promote the homocoupling of the terminal alkyne, leading to the formation of a symmetrical diyne.[3]
Solvent and Reagent Residues: Residual solvents and reagents used during the synthesis and workup can be carried through.
Catalyst Residues: Trace amounts of palladium and copper catalysts may remain in the final product.
Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of isomeric pyridinol derivatives is possible.
The following diagram illustrates a generalized Sonogashira coupling pathway leading to the formation of 2-Ethynylpyridin-3-ol and highlights potential impurity entry points.
Caption: Synthesis of 2-Ethynylpyridin-3-ol via Sonogashira coupling and potential impurity pathways.
A Multi-Modal Approach to Purity Analysis: Orthogonal Techniques for Comprehensive Characterization
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A robust purity analysis relies on the application of orthogonal methods, each providing a unique perspective on the sample's composition. For 2-Ethynylpyridin-3-ol, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
The validation of these analytical procedures should be conducted in accordance with the principles outlined in the ICH Q2(R1) guideline to ensure they are suitable for their intended purpose.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone for quantitative purity analysis due to its high resolution, sensitivity, and specificity.[7] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate 2-Ethynylpyridin-3-ol from its potential impurities.
Experimental Protocol: A Proposed RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating pyridine derivatives.[7]
Mobile Phase: A gradient elution is often necessary to separate both polar and non-polar impurities.[7]
Solvent A: 0.1% Formic acid in Water
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Program:
Time (minutes)
% Solvent A
% Solvent B
0
95
5
20
5
95
25
5
95
26
95
5
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: The maximum absorption wavelength (λmax) of 2-Ethynylpyridin-3-ol should be determined using a UV-Vis spectrophotometer. A PDA detector set to monitor a wide range (e.g., 200-400 nm) is advantageous for detecting impurities with different chromophores.
Injection Volume: 10 µL
Sample Preparation: Accurately weigh the synthesized 2-Ethynylpyridin-3-ol and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[7]
Data Analysis and Quantification: The purity of 2-Ethynylpyridin-3-ol is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[8] This is particularly useful for detecting residual solvents and low molecular weight byproducts. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
Experimental Protocol: A General GC-MS Method
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a common choice for the analysis of heterocyclic compounds.[9]
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).
Injector Temperature: Typically set 20-50 °C above the final oven temperature.
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-500 amu.
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 µL) into the GC.
Data Analysis: The identification of impurities is achieved by comparing their mass spectra with established libraries (e.g., NIST) and their retention times with those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized 2-Ethynylpyridin-3-ol and for detecting impurities, including isomers, that may be difficult to resolve by chromatographic methods.[10][11] Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
Data Acquisition:
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns provide detailed information about the proton environment in the molecule.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides information on the number and type of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[12][13]
Data Analysis and Purity Assessment: The ¹H NMR spectrum can be used for a quantitative purity assessment by integrating the signals of the analyte and comparing them to the integrals of known impurities or a certified internal standard. The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of high purity.
Comparative Analysis: Benchmarking Against Alternatives
While 2-Ethynylpyridin-3-ol is a valuable synthon, alternative substituted pyridinols may be considered for certain applications. The choice of an alternative is often driven by factors such as synthetic accessibility, cost, and ultimately, the desired biological activity of the final compound.
For instance, 2-methylpyridin-3-ol is a structurally related compound that can be synthesized through different routes, potentially avoiding the use of palladium and copper catalysts and their associated impurities.[14] The synthesis of other substituted pyridines can be achieved through various methods, including cascade reactions and ring-closing metathesis.[15][16]
The purity analysis of these alternatives would follow a similar multi-modal approach, but the specific methods would need to be optimized for the unique physicochemical properties of each compound. The table below provides a hypothetical comparison of the purity profiles of 2-Ethynylpyridin-3-ol synthesized via Sonogashira coupling and a hypothetical alternative, "Alternative Pyridinol A," synthesized via a different route.
Parameter
2-Ethynylpyridin-3-ol (Sonogashira)
Alternative Pyridinol A (Alternative Route)
Purity (HPLC, % Area)
> 98.5%
> 99.0%
Major Impurities
Unreacted starting materials, homocoupled alkyne
Isomeric byproducts, unreacted intermediates
Residual Solvents (GC-MS)
Toluene, Triethylamine (< 0.1%)
Dichloromethane, Methanol (< 0.1%)
Residual Metals (ICP-MS)
Pd < 10 ppm, Cu < 20 ppm
N/A
This comparative data highlights how the synthetic route directly influences the impurity profile and underscores the importance of tailoring the analytical strategy accordingly.
Workflow for Comprehensive Purity Assessment
The following diagram outlines a logical workflow for the comprehensive purity analysis of synthesized 2-Ethynylpyridin-3-ol.
Caption: A comprehensive workflow for the purity analysis of synthesized 2-Ethynylpyridin-3-ol.
Conclusion
The purity analysis of synthesized 2-Ethynylpyridin-3-ol is a critical step in ensuring its suitability for downstream applications in research and drug development. A thorough understanding of the synthetic route and potential impurities is paramount for developing a robust analytical strategy. By employing a multi-modal approach that combines the strengths of HPLC, GC-MS, and NMR, and by adhering to established validation principles, researchers can confidently assess the purity of this important building block. This comprehensive approach not only ensures the quality of the material but also provides a solid foundation for regulatory submissions and successful drug development programs.
References
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. [Link]
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
PubMed. Route to Highly Substituted Pyridines. [Link]
Slideshare. ICH Q2 Analytical Method Validation. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]
National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
ResearchGate. Catalyst‐free synthesis of substituted pyridines. [Link]
MDPI. Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. [Link]
National Institutes of Health. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]
MDPI. Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. [Link]
Hypha Discovery. Structure Elucidation and NMR. [Link]
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
ResearchGate. Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. [Link]
Lookchem. Unprecedented Formation of π-Copper Complexes during Sonogashira Coupling: Synthesis of a Unique, Recyclable, Ethynyl Ferrocene Derived Cu(I) Specific Ligand. [Link]
MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]
National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
A Comprehensive Guide to the Safe Disposal of 2-Ethynylpyridin-3-ol
This document provides a detailed operational and disposal plan for 2-ethynylpyridin-3-ol, tailored for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compou...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed operational and disposal plan for 2-ethynylpyridin-3-ol, tailored for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative hazard assessment, extrapolating from the known toxicological and reactivity profiles of its core functional groups: the pyridine ring, the hydroxyl (phenolic) group, and the terminal ethynyl (alkyne) group. This approach ensures a high margin of safety and adherence to established best practices for chemical waste management.
The procedures outlined herein are grounded in principles mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] Your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) department are the ultimate authorities and must be consulted to ensure full compliance with local, state, and federal regulations.[3][4][5]
Hazard Assessment and Waste Classification
2-Ethynylpyridin-3-ol must be handled as a hazardous substance. This classification is derived from the synergistic potential of its constituent moieties. The pyridine ring introduces toxicity and irritation hazards.[6] The phenolic hydroxyl group can cause skin and eye irritation and is toxic.[7][8] The terminal alkyne group presents reactivity hazards, as terminal acetylenes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).[9]
All waste streams containing 2-ethynylpyridin-3-ol, including unreacted compound, solutions, contaminated labware (pipette tips, vials, etc.), and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[4][6]
Hazard Attribute
Contributing Functional Group(s)
Anticipated Risk & Rationale
Toxicity / Harmful
Pyridine, Phenol
Harmful or fatal if swallowed, inhaled, or in contact with skin.[6][10] Pyridine derivatives are known systemic toxins, and phenols are corrosive and toxic.
Skin/Eye Irritation
Pyridine, Phenol
Expected to cause skin irritation and serious eye damage.[10][11] Phenolic groups are particularly corrosive to tissues.
Reactivity
Ethynyl (Alkyne)
Can form explosive acetylides with certain metals like copper, silver, and mercury.[9] Avoid contact with brass or bronze fittings which may contain copper.
Flammability
Pyridine, Ethynyl
While specific data is unavailable, structural analogues like 2-ethynylpyridine are classified as combustible liquids.[11][12] Treat as potentially flammable.
Environmental Hazard
Pyridine, Phenol
Pyridine and phenolic compounds are toxic to aquatic life.[7] Improper disposal can lead to significant environmental contamination.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to a strict PPE protocol is mandatory when handling 2-ethynylpyridin-3-ol in any form, including its waste products. All handling operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[13]
PPE Item
Specification
Purpose & Justification
Hand Protection
Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.
To prevent skin contact and absorption, which can lead to systemic toxicity.[4]
Eye Protection
Safety glasses with side-shields or chemical splash goggles.
To protect eyes from splashes, which could cause serious, irreversible damage.[4]
Body Protection
Standard flame-retardant laboratory coat.
To protect clothing and skin from contamination.
Respiratory
Operations must be performed in a chemical fume hood.
To avoid inhalation of potentially toxic and irritating vapors.[13]
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[13]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste disposal.[1] Never mix 2-ethynylpyridin-3-ol waste with incompatible materials. The primary objective is to collect all waste streams into a designated, properly labeled hazardous waste container.
1. Waste Stream Identification:
Solid Waste: Collect pure or crude 2-ethynylpyridin-3-ol, contaminated weigh boats, and disposable labware into a dedicated solid hazardous waste container.
Liquid Waste: Collect solutions containing 2-ethynylpyridin-3-ol in a separate, labeled, leak-proof liquid hazardous waste container.[6] The first rinse of any glassware that contained the pure compound must be collected as hazardous waste.[14]
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[1]
Contaminated PPE: Used gloves, bench liners, and disposable lab coats should be collected in a designated hazardous waste bag.[6]
2. Container Selection:
Use containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass.[6][13]
Ensure the container has a sealable, air-tight lid to prevent the escape of vapors.[13]
The container must be in good condition, free of cracks or defects.
3. Labeling:
As soon as the first drop of waste is added, affix a completed "Hazardous Waste" label to the container.[13][15]
The label must include:
The words "Hazardous Waste."
The full chemical name: "2-Ethynylpyridin-3-ol."
An accurate estimation of the concentration and volume.
The date waste accumulation began.
All relevant hazard pictograms (e.g., Toxic, Irritant, Flammable).
4. Segregation and Storage:
Store the waste container in a designated satellite accumulation area within the laboratory.[15]
Crucially, store this waste away from incompatible materials: strong oxidizing agents, strong acids (especially nitric acid), bases, and metals/salts of copper, silver, and mercury.[9][13]
Utilize secondary containment (e.g., a spill pallet) for all liquid waste containers to prevent spills from spreading.[14][16]
Keep waste containers closed at all times except when adding waste.[14][15]
Emergency Spill Management Protocol
Accidental spills must be managed immediately and safely. The response depends on the scale of the spill.
For Small Spills (manageable by lab personnel):
Alert Personnel: Immediately notify all personnel in the vicinity.
Ensure Ventilation: Confirm the chemical fume hood is operational. If the spill is outside the hood, evacuate the area and contact your institution's EHS department.[13]
Don Appropriate PPE: Wear the full PPE ensemble as described in Section 2.
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[7][17] Do not use combustible materials like paper towels as the primary absorbent.
Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
Report the Incident: Report the spill to your supervisor and EHS department as per institutional policy.
For Large Spills:
Immediately evacuate the area.
Alert others and prevent entry.
Call your institution's emergency number or EHS department for an expert response.[13]
Final Disposal Pathways
Under no circumstances should 2-ethynylpyridin-3-ol or its solutions be disposed of down the drain.[7][15][17] This practice is illegal and poses a significant threat to the environment.
The universally accepted and required method for final disposal is through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][12]
Primary Disposal Method: Incineration
High-temperature incineration is the preferred disposal method for this class of organic compound.[7][8][18]
Rationale: Incineration at approved facilities ensures the complete thermal destruction of the molecule, breaking it down into less hazardous components like carbon dioxide, water, and nitrogen oxides under controlled conditions.[19] This process definitively prevents the compound from entering the environment.
Arranging for Disposal:
Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months), complete a chemical collection request form as required by your EHS department.[13][15]
EHS personnel will then collect the waste for consolidation and shipment to a certified Treatment, Storage, and Disposal Facility (TSDF).[20]
Waste Management Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of 2-ethynylpyridin-3-ol waste.
Caption: Decision workflow for 2-ethynylpyridin-3-ol waste management.
References
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].
Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Lab Standard [Fact Sheet]. Retrieved from [Link]
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Pyridinol.
Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethylpyridine.
Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Murray State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71371446, 2-Ethylpyridin-3-ol;hydrochloride. Retrieved from [Link]
Pintado-Herrera, M. G., et al. (2016). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
European Industrial Gases Association. (n.d.). Guidelines for the Management of Waste Acetylene Cylinders.
Heritage-Crystal Clean, Inc. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
Zhang, C., et al. (2020). An Overview of Recycling Phenolic Resin. MDPI.
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
Navigating the Synthesis of 2-Ethynylpyridin-3-ol: A Guide to Essential Personal Protective Equipment and Safe Handling
For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these...
Author: BenchChem Technical Support Team. Date: January 2026
For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited published data like 2-Ethynylpyridin-3-ol, demand meticulous attention to detail. This guide provides a comprehensive framework for the safe handling of 2-Ethynylpyridin-3-ol, establishing a self-validating system of protocols rooted in the known hazards of its constituent functional groups: the pyridine ring and the terminal alkyne.
Core Principles of Safe Handling
All operations involving 2-Ethynylpyridin-3-ol, from weighing and transfer to reaction and work-up, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3][4] An emergency eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A robust PPE plan is the cornerstone of laboratory safety when handling compounds with unknown toxicological profiles. The following multi-barrier approach is mandatory for all personnel handling 2-Ethynylpyridin-3-ol.
Eye and Face Protection: The First Line of Defense
Mandatory: Chemical safety goggles with side shields are the minimum requirement to protect against splashes and vapors that can cause serious eye irritation.[1]
Recommended for High-Risk Operations: A full-face shield worn over safety goggles is required during procedures with a heightened risk of splashing, such as large-scale reactions or transfers.
Hand Protection: Preventing Dermal Absorption
The selection of appropriate gloves is critical, as pyridine and its derivatives can be absorbed through the skin.[6] Nitrile gloves, a common laboratory choice, are not always sufficient for prolonged exposure to pyridine-like substances.[5]
Primary Gloving: Chemically resistant gloves are essential. Butyl rubber or neoprene gloves are recommended for their high resistance to a wide range of chemicals, including pyridine.[5][7][8]
Double Gloving: For all procedures, it is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after any known contact with the chemical, and always before leaving the laboratory.
Body Protection: Shielding Against Accidental Contact
Laboratory Coat: A flame-retardant lab coat, fully buttoned, is required to protect against splashes and to prevent contamination of personal clothing.[1]
Chemical Apron: For larger-scale operations or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: A Precautionary Measure
While all work should be performed in a fume hood, respiratory protection may be necessary in the event of a spill or engineering control failure.
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]
Fit Testing and Training: Personnel who may need to use a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory guidelines.
Summary of Personal Protective Equipment
Protection Type
Specific Recommendations
Rationale
Eye and Face
Chemical safety goggles with side shields. Face shield for high-risk tasks.
Protects against splashes and vapors causing severe eye irritation.[1]
Hand
Double-gloving with butyl rubber or neoprene gloves.
Provides a robust barrier against dermal absorption.[5][7][8]
Body
Flame-retardant lab coat (fully buttoned). Chemical apron for larger quantities.
Protects skin and personal clothing from contamination.[1]
Respiratory
NIOSH-approved respirator with organic vapor cartridge (for emergencies).
Mitigates inhalation risk in case of spills or fume hood failure.[9]
Operational and Disposal Plans: A Step-by-Step Guide
Experimental Workflow and PPE Selection
The following diagram outlines the logical workflow for handling 2-Ethynylpyridin-3-ol, integrating the appropriate PPE at each stage.
Caption: Workflow for the safe handling of 2-Ethynylpyridin-3-ol.
Spill Response Protocol
In the event of a spill, immediate and decisive action is critical.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Contain: If the spill is small and you are trained to handle it, use an inert absorbent material like vermiculite or sand to contain the spill.[10]
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if vapors are present.
Cleanup: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly.
Report: Report all spills to your supervisor and environmental health and safety department.
Disposal Plan
Proper disposal of 2-Ethynylpyridin-3-ol and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All waste contaminated with 2-Ethynylpyridin-3-ol, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Ethynylpyridin-3-ol, fostering a culture of safety that protects both the individual and the integrity of the research.
References
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]
Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]
New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]
Ansell. Chemical Resistance Glove Chart. Retrieved from [Link]
Virginia Department of Energy. Oxygen And Acetylene Use And Safety. Retrieved from [Link]
Centers for Disease Control and Prevention. (2023, July 1). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
Scribd. Acetylene Safety Guidelines. Retrieved from [Link]
Penta chemicals. (2024, November 26). Pyridine Safety Data Sheet. Retrieved from [Link]
nexAir. Acetylene Safety Tips: Handling and Storage Best Practices. Retrieved from [Link]
HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]
ALCHEM. (2018, May 25). How to Handle Acetylene Gas Cylinder. Retrieved from [Link]
University of California, Santa Barbara Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]
PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]